molecular formula C15H12O B072535 9-Anthracenemethanol CAS No. 1468-95-7

9-Anthracenemethanol

Cat. No.: B072535
CAS No.: 1468-95-7
M. Wt: 208.25 g/mol
InChI Key: JCJNNHDZTLRSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Anthracenemethanol is a high-purity, functionalized anthracene derivative of significant interest in advanced chemical research and development. Its core value lies in the strategic combination of the planar, polyaromatic anthracene core, known for its photophysical properties and pi-stacking ability, with a reactive hydroxymethyl group. This structure makes it an exceptionally versatile building block (synthon) in organic synthesis, particularly for constructing complex molecular architectures such as molecular tweezers, clefts, and other supramolecular systems designed for host-guest chemistry. In material science, it serves as a precursor for novel organic semiconductors, luminescent probes, and photoactive polymers, leveraging the anthracene moiety's characteristic blue fluorescence and propensity for photodimerization. The primary mechanism of action in many of its applications involves its ability to act as a photosensitizer; upon photoexcitation, it can facilitate [4+4] cycloaddition reactions or undergo single-electron transfer processes. Furthermore, the hydroxymethyl group can be readily functionalized via esterification or etherification, enabling precise covalent attachment to other molecular scaffolds, surfaces, or polymeric backbones. This reagent is essential for researchers exploring energy transfer, molecular recognition, and the development of next-generation organic electronic devices and smart materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracen-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJNNHDZTLRSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049221
Record name 9-Anthracenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 9-Anthracenemethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20134
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000005 [mmHg]
Record name 9-Anthracenemethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20134
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1468-95-7
Record name 9-Anthracenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1468-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxymethylanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Anthracenemethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthracenemethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Anthracenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-anthracenemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-ANTHRYLMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N7UVX2HLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-Anthracenemethanol from 9-Anthracenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-anthracenemethanol, a valuable building block in organic synthesis, particularly relevant in the development of novel therapeutics and functional materials. The primary route to this alcohol is through the reduction of 9-anthracenecarboxaldehyde, a well-established and efficient transformation. This document details the underlying reaction mechanism, provides explicit experimental protocols for both the precursor and the final product, and presents quantitative data and characterization details to support researchers in their synthetic endeavors.

Introduction

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, featuring a hydroxymethyl group at the 9-position.[1] This functional group provides a reactive handle for a variety of chemical transformations, making it a crucial intermediate in the synthesis of more complex molecules. The most common and efficient method for the preparation of this compound is the reduction of its corresponding aldehyde, 9-anthracenecarboxaldehyde.[1][2] This guide will focus on the widely used and reliable method employing sodium borohydride (B1222165) as the reducing agent.

Reaction Mechanism and Pathway

The synthesis of this compound from 9-anthracenecarboxaldehyde is a classic example of a carbonyl reduction. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde.

Reaction Pathway Diagram:

Reaction_Pathway 9-Anthracenecarboxaldehyde 9-Anthracenecarboxaldehyde Hydride_Attack Nucleophilic Attack 9-Anthracenecarboxaldehyde->Hydride_Attack NaBH4 NaBH4 NaBH4->Hydride_Attack Alkoxide_Intermediate Alkoxide Intermediate Hydride_Attack->Alkoxide_Intermediate Protonation Protonation (from solvent) Alkoxide_Intermediate->Protonation This compound This compound Protonation->this compound

Caption: General reaction pathway for the reduction of 9-anthracenecarboxaldehyde.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon of 9-anthracenecarboxaldehyde. This results in the formation of an alkoxide intermediate, which is subsequently protonated by the solvent (typically an alcohol or water added during workup) to yield the final product, this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 9-anthracenecarboxaldehyde, and its subsequent reduction to this compound.

Synthesis of 9-Anthracenecarboxaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like anthracene.[3]

Experimental Workflow:

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine: - Anthracene - N-methylformanilide - Phosphorus oxychloride - o-dichlorobenzene Heating Heat at 90-95°C for 1 hour Reagents->Heating Hydrolysis Add sodium acetate (B1210297) solution Heating->Hydrolysis Distillation Steam distill to remove o-dichlorobenzene and methylaniline Hydrolysis->Distillation Isolation Cool and solidify the residue Distillation->Isolation Washing Wash with HCl and then water Isolation->Washing Recrystallization Recrystallize from glacial acetic acid Washing->Recrystallization Final_Product 9-Anthracenecarboxaldehyde Recrystallization->Final_Product

Caption: Workflow for the synthesis of 9-anthracenecarboxaldehyde.

Procedure:

In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 35 g (0.26 mole) of N-methylformanilide, 35 g (0.23 mole) of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g (0.13 mole) of anthracene.[4] The mixture is heated on a steam bath with stirring to 90–95°C over 20 minutes. The heating is continued for 1 hour.[4] After cooling, a solution of 140 g of crystalline sodium acetate in 250 ml of water is added. The o-dichlorobenzene and most of the methylaniline are removed by steam distillation. The residual oil solidifies upon cooling. The solid is broken up and washed by decantation with two 100-ml portions of 6 N hydrochloric acid and then thoroughly with water. The crude solid is recrystallized from 50 ml of hot glacial acetic acid. The bright yellow crystals of 9-anthracenecarboxaldehyde are collected by suction filtration and washed with 30 ml of methanol.[4]

Quantitative Data for 9-Anthracenecarboxaldehyde Synthesis:

ParameterValueReference
Yield 77-84%[4]
Melting Point 104.5–105°C[4]
Appearance Bright yellow solid[3]
Synthesis of this compound via Reduction

The reduction of 9-anthracenecarboxaldehyde to this compound is efficiently achieved using sodium borohydride in an appropriate solvent.[1][5]

Experimental Workflow:

Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolution Dissolve 9-anthracenecarboxaldehyde in Tetrahydrofuran (B95107) (THF) Reduction Add Sodium Borohydride (NaBH4) Dissolution->Reduction Stirring Stir at room temperature Reduction->Stirring Quenching Quench with aqueous NH4Cl or dilute HCl Stirring->Quenching Extraction Extract with an organic solvent (e.g., DCM) Quenching->Extraction Washing Wash the organic layer with water and brine Extraction->Washing Drying Dry over anhydrous Na2SO4 Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Recrystallization Recrystallize from a suitable solvent (e.g., hot methanol) Concentration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Procedure:

To a solution of 9-anthracenecarboxaldehyde (1 equivalent) in tetrahydrofuran (THF) (10 volumes), add sodium borohydride (1.2 equivalents) portion-wise at 0°C.[6] The reaction mixture is then stirred at room temperature for 4 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride or 1N HCl at 0°C and stirred for 2 hours. The resulting mixture is extracted twice with dichloromethane (B109758) (DCM). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.[6] The crude this compound is then purified by recrystallization from a suitable solvent, such as hot methanol.

Quantitative Data for this compound Synthesis:

ParameterValueReference
Reducing Agent Sodium Borohydride (NaBH₄)[1][5]
Solvent Tetrahydrofuran (THF) or Ethanol[1][5]
Temperature Room Temperature[1]
Purity (typical) >97%[7]
Melting Point 160-164°C[1]
Appearance Yellow crystalline powder[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data:

TechniqueKey Data
¹H NMR Spectral data available from various sources.[8][9][10]
¹³C NMR Spectral data available from various sources.[8][11]
FT-IR The chemical structure can be confirmed by FT-IR spectroscopy.[10]
Mass Spec. Molecular Weight: 208.26 g/mol .[1]

Conclusion

The synthesis of this compound from 9-anthracenecarboxaldehyde via sodium borohydride reduction is a robust and high-yielding method suitable for laboratory and potential scale-up applications. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize and characterize this important chemical intermediate for their research and development needs. The straightforward nature of the synthesis, coupled with the versatility of the product, ensures its continued relevance in the field of organic chemistry and drug development.

References

Chemical and physical properties of 9-Anthracenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and key applications of 9-Anthracenemethanol. This versatile aromatic alcohol is a crucial building block in organic synthesis and finds applications in materials science and as a fluorescent probe.

Core Chemical and Physical Properties

This compound is a derivative of anthracene (B1667546) featuring a hydroxymethyl group at the 9-position.[1] It typically appears as a yellow crystalline powder or a colorless to light yellow solid.[2][3][4]

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₂O[2][5]
Molecular Weight 208.26 g/mol [2][5][6]
CAS Number 1468-95-7[2][5]
Appearance Yellow crystalline powder[2][3]
Melting Point 160 - 165 °C[3][6]
Boiling Point 371 °C (estimated)[2]
Density ~1.3 g/cm³[2]
InChI Key JCJNNHDZTLRSGN-UHFFFAOYSA-N[5][7]
SMILES OCc1c2ccccc2cc3ccccc13[5][7]
Solubility and Stability

The solubility and stability of this compound are critical for its use in various experimental setups.

PropertyDetailsReference(s)
Water Solubility Insoluble[2]
Organic Solubility Soluble in chloroform (B151607) (20 mg/mL), hot methanol, and other common organic solvents.[1][6][7]
Stability Stable under normal temperatures and pressures.[2][4]
Incompatibilities Strong oxidizing agents.[2][4]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[2][6]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectroscopy TypeKey FeaturesReference(s)
¹H NMR Spectra available for confirmation of chemical structure.[5][8][9]
IR Conforms to the expected structure, with characteristic peaks for the hydroxyl group and aromatic rings.[3][5][10]
Mass Spec GC-MS data available, showing the molecular ion peak corresponding to its molecular weight.[5][10]
Fluorescence Exhibits intense fluorescence in solution, which is a key property for its application as a probe. The fluorescence can be quenched by certain molecules like nitroaromatics.[11][12]

Experimental Protocols

Detailed methodologies for key reactions and analyses involving this compound are provided below.

Synthesis of this compound

This compound can be synthesized via the reduction of 9-anthracenecarboxaldehyde.[1][13]

Materials:

Procedure:

  • Dissolve 9-anthracenecarboxaldehyde in THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction carefully with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Diels-Alder Reaction with N-methylmaleimide

This reaction demonstrates the utility of this compound as a diene in cycloaddition reactions, which can be performed in water.[14]

Materials:

  • This compound (100 mg)

  • N-methylmaleimide (160 mg)

  • Water (50 ml)

Procedure:

  • Combine 100 mg of this compound and 50 ml of water in a 100 ml round-bottom flask equipped with a magnetic stirrer.[14]

  • Add 160 mg of N-methylmaleimide to the flask.[14]

  • Attach a reflux condenser and heat the mixture to reflux for approximately 1 hour.[14]

  • Monitor the progress of the reaction using TLC with an eluent of ethyl acetate/hexane (1:1).[14]

  • Once the reaction is complete, cool the flask in an ice bath until a white solid precipitates.[14]

  • Filter the solid using a Hirsch funnel, dry it, and weigh it to determine the yield.[14]

  • Characterize the product by determining its melting point.[14]

Time-Resolved Fluorescence Spectroscopy

This protocol outlines the measurement of the fluorescence lifetime of this compound, a key parameter for its application as a fluorescent probe. A related compound, 9-Ethylanthracene, is used here as a detailed example.[15]

Materials:

  • 9-Ethylanthracene (or this compound)

  • Spectroscopic grade solvents (e.g., cyclohexane)

Procedure:

  • Sample Preparation: Prepare a stock solution of the fluorophore in the chosen solvent. Dilute the stock solution to a final concentration in the micromolar range (e.g., 1-10 µM) to ensure the absorbance at the excitation wavelength is below 0.1, preventing inner filter effects.[15]

  • Degassing (Optional): To remove dissolved oxygen which can quench fluorescence, degas the solution by bubbling with an inert gas like nitrogen or argon for 10-15 minutes.[15]

  • Instrumentation Setup: Use a time-correlated single-photon counting (TCSPC) system. The excitation source should be a pulsed laser or LED with a wavelength strongly absorbed by the sample.

  • Data Acquisition:

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a colloidal silica (B1680970) solution).

    • Record the fluorescence decay of the sample solution under the same conditions.

  • Data Analysis:

    • The true fluorescence decay is obtained by deconvoluting the experimental decay data from the IRF.[15]

    • Fit the deconvoluted data to an exponential decay model (single or multi-exponential) to determine the fluorescence lifetime(s) (τ).[15]

Applications in Research and Development

This compound is a versatile compound with numerous applications stemming from its unique structure.[16] It serves as a vital intermediate for pharmaceuticals, a precursor for dyes, and a building block in organic synthesis and material science.[11][17]

G Key Application Areas of this compound cluster_synthesis Organic Synthesis cluster_applications Advanced Applications A This compound B Pharmaceutical Intermediates A->B Precursor C Dye Intermediates A->C Precursor D Supramolecular Assemblies A->D Building Block E Polymer Synthesis A->E Initiator F Fluorescent Probes A->F Core Moiety G Dienophile Scavengers A->G Starting Material H HPLC Reagents A->H Starting Material

Caption: Key application areas of this compound.

Its role as a starting material is diverse. For instance, it is used to prepare 9-anthracenylmethyl-1-piperazinecarboxylate, a reagent for determining isocyanates via HPLC.[4][7] It also acts as an initiator in the ring-opening polymerization of lactones and is a precursor for polymer-supported anthracene, which can act as a dienophile scavenger.[4][7] In drug development, its anthracene core is a valuable scaffold for creating complex pharmaceutical compounds.[11][17]

Reaction Workflow Example

The following diagram illustrates a typical experimental workflow starting from the synthesis of this compound and its subsequent use in a Diels-Alder reaction, a common application for this compound.[6][14]

G cluster_synthesis Synthesis cluster_reaction Diels-Alder Cycloaddition cluster_analysis Analysis & Purification start 9-Anthracenecarboxaldehyde reagent1 NaBH4, THF start->reagent1 product1 This compound reagent1->product1 Reduction reagent2 N-methylmaleimide, H2O product1->reagent2 product2 Cycloaddition Product reagent2->product2 [4+2] Cycloaddition purification Filtration & Drying product2->purification analysis TLC, MP, NMR purification->analysis

Caption: Synthesis and subsequent Diels-Alder reaction workflow.

References

Spectroscopic Profile of 9-Anthracenemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 9-Anthracenemethanol (CAS 1468-95-7), a key derivative of anthracene (B1667546) used in various chemical applications, from the synthesis of polymers to Diels-Alder reactions.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers in organic synthesis, materials science, and drug development.

Quantitative Spectroscopic Data

The structural information of this compound is elucidated through various spectroscopic techniques. The data presented below has been compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The spectrum for this compound is characterized by distinct signals in the aromatic and aliphatic regions.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment (Proton)
8.56H-10
8.48H-1, H-8
8.08H-4, H-5
7.58H-2, H-7
7.52H-3, H-6
5.47-CH₂-
5.38-OH

Data sourced from ChemicalBook.[2]

¹³C NMR (Carbon-13 NMR) Data: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmTentative Assignment (Carbon)
~131.5Quaternary C (C-4a, C-8a, C-9a, C-10a)
~129.0Aromatic CH
~128.5Quaternary C (C-9)
~126.5Aromatic CH
~125.5Aromatic CH
~124.0Aromatic CH
~57.0-CH₂OH

Note: Specific peak assignments for ¹³C NMR of this compound are not consistently available across databases. The chemical shifts provided are representative values from available spectra.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400 (broad)O-H stretchAlcohol (-OH)
~3050C-H stretchAromatic C-H
~1625, ~1520, ~1450C=C stretchAromatic Ring
~1000C-O stretchPrimary Alcohol (C-O)
~730-790C-H bend (out-of-plane)Aromatic C-H

Note: Peak positions are approximate and sourced from typical values and available spectra from the NIST Chemistry WebBook and other databases.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly the conjugated π-system of the anthracene core. The characteristic absorption pattern of the anthracene moiety is sensitive to substitution and its environment, making UV-Vis a useful tool for monitoring reactions like the [4+4] cycloaddition.[5]

Table 4: UV-Vis Absorption Data for this compound

λ_max_ (nm)Solvent
~254, 340, 357, 376Ethanol (B145695)

Note: The absorption maxima are characteristic of the anthracene chromophore. Data is based on typical spectra for anthracene derivatives.[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition : Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.

  • Dissolution : Gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Transfer : Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred. The final liquid height should be approximately 4-5 cm.

  • Acquisition : Insert the NMR tube into the spectrometer. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay).

IR Spectrum Acquisition (ATR-FTIR)
  • Instrument Background : Ensure the Attenuated Total Reflectance (ATR) crystal surface is clean. Run a background scan to record the spectrum of the empty crystal, which will be subtracted from the sample spectrum.

  • Sample Application : Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Pressure Application : Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

  • Data Acquisition : Collect the IR spectrum. The instrument records an interferogram, which is then converted to a spectrum via a Fourier Transform (FT).

  • Cleaning : After analysis, retract the pressure arm and thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

UV-Vis Spectrum Acquisition
  • Sample Preparation : Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). From this stock, prepare a final solution in a quartz cuvette with a concentration that results in a maximum absorbance between 0.5 and 1.5 AU.

  • Baseline Correction : Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-500 nm).

  • Sample Measurement : Replace the blank cuvette with the cuvette containing the this compound solution.

  • Data Acquisition : Scan the sample over the same wavelength range. The instrument will automatically subtract the solvent baseline, yielding the absorbance spectrum of the analyte.

Visualization of Spectroscopic Workflows

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between different spectroscopic methods and the structural information they provide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis A Weigh Solid Sample B Dissolve in Deuterated Solvent (for NMR) A->B C Prepare Dilute Solution (for UV-Vis) A->C D Use Neat Solid (for IR) A->D E NMR Spectrometer B->E G UV-Vis Spectrophotometer C->G F FT-IR Spectrometer D->F H Lock, Shim, Acquire FID E->H I Acquire Interferogram F->I J Measure Absorbance G->J K Fourier Transform (FT) H->K I->K N Identify λmax J->N L Peak Integration & Chemical Shift Analysis K->L M Identify Characteristic Absorptions K->M

Caption: General workflow for spectroscopic analysis.

G cluster_main cluster_tech cluster_info A This compound (C15H12O) B ¹H NMR A->B C ¹³C NMR A->C D IR Spectroscopy A->D E UV-Vis Spectroscopy A->E F Proton Environments (Aromatic, -CH2, -OH) B->F G Spin-Spin Coupling B->G H Carbon Skeleton C->H I Number of Unique Carbons C->I J Functional Groups (O-H, C-O, Aromatic C-H) D->J K Vibrational Modes D->K L Conjugated π-System E->L M Electronic Transitions E->M

Caption: Relationship between spectroscopic techniques and structural information.

References

A Comprehensive Technical Guide to the Solubility of 9-Anthracenemethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 9-Anthracenemethanol, a key intermediate in organic synthesis and material science. Understanding its behavior in various organic solvents is critical for its application in drug development, chemical manufacturing, and research. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual workflows to aid in experimental design and comprehension.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The process of dissolution involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions. The overall energy change of this process determines the extent of solubility. Factors such as temperature, pressure, and the presence of impurities can also significantly influence solubility.

Quantitative and Qualitative Solubility of this compound

Quantitative solubility data for this compound is not extensively available in the public domain. However, existing data provides valuable insights into its behavior in select solvents.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility
ChloroformNot Specified20 mg/mL[1]
MethanolNot Specified50 mg/mL

Note: The temperature for the quantitative data was not specified in the source material.

Qualitative descriptions from various chemical suppliers indicate that this compound is "soluble in ordinary organic solvents" and specifically "soluble in hot methanol".[2][3][4][5][6] This suggests that increasing the temperature can enhance its solubility in polar protic solvents like methanol.

Insights from the Parent Compound: Anthracene (B1667546)

Due to the limited quantitative data for this compound, examining the solubility of its parent compound, anthracene, can provide valuable qualitative predictions. The addition of a hydroxymethyl group in this compound is expected to increase its polarity and potential for hydrogen bonding compared to anthracene, likely leading to higher solubility in polar solvents.

Table 2: Quantitative Solubility of Anthracene

SolventTemperature (°C)Solubility (g/kg of solvent)
Ethanol160.76[7]
Ethanol19.519[7]
Ethanol253.28[7]
Methanol19.518[7]
HexaneNot Specified3.7[7]

The data for anthracene shows a clear dependence on temperature and the nature of the solvent.[7]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed protocol for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature using the reliable and commonly employed gravimetric method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

  • Desiccator

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed in the thermostatic bath for a short period to let the excess solid settle.

    • Carefully withdraw a known volume or mass of the supernatant (the clear liquid phase) using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is preferred as it allows for solvent removal at a lower temperature.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature and prevent moisture absorption.

    • Weigh the dish containing the dried this compound residue on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained, indicating that all the solvent has been removed.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the dish minus the initial tare mass of the empty dish.

    • The mass of the solvent in the filtered aliquot can be determined by subtracting the mass of the dissolved solute from the total mass of the filtered solution (if the initial sample was weighed) or calculated from the volume and density of the solvent.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Visualizing the Process and Influencing Factors

To further clarify the experimental workflow and the theoretical underpinnings of solubility, the following diagrams are provided.

experimental_workflow prep 1. Prepare Saturated Solution (Excess Solute + Solvent) equilibrate 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate sample 3. Withdraw Supernatant equilibrate->sample filter 4. Filter into Pre-weighed Dish sample->filter evaporate 5. Evaporate Solvent filter->evaporate dry_weigh 6. Dry to Constant Weight evaporate->dry_weigh calculate 7. Calculate Solubility dry_weigh->calculate solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility polarity_solute Polarity polarity_solute->solubility h_bond_solute H-Bonding h_bond_solute->solubility size_solute Molecular Size size_solute->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond_solvent H-Bonding h_bond_solvent->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

References

Unveiling the Solid-State Architecture of 9-Anthracenemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – A comprehensive technical guide detailing the crystal structure of 9-Anthracenemethanol (C₁₅H₁₂O) is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's three-dimensional arrangement in the solid state, supported by crystallographic data and detailed experimental protocols.

This compound, a derivative of the polycyclic aromatic hydrocarbon anthracene, is a valuable building block in organic synthesis and materials science.[1] Its fluorescent properties make it a subject of interest for the development of novel photoactive materials.[2] Understanding its crystal structure is paramount for predicting its solid-state properties and for the rational design of new materials.

The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 971760.[3] The following tables summarize the key quantitative data obtained from single-crystal X-ray diffraction studies.

Crystallographic Data Summary

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₁₅H₁₂O
Formula Weight208.25 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.938(2) Å
b5.5910(11) Å
c17.513(4) Å
α90 °
β94.17(3) °
γ90 °
Volume1067.3(4) ų
Z4
Calculated Density1.295 Mg/m³
Absorption Coefficient0.080 mm⁻¹
F(000)440
Data Collection
Crystal Size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.45 to 27.50 °
Index ranges-14 ≤ h ≤ 14, -7 ≤ k ≤ 7, -22 ≤ l ≤ 22
Reflections collected9364
Independent reflections2443 [R(int) = 0.0455]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2443 / 0 / 146
Goodness-of-fit on F²1.043
Final R indices [I > 2sigma(I)]R1 = 0.0418, wR2 = 0.1093
R indices (all data)R1 = 0.0576, wR2 = 0.1207
Largest diff. peak and hole0.185 and -0.191 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for this compound

BondLength (Å)
O(1)-C(15)1.428(2)
C(9)-C(15)1.513(2)
C(9)-C(9A)1.431(2)
C(9)-C(8A)1.432(2)
C(1)-C(2)1.359(3)
C(3)-C(4)1.360(3)

Table 3: Selected Bond Angles (°) for this compound

AtomsAngle (°)
O(1)-C(15)-C(9)112.48(14)
C(9A)-C(9)-C(8A)118.67(14)
C(9A)-C(9)-C(15)120.44(14)
C(8A)-C(9)-C(15)120.89(14)
C(1)-C(9A)-C(9)121.78(16)
C(4)-C(4A)-C(10A)120.55(17)

Experimental Protocols

The determination of the crystal structure of this compound involved the following key steps:

Synthesis and Crystallization

This compound can be synthesized by the reduction of 9-anthracenecarboxaldehyde.[1][4] A common laboratory-scale synthesis involves the use of a reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent.[4]

  • Procedure: 9-anthracenecarboxaldehyde is dissolved in a suitable solvent (e.g., ethanol). Sodium borohydride is added portion-wise to the solution while stirring. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and the solvent is evaporated to yield the crude product.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

Single-Crystal X-ray Diffraction

The definitive three-dimensional structure was elucidated using single-crystal X-ray diffraction.

  • Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (293 K) using Mo Kα radiation.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

To aid in the understanding of the experimental workflow and the molecular structure, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction & Analysis start 9-Anthracenecarboxaldehyde reduction Reduction with NaBH4 start->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification workup->purification crystallization Slow Evaporation purification->crystallization crystal Single Crystal of this compound crystallization->crystal data_collection Data Collection crystal->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for the crystal structure determination of this compound.

molecular_structure mol caption Molecular Structure of this compound

Molecular structure of this compound.

This technical guide provides a foundational understanding of the solid-state structure of this compound, offering valuable data and procedural insights for the scientific community. The detailed crystallographic information is essential for computational modeling, materials design, and understanding intermolecular interactions that govern the properties of this important compound.

References

A Technical Guide to the Photophysical Properties of 9-Anthracenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenemethanol is a fluorescent aromatic hydrocarbon, a derivative of anthracene (B1667546) featuring a hydroxymethyl group at the 9-position.[1][2] This modification of the core anthracene structure imparts specific chemical and physical properties, making it a valuable molecule in various scientific domains. Its intrinsic fluorescence is sensitive to the local environment, rendering it a useful probe in supramolecular chemistry and biological systems. This guide provides a comprehensive overview of the core photophysical properties of this compound, details the experimental protocols for their measurement, and discusses the influence of environmental factors on its spectroscopic behavior.

Core Photophysical Properties

Quantitative photophysical data for this compound are not extensively consolidated in the literature. However, data from its parent compound, anthracene, and its derivatives provide a strong benchmark for its expected behavior. Photoexcitation of esters derived from this compound results in fluorescence emission in the 380–480 nm range, with fluorescence quantum yields (Φf) reported to be between 0.01 and 0.09.[3]

For comparative purposes, the well-characterized photophysical properties of the parent anthracene molecule in different solvents are summarized below. The addition of the hydroxymethyl group is expected to cause slight shifts in these values due to its electronic and steric effects.

Table 1: Photophysical Data for Anthracene (Reference Compound)

Property Cyclohexane Methanol
λ_abs, max (nm) Not Specified Not Specified
λ_em, max (nm) Not Specified Not Specified
Fluorescence Quantum Yield (Φ_f) 0.30 0.27

| Fluorescence Lifetime (τ) (ns) | 5.10 | 4.95 |

Data for anthracene sourced from established fluorescence lifetime standards literature.[4]

Environmental Effects: Solvatochromism

The photophysical properties of this compound are significantly influenced by its solvent environment, a phenomenon known as solvatochromism.[5] Changes in solvent polarity and hydrogen-bonding capacity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra.[5][6]

  • Polarity: In polar solvents, the excited state of anthracene derivatives can be stabilized, often leading to a bathochromic (red) shift in the emission spectrum.[7]

  • Hydrogen Bonding: The hydroxymethyl group of this compound can engage in hydrogen bonding with protic solvents (e.g., water, methanol), which can further influence the energy of the electronic states and affect non-radiative decay pathways.

Understanding these solvatochromic effects is critical for applications where this compound is used as a molecular probe or sensor.

Key Photophysical Processes

The interaction of this compound with light involves several key processes, which can be visualized using a Jablonski diagram. Upon absorbing a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). From here, it can return to the ground state via several pathways: fluorescence (radiative decay), or internal conversion and vibrational relaxation (non-radiative decay).[8]

Jablonski S0 S₀ (Ground State) S2 S₂ (Second Excited Singlet) S0->S2 Absorption S1 S₁ (First Excited Singlet) S1->S0 Fluorescence S1->S0 Non-Radiative Decay S2->S1 Internal Conversion (Vibrational Relaxation) Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_std Prepare dilution series of Standard (e.g., Quinine Sulfate) prep_sample Prepare dilution series of this compound abs Measure Absorbance at λex for all solutions (< 0.1) prep_sample->abs fluor Measure Integrated Fluorescence Intensity for all solutions abs->fluor plot Plot Integrated Intensity vs. Absorbance for both Standard and Sample slope Determine slopes (m) of the linear regression for both plots plot->slope calc Calculate Φf using the comparative equation slope->calc TCSPC_Workflow cluster_setup Instrument Setup & Calibration cluster_acq Data Acquisition cluster_fit Data Analysis setup Pulsed Laser Source (Start) Single Photon Detector (Stop) irf Measure Instrument Response Function (IRF) with a scattering solution (e.g., Ludox) setup->irf acquire Acquire fluorescence decay histogram by collecting single photon events over millions of excitation cycles irf->acquire sample_prep Prepare dilute, deoxygenated sample solution (Abs < 0.1) sample_prep->acquire deconvolute Deconvolute the sample decay from the measured IRF fit Fit the deconvoluted data to an exponential decay model (e.g., single or multi-exponential) deconvolute->fit lifetime Extract Fluorescence Lifetime (τ) fit->lifetime

References

A Technical Guide to the Photophysical Properties of 9-Anthracenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of 9-Anthracenemethanol, a fluorescent probe with applications in biological imaging and the development of photoactive materials. This document summarizes available quantitative data, details experimental protocols for the determination of key fluorescence parameters, and provides visual workflows to facilitate experimental design and execution.

Quantitative Photophysical Data

It is important to note that the photophysical properties of anthracene (B1667546) derivatives are highly sensitive to their local environment, including solvent polarity, viscosity, and the presence of quenchers.

Table 1: Photophysical Properties of this compound and Related Derivatives

CompoundSolventQuantum Yield (Φ)Fluorescence Lifetime (τ) [ns]
This compound derived estersCH3CN/H2O (3:2 v/v)0.01–0.09[1]Not Reported
Anthracene (Reference)Ethanol0.27[2]Not Reported
Anthracene (Reference)Cyclohexane0.36Not Reported

Note: The data for this compound derived esters provides an estimation of the expected quantum yield range for the parent molecule. The quantum yield of the parent anthracene is provided for reference.

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime is essential for the reliable application of this compound. The following sections detail the standardized methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard of known quantum yield, is a widely used and accessible technique.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54, or anthracene in ethanol, Φ = 0.27)[2]

  • Spectroscopic grade solvents

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound and the chosen standard in the same solvent.

    • Prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Absorbance Measurement:

    • Measure the absorbance of each solution at the desired excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Using a fluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength and all instrument parameters (e.g., slit widths) should be kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

      where:

      • Φ_standard is the quantum yield of the standard.

      • m_sample and m_standard are the slopes of the linear fits for the sample and standard plots, respectively.

      • η_sample and η_standard are the refractive indices of the sample and standard solutions (if different solvents are used).

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond to picosecond range.

Materials:

  • TCSPC Spectrometer with a pulsed light source (e.g., laser diode or LED)

  • Photomultiplier tube (PMT) or other single-photon sensitive detector

  • This compound solution

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox or non-dairy creamer)

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with the scattering solution.

    • Set the excitation and emission wavelengths to be the same.

    • Acquire the IRF. This represents the temporal profile of the excitation pulse and the response of the detection system.

  • Sample Measurement:

    • Replace the scattering solution with the this compound solution.

    • Set the excitation wavelength to an absorption maximum of the sample and the emission wavelength to the fluorescence maximum.

    • Acquire the fluorescence decay data until sufficient counts are collected in the peak channel for good statistics (typically >10,000).

  • Data Analysis:

    • The acquired fluorescence decay is a convolution of the true sample decay and the IRF.

    • Use appropriate software to perform a deconvolution of the measured decay with the IRF.

    • Fit the resulting decay curve to an exponential model (e.g., mono-exponential or multi-exponential) to extract the fluorescence lifetime(s) (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

      I(t) = A * exp(-t/τ)

      where A is the pre-exponential factor and τ is the fluorescence lifetime.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Experimental Workflow for Quantum Yield Measurement prep Prepare Sample and Standard Solutions abs Measure Absorbance (UV-Vis) prep->abs fluor Measure Fluorescence Emission abs->fluor plot Plot Integrated Intensity vs. Absorbance fluor->plot calc Calculate Quantum Yield plot->calc

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

G Experimental Workflow for Fluorescence Lifetime Measurement irf Measure Instrument Response Function (IRF) sample Measure Sample Fluorescence Decay irf->sample deconv Deconvolve Decay with IRF sample->deconv fit Fit Deconvoluted Decay to Exponential Model deconv->fit lifetime Determine Fluorescence Lifetime fit->lifetime

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

References

An In-depth Technical Guide to the Handling and Storage of 9-Anthracenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, technical information on the proper handling and storage of 9-Anthracenemethanol (CAS No. 1468-95-7), a crucial intermediate in the pharmaceutical and dye industries. Adherence to these guidelines is essential to ensure personnel safety, maintain chemical integrity, and prevent hazardous incidents in the laboratory and manufacturing environments.

Chemical and Physical Properties

This compound is a yellow crystalline powder.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C15H12O[1][2]
Molecular Weight 208.26 g/mol [1][3]
Appearance Yellow crystalline powder[1][2]
Melting Point 152 - 164 °C (305.6 - 327.2 °F)[1][2][4]
Boiling Point ~423.4 °C at 760 mmHg[1]
Solubility Not specified, but noted to be soluble in organic solvents.[1]
Odor Odorless[4]

Safe Handling Protocols

Proper handling of this compound is critical to minimize exposure and prevent contamination. The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[2][5]

2.1. Engineering Controls

  • Ventilation: Use with adequate general or local exhaust ventilation to keep airborne concentrations low.[2][6] Facilities should be equipped to handle dust generation.[3][7]

  • Eyewash and Safety Shower: Facilities storing or utilizing this material must be equipped with an eyewash station and a safety shower.[2]

2.2. Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE.

PPE TypeSpecificationRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3]To prevent eye irritation from dust or splashes.[2][5]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[2][3][8]May cause skin irritation.[2][5]
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator is required when dusts are generated.[7] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3][8]May cause respiratory tract irritation.[2][5]

2.3. General Hygiene Practices

  • Wash hands thoroughly after handling and before breaks.[2][6]

  • Remove contaminated clothing and wash it before reuse.[2][9]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Minimize dust generation and accumulation.[2][6]

Storage Guidelines

Proper storage is crucial for maintaining the stability and integrity of this compound.

Storage ConditionRecommendationRationale
Container Store in a tightly closed container.[2][3][6]Prevents contamination and exposure to moisture and air.
Location Store in a cool, dry, and well-ventilated area.[2][8][9]Ensures stability and prevents degradation.
Incompatible Substances Store away from incompatible substances, particularly strong oxidizing agents.[1][2][4][5]Prevents hazardous chemical reactions.
Ignition Sources Keep away from sources of ignition.[6]The material is combustible.[7]

Stability and Reactivity

  • Chemical Stability: this compound is stable under normal temperatures and pressures and recommended storage conditions.[2][3][6][7][10]

  • Conditions to Avoid: Avoid dust generation, excess heat, and incompatible materials.[2]

  • Incompatible Materials: Strong oxidizing agents.[1][2][4][5]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO2), as well as other irritating and toxic fumes and gases.[2][4][5]

  • Hazardous Polymerization: Hazardous polymerization has not been reported.[2]

Accidental Release and Disposal

5.1. Spill Response

  • Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation.[11]

  • Control Ignition Sources: Remove all sources of ignition.[6][11]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[11]

  • Cleanup: Clean up spills immediately.[2] Sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2][3][6]

  • Personal Protection: Use proper personal protective equipment as indicated in Section 2.2 during cleanup.[2]

5.2. Waste Disposal

  • Dispose of waste material in accordance with national and local regulations.[7]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[2][6]

  • Do not mix with other waste.[7] Leave chemicals in their original containers.[7] Handle uncleaned containers as you would the product itself.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are available in the literature. A common method involves the reduction of 9-anthracenecarboxaldehyde using a reducing agent like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent such as ethanol.[1] This reaction is typically performed at room temperature.[1] Purification of the product can be achieved through chromatography or recrystallization.[1]

Visual Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Safe_Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Use and Disposal receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials inspect->store No Damage quarantine Quarantine and Report inspect->quarantine Damaged ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe handling_area Work in a Well-Ventilated Area (Fume Hood) ppe->handling_area weigh_transfer Weigh and Transfer Chemical (Minimize Dust Generation) handling_area->weigh_transfer use Use in Experiment weigh_transfer->use decontaminate Decontaminate Work Area and Equipment use->decontaminate dispose_waste Dispose of Waste in Accordance with Regulations decontaminate->dispose_waste remove_ppe Remove and Dispose/Clean PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Logical workflow for the safe handling and storage of this compound.

References

A Comprehensive Safety Guide for 9-Anthracenemethanol in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety precautions for handling 9-Anthracenemethanol. It is intended to equip laboratory personnel with the knowledge to mitigate risks and ensure a safe working environment. This document outlines the known hazards, physical and chemical properties, safe handling procedures, emergency protocols, and waste disposal of this compound, drawing from available safety data sheets and toxicological information on related compounds.

Hazard Identification and GHS Classification

This compound (CAS No. 1468-95-7) is a yellow crystalline powder.[1][2] While some suppliers do not classify it as a hazardous substance under the Globally Harmonized System (GHS), a comprehensive review of available data suggests that it should be handled with caution due to potential health effects.[3][4][5] The primary hazards are associated with irritation upon contact.[1][4][5]

GHS Hazard Statements:

  • H315: Causes skin irritation. [4][5]

  • H319: Causes serious eye irritation. [4][5]

  • H335: May cause respiratory irritation. [4][5]

One source has also suggested that it is suspected of causing genetic defects (H341) and may be carcinogenic, mutagenic, and teratogenic, though this is not consistently reported across all safety data sheets.[6][7] Given its classification as a polycyclic aromatic hydrocarbon (PAH), a class of compounds containing known carcinogens, a cautious approach is warranted.[3][8] The compound is also considered a combustible solid.[3][9]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReferences
Chemical Formula C₁₅H₁₂O[2][10]
Molecular Weight 208.26 g/mol [2][10]
Appearance Yellow crystalline powder[1][2]
Melting Point 160-164 °C[2][11]
Boiling Point ~423.4 °C at 760 mmHg[2]
Solubility Soluble in hot methanol (B129727) and chloroform.[9][12]
Stability Stable under normal temperatures and pressures.[1][13]
Incompatibilities Strong oxidizing agents.[1][13]
Hazardous Decomposition Products Carbon monoxide and carbon dioxide upon combustion.[1][13]

Toxicological Data

There is a notable lack of quantitative toxicological data for this compound in publicly available literature and safety data sheets.

Toxicity MetricValueReferences
LD50 (Oral) No data available[14][15]
LD50 (Dermal) No data available[14]
LC50 (Inhalation) No data available[14]

The absence of this data necessitates a conservative approach to handling, assuming a moderate level of toxicity based on the known hazards of related PAHs.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table outlines the recommended equipment.

Body PartProtectionStandardReferences
Eyes/Face Safety glasses with side shields or goggles.OSHA 29 CFR 1910.133 or EN 166[1][4][13]
Skin Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[1][4][13]
Respiratory NIOSH-approved respirator (e.g., N95) if dust is generated.[3][13]

Experimental Protocols

Adherence to strict experimental protocols is crucial for the safe handling of this compound.

General Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials weigh Weigh Compound (in fume hood) gather_materials->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands G cluster_cleanup Cleanup Procedure spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Others & Supervisor evacuate->alert assess Assess Spill Size & Hazard alert->assess ppe Don Appropriate PPE (including respirator) assess->ppe Minor Spill, Trained Personnel contact_ehs Contact Environmental Health & Safety assess->contact_ehs Major Spill or Untrained contain Cover with Wet Absorbent Material (to prevent dust) ppe->contain collect Collect Material with Scoop/Pan contain->collect place_in_bag Place in Labeled Waste Bag collect->place_in_bag decontaminate Decontaminate Spill Area place_in_bag->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Complete Spill Report dispose->report G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Detoxification cluster_toxicity Toxicity Pathway PAH This compound (Parent PAH) Epoxide Reactive Epoxide Intermediate PAH->Epoxide Cytochrome P450 (e.g., CYP1A1, CYP1B1) Conjugate Glutathione (B108866) Conjugate Epoxide->Conjugate Glutathione S-Transferase (GST) DNA_Adduct DNA Adducts Epoxide->DNA_Adduct Binds to DNA Excretion Excretion Conjugate->Excretion Cell_Damage Cellular Damage & Mutation DNA_Adduct->Cell_Damage

References

Synthesis of Novel 9-Anthracenemethanol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenemethanol is a versatile scaffold in organic synthesis, prized for its unique photophysical properties and reactive hydroxymethyl group.[1][2][3] This core structure serves as a valuable starting point for the development of a diverse array of novel derivatives with applications spanning materials science, bioimaging, and importantly, medicinal chemistry.[4][5] The functionalization of this compound at the hydroxyl group or through reactions involving the anthracene (B1667546) ring system allows for the fine-tuning of its chemical and biological properties.

This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives. It details key synthetic methodologies, including the preparation of the core this compound molecule, its derivatization through Diels-Alder reactions, esterification, and amination, and highlights a significant application of these derivatives in cancer therapy as modulators of the p53 signaling pathway. Detailed experimental protocols, quantitative data summaries, and visual diagrams of synthetic workflows and biological pathways are provided to serve as a practical resource for researchers in the field.

Synthesis of the Core Scaffold: this compound

The foundational step in the synthesis of its derivatives is the efficient preparation of this compound itself. A widely adopted and effective method is the reduction of 9-anthracenecarboxaldehyde.[1][2][6] This straightforward reaction typically employs a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.[6]

G cluster_0 Synthesis of this compound 9-Anthracenecarboxaldehyde 9-Anthracenecarboxaldehyde Reduction Reduction 9-Anthracenecarboxaldehyde->Reduction Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->Reduction Alcoholic Solvent (e.g., Ethanol) Alcoholic Solvent (e.g., Ethanol) Alcoholic Solvent (e.g., Ethanol)->Reduction This compound This compound Reduction->this compound

Caption: General workflow for the synthesis of this compound.

Synthesis of Novel Derivatives

The reactivity of the anthracene core and the hydroxyl group of this compound allows for a variety of synthetic transformations to generate novel derivatives.

Diels-Alder Reactions

This compound can act as a diene in [4+2] cycloaddition reactions, a powerful tool for constructing six-membered ring systems.[7][8][9] This approach has been successfully employed with various dienophiles, such as N-methylmaleimide and dimethylacetylene-dicarboxylate (DMAD).[8][10] Notably, these reactions can be performed in aqueous media, offering a greener synthetic route.[2][8]

G cluster_1 Diels-Alder Reaction This compound This compound Cycloaddition [4+2] Cycloaddition This compound->Cycloaddition Dienophile Dienophile (e.g., N-methylmaleimide, DMAD) Dienophile->Cycloaddition Solvent Solvent (e.g., Water, Toluene) Solvent->Cycloaddition Diels-Alder Adduct Diels-Alder Adduct Cycloaddition->Diels-Alder Adduct

Caption: General workflow for the Diels-Alder reaction of this compound.

Esterification of the Hydroxyl Group

The hydroxyl group of this compound is readily esterified with a variety of carboxylic acids, acid chlorides, or anhydrides to produce a diverse range of esters.[11] This functionalization is a key step in creating derivatives for various applications, including fluorescent probes for fatty acid analysis.[3]

G cluster_2 Esterification This compound This compound Esterification_Reaction Esterification This compound->Esterification_Reaction Acylating Agent Acylating Agent (e.g., Acid Chloride, Anhydride) Acylating Agent->Esterification_Reaction Base Base (e.g., Pyridine) Base->Esterification_Reaction 9-Anthracenemethyl Ester 9-Anthracenemethyl Ester Esterification_Reaction->9-Anthracenemethyl Ester

Caption: General workflow for the esterification of this compound.

Synthesis of Amino Derivatives

Amino derivatives of this compound can be synthesized from 9-chloromethylanthracene, which is accessible from this compound. The reaction of 9-chloromethylanthracene with various primary or secondary amines yields the corresponding (anthracen-9-yl)methylamines. Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[12]

G cluster_3 Synthesis of Amino Derivatives This compound This compound Chlorination Chlorination This compound->Chlorination 9-Chloromethylanthracene 9-Chloromethylanthracene Chlorination->9-Chloromethylanthracene Nucleophilic Substitution Nucleophilic Substitution 9-Chloromethylanthracene->Nucleophilic Substitution Amine Amine (e.g., Pyrrolidine) Amine->Nucleophilic Substitution 9-Anthracenemethyl Amine 9-Anthracenemethyl Amine Nucleophilic Substitution->9-Anthracenemethyl Amine

Caption: General workflow for the synthesis of 9-Anthracenemethyl amines.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various this compound derivatives as reported in the literature.

Table 1: Synthesis of this compound and its Diels-Alder Adducts

CompoundDienophileSolventReaction TimeYield (%)Melting Point (°C)Reference(s)
This compound-Ethanol-High160-164[1][6]
Diels-Alder AdductN-methylmaleimideWater1 h58.77237-239[2][8]
Lactone Derivative (9a)DMADToluene (B28343)24 h85174-175[10]
Regiospecific Adduct (10c)DMAD (via lactone)Ethanol/HCl80 h-206-208[10]

Table 2: Synthesis of 9-Anthracenemethyl Ester and Amine Derivatives

CompoundReagent(s)SolventReaction TimeYield (%)Melting Point (°C)Reference(s)
9-Anthracene alkylacrylateMethacryloyl chloride, PyridineTHF---[11]
N-((Anthracen-9-yl)methyl)pyrrolidine9-Chloromethylanthracene, Pyrrolidine (B122466)THF (Microwave)10 min85111[12]
N-((Anthracen-9-yl)methyl)hexamethyleneimine9-Chloromethylanthracene, HexamethyleneimineTHF (Microwave)10 min86105[12]

Experimental Protocols

Synthesis of this compound

A common procedure involves the reduction of 9-anthracenecarboxaldehyde with sodium borohydride in an alcoholic solvent, such as ethanol. The reaction is typically carried out at room temperature and proceeds smoothly to yield high-purity this compound after appropriate workup and purification by recrystallization or chromatography.[6]

Diels-Alder Reaction of this compound with N-methylmaleimide in Water
  • Place 100 mg of this compound and 50 ml of water in a 100 ml round-bottom flask equipped with a magnetic stirrer.[8]

  • Add 160 mg of N-methylmaleimide to the flask.[8]

  • Attach a reflux condenser and heat the mixture to reflux for approximately 1 hour.[8]

  • Monitor the reaction progress by TLC using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.[8]

  • Upon completion, cool the flask in an ice bath until a white solid precipitates.[8]

  • Collect the solid by vacuum filtration using a Hirsch funnel, dry the solid, and determine the yield and melting point.[8]

Diels-Alder Reaction of this compound with Dimethylacetylene-dicarboxylate (DMAD)
  • A mixture of this compound (1.7 g, 8.16 mmol) and dimethylacetylene-dicarboxylate (1.5 mL, 12.2 mmol) in 10 mL of toluene is refluxed for 24 hours.[10]

  • After cooling, the solvent is evaporated under reduced pressure.[10]

  • The resulting mixture is purified by column chromatography on silica (B1680970) gel using a 1:4 (v/v) mixture of ethyl acetate and hexane as the eluent to yield the lactone derivative.[10]

Synthesis of N-((Anthracen-9-yl)methyl)pyrrolidine
  • In a 250 ml borosilicate flask, a mixture of 9-chloromethylanthracene (0.01 mol), THF (10 ml), and pyrrolidine (0.01 mol) is subjected to constant stirring.[12]

  • The reaction mixture is irradiated in a domestic microwave oven at 180°C for 10 minutes with short intervals of 30 seconds to 1 minute.[12]

  • The completion of the reaction is monitored by TLC.[12]

  • The reaction mixture is then poured into water and extracted with diethyl ether.[12]

  • The organic layer is separated, washed with water, and dried over anhydrous Na₂SO₄.[12]

  • Removal of the solvent under reduced pressure yields the final product.[12]

Biological Application: p53 Activation in Cancer Therapy

Certain derivatives of this compound have emerged as promising candidates for cancer therapy due to their ability to activate the p53 tumor suppressor pathway.[13] The p53 protein plays a critical role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[13] In many cancers, p53 is inactivated through its interaction with negative regulators, primarily MDM2 and MDM4.[12][14][15]

Novel 9-methylanthracene (B110197) derivatives have been shown to act as p53 activators by inhibiting the expression of MDM4.[13] The proposed mechanism involves the inhibition of the heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1), which is involved in the transcription of the MDM4 gene. By downregulating MDM4, these compounds lead to the stabilization and activation of p53, which can then transcribe its target genes to induce cell cycle arrest and apoptosis in cancer cells.[13]

G cluster_4 p53 Activation Pathway by 9-Methylanthracene Derivatives 9-Methylanthracene_Derivative 9-Methylanthracene Derivative hnRNPA2B1 hnRNPA2B1 9-Methylanthracene_Derivative->hnRNPA2B1 inhibits MDM4_Gene MDM4 Gene hnRNPA2B1->MDM4_Gene promotes transcription MDM4_mRNA MDM4_mRNA MDM4_Gene->MDM4_mRNA transcription MDM4_Protein MDM4_Protein MDM4_mRNA->MDM4_Protein translation p53 p53 MDM4_Protein->p53 inhibits p53_Degradation p53 Degradation MDM4_Protein->p53_Degradation promotes p53->p53_Degradation p53_Target_Genes p53 Target Genes (e.g., p21, BAX) p53->p53_Target_Genes activates transcription Cell_Cycle_Arrest Cell_Cycle_Arrest p53_Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Target_Genes->Apoptosis

Caption: p53 signaling pathway and the inhibitory action of 9-methylanthracene derivatives on MDM4.

Table 3: Anti-Glioma Activity of 9-Methylanthracene Derivatives

CompoundU87 Glioblastoma Cell Line IC₅₀ (µM)Reference(s)
13d< 2[13]
13e0.53[13]
14a< 2[13]
14b< 2[13]
14n< 2[13]

Conclusion

This compound is a highly adaptable and valuable platform for the synthesis of novel derivatives with significant potential in diverse scientific fields. The synthetic methodologies outlined in this guide, including Diels-Alder reactions, esterifications, and aminations, provide a robust toolkit for generating a wide array of functionalized anthracene-based compounds. The successful development of 9-methylanthracene derivatives as potent p53 activators underscores the importance of this scaffold in drug discovery and development. This technical guide serves as a foundational resource to facilitate further research and innovation in the synthesis and application of novel this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids with 9-Anthracenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the derivatization of carboxylic acids using 9-anthracenemethanol for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Carboxylic acids, often lacking a native chromophore or fluorophore, require derivatization to enhance their detection sensitivity and selectivity in complex matrices.[1][2][3][4] this compound is a fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent 9-anthrylmethyl esters, enabling trace-level quantification.

Principle of Derivatization

The derivatization process involves the esterification of the carboxylic acid group with this compound. This reaction is typically facilitated by an activating agent that converts the carboxylic acid into a more reactive intermediate, which then readily reacts with the hydroxyl group of this compound. Common activating agents include carbodiimides and pyridinium (B92312) salts. An alternative one-step method involves a base-catalyzed transesterification.[5] The resulting 9-anthrylmethyl ester derivatives are highly fluorescent and can be separated by reversed-phase HPLC and detected with high sensitivity.[5][6]

Experimental Protocols

Herein, we describe two common protocols for the derivatization of carboxylic acids with this compound.

Protocol 1: Derivatization using an Activating Agent

This protocol is adapted from a general method for esterification of carboxylic acids with alcohols. Benzoic acid is often used as a model compound for optimizing the derivatization procedure.

Materials:

  • Carboxylic acid sample

  • This compound (HMA)

  • Activating agents:

  • Triethylamine (TEA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Hydrochloric acid (HCl)

  • 1-Hydroxybenzotriazole (HOBT) (optional, as a catalyst with DAC)

  • Vials for reaction

  • HPLC system with a fluorescence detector

Procedure:

Method A: Using 2-Bromo-1-methylpyridinium iodide (BMP)

  • To a solution of the carboxylic acid in acetonitrile, add an equimolar amount of this compound.

  • Add a slight excess of 2-bromo-1-methylpyridinium iodide and triethylamine.

  • Allow the reaction to proceed at room temperature (25°C). The reaction is typically complete and quantitative.

  • The reaction mixture can be directly injected into the HPLC system after filtration.

Method B: Using N,N'-Carbonyldiimidazole (CDI)

  • Dissolve the carboxylic acid in acetonitrile.

  • Add a solution of CDI in acetonitrile and let the activation proceed at 25°C.

  • After the activation step, add a small amount of hydrochloric acid to destroy any excess CDI.

  • Add the this compound solution.

  • Heat the reaction mixture to facilitate esterification.

  • Cool the mixture and inject it into the HPLC system.

Method C: Using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (DAC)

  • Dissolve the carboxylic acid in acetonitrile and cool the solution to 0°C.

  • Add a solution of DAC (and optionally HOBT as a catalyst) in acetonitrile.

  • Allow the activation to proceed at 0°C.

  • Add the this compound solution.

  • Heat the reaction mixture to complete the esterification.

  • Cool the mixture and inject it into the HPLC system.

Protocol 2: One-Step Base-Catalyzed Transesterification

This rapid method is particularly useful for the analysis of fatty acids from triacylglycerols.[5]

Materials:

  • Triacylglycerol sample

  • This compound

  • Potassium tert-butoxide

  • Suitable solvent (e.g., a mixture of diethyl ether and dimethyl sulfoxide)

Procedure:

  • Prepare the derivatizing reagent, potassium 9-anthracenemethoxide, by mixing this compound and potassium tert-butoxide.[5]

  • Add the reagent to the triacylglycerol sample.

  • Allow the transesterification reaction to proceed for 10 minutes at room temperature.[5]

  • The reaction can be stopped by adding an acidic solution.

  • The resulting fatty acid 9-anthrylmethyl esters can be analyzed by reversed-phase HPLC without further purification.[5]

Data Presentation

The following tables summarize typical quantitative data associated with the HPLC analysis of carboxylic acids derivatized with anthracene-based reagents.

Table 1: Derivatization and HPLC Conditions

ParameterConditionReference
Derivatization Reagent 9-Chloromethyl Anthracene (B1667546)[7]
Catalyst Tetrabutylammonium bromide[7]
Reaction Time 50 minutes[7]
Reaction Solvent Acetonitrile[7]
HPLC Column C18 (Reversed-Phase)[5][6]
Mobile Phase Acetonitrile/Water or Methanol/Acetonitrile/Water gradients[5][8]
Fluorescence Detection Excitation: 365 nm, Emission: 410-412 nm[7][8]

Table 2: Performance Characteristics

ParameterValueReference
Detection Limit 0.18 to 2.53 pmol[7][9]
Linearity Range 1-250 nmol/mL[7][9]
Yield Nearly maximal yields (82-85%) for transesterification[5]
Analysis Time Rapid derivatization (10 min for transesterification)[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described derivatization protocols.

Derivatization_Workflow_Activator cluster_0 Protocol 1: Derivatization with Activating Agent start Carboxylic Acid Sample reagent This compound + Activating Agent (BMP, CDI, or DAC) start->reagent Mix reaction Reaction (Esterification) reagent->reaction Initiate hplc HPLC Analysis (Fluorescence Detection) reaction->hplc Inject Derivatization_Workflow_Transesterification cluster_1 Protocol 2: One-Step Transesterification start_t Triacylglycerol Sample reagent_t Potassium 9-Anthracenemethoxide start_t->reagent_t Add reaction_t Reaction at RT (10 min) reagent_t->reaction_t Incubate hplc_t HPLC Analysis (Fluorescence Detection) reaction_t->hplc_t Inject

References

Application Notes: 9-Anthracenemethanol as a Foundational Fluorescent Moiety for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenemethanol is a fluorescent aromatic alcohol that serves as a versatile building block for the synthesis of more complex fluorescent probes and phototriggers for bioimaging and biological applications.[1][2] While not typically used as a direct bioimaging agent itself, its derivatives have shown considerable promise in cellular imaging. The anthracene (B1667546) core possesses desirable photophysical properties, including a high quantum yield and chemical stability, making it an excellent scaffold for developing targeted fluorescent probes.[3] Functionalization at the 9-position allows for the attachment of specific recognition units to target various analytes and cellular compartments.[3]

These notes provide an overview of the photophysical properties of the this compound core, a general protocol for evaluating its potential as a fluorescent stain, and methods for its derivatization to create targeted probes.

Photophysical and Chemical Properties

This compound is a colorless solid soluble in common organic solvents.[2] Its fluorescence is characteristic of the anthracene moiety. While detailed photophysical data in aqueous biological buffers is not extensively reported, its derivatives provide insight into its potential. For instance, esters derived from this compound exhibit fluorescence emission in the 380–480 nm range upon excitation at approximately 386 nm, with fluorescence quantum yields (Φf) ranging from 0.01 to 0.09.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₂O[1][5][6]
Molecular Weight208.26 g/mol [1][5][7]
CAS Number1468-95-7[1][5][7]
AppearanceWhite solid[2]
Melting Point158 °C[2]

Table 2: Representative Photophysical Properties of this compound Derivatives

Derivative TypeExcitation (nm)Emission (nm)Quantum Yield (Φf)Reference
Carboxylic Acid Esters~386380-4800.01-0.09[4]

Experimental Protocols

The following are general protocols for the synthesis of this compound and a suggested workflow for evaluating its use in cell staining.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 9-anthracenecarboxaldehyde to this compound.[3]

Materials:

Procedure:

  • Suspend 9-anthraldehyde (1.0 mmol) in ethanol (3.0 mL) in a round-bottom flask.

  • Cool the suspension in an ice bath and add sodium borohydride (1.5 mmol) portion-wise.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 2 mL of water.

  • Extract the aqueous phase with diethyl ether (5 mL).

  • Dry the organic extract over anhydrous Na₂SO₄ and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel to yield pure this compound.[3]

Protocol 2: General Procedure for Live Cell Staining and Imaging

This is a general guideline for assessing the cell staining potential of this compound. Optimization of concentration and incubation time is recommended.

Materials:

  • HeLa cells (or other cell line of choice)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Live Cell Imaging Solution

  • Coverslips or glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter)

Procedure:

  • Cell Culture: Culture HeLa cells on coverslips or in glass-bottom dishes in DMEM until they reach 60-70% confluency.

  • Preparation of Staining Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in Live Cell Imaging Solution to final working concentrations (e.g., 1, 5, 10, 25 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed Live Cell Imaging Solution to remove excess probe.

  • Imaging:

    • Add fresh Live Cell Imaging Solution to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength around 365 nm and collect emission between 400-500 nm. Adjust exposure time to minimize phototoxicity.

Protocol 3: Cytotoxicity Assay

A simple MTT or similar viability assay should be performed to determine the concentration range at which this compound is non-toxic to cells.

Materials:

  • Cells of interest seeded in a 96-well plate

  • This compound stock solution in DMSO

  • Culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Include a vehicle control (DMSO only).

  • Replace the medium on the cells with the prepared dilutions of this compound.

  • Incubate for a period relevant to the imaging experiments (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

G cluster_synthesis Synthesis of this compound cluster_bioimaging Bioimaging Workflow Anthraldehyde 9-Anthraldehyde Reduction Reduction (NaBH4, Ethanol) Anthraldehyde->Reduction Crude_Product Crude 9-AM Reduction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_9AM Pure this compound (9-AM) Purification->Pure_9AM Stock_Solution Prepare Stock Solution (9-AM in DMSO) Working_Solution Prepare Working Solution (Dilute in Media) Stock_Solution->Working_Solution Staining Incubate Cells with 9-AM Working_Solution->Staining Cell_Culture Culture Cells Cell_Culture->Staining Wash Wash Cells Staining->Wash Imaging Fluorescence Microscopy Wash->Imaging G cluster_derivatives Functionalization for Targeted Probes Core This compound Core Mito Mitochondria-Targeting Probe Core->Mito + Triphenylphosphonium Lysosome Lysosome-Targeting Probe Core->Lysosome + Morpholine Enzyme Enzyme-Responsive Probe Core->Enzyme + Enzyme Substrate Ion Ion-Sensing Probe Core->Ion + Ionophore

References

Application Notes and Protocols: Diels-Alder Reaction of 9-Anthracenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the Diels-Alder reaction of 9-anthracenemethanol with various dienophiles. The methodologies presented highlight both traditional and green chemistry approaches, offering flexibility for different laboratory settings and research goals. All quantitative data is summarized for easy comparison, and experimental workflows are visualized to facilitate understanding.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis, enabling the formation of six-membered rings with high stereospecificity and regioselectivity. This compound serves as a versatile diene in this reaction, with its central aromatic ring readily participating in cycloaddition. The resulting bridged bicyclic adducts are valuable scaffolds in medicinal chemistry and materials science. This document outlines protocols for the reaction of this compound with N-methylmaleimide, dimethylacetylenedicarboxylate, and maleic anhydride (B1165640).

Data Presentation

The following table summarizes the key quantitative data from the experimental protocols described below.

DienophileSolventReaction TimeTemperatureYield (%)Melting Point (°C)Analytical Data
N-MethylmaleimideWater1 hourReflux (100 °C)59-80%[1][2]237-239[1][2]¹H NMR, ¹³C NMR, IR
DimethylacetylenedicarboxylateToluene (B28343)24 hoursReflux (111 °C)74% (after lactone opening)[3]164-165[3]¹H NMR, IR[3]
Maleic AnhydrideXylene30 minutesReflux (~140 °C)High~262-264 (for anthracene (B1667546) adduct)IR, ¹H NMR, ¹³C NMR

Experimental Protocols

Protocol 1: Green Synthesis with N-Methylmaleimide in Water

This protocol emphasizes a sustainable approach by utilizing water as the solvent, which can accelerate the reaction rate due to hydrophobic effects.[1][4]

Materials:

  • This compound

  • N-Methylmaleimide

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Ice bath

  • Hirsch funnel or Büchner funnel for vacuum filtration

  • Ethyl acetate (B1210297) and Hexanes (for TLC)

Procedure:

  • To a 100 mL round-bottom flask equipped with a stirring bar, add this compound (e.g., 0.10 g, 0.48 mmol).[1]

  • Add 60 mL of deionized water to the flask.[1]

  • Add N-methylmaleimide (e.g., 0.16 g, 1.44 mmol, 3 equivalents) to the flask.[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 1 hour.[1]

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.[1]

  • Collect the white precipitate by vacuum filtration using a Hirsch or Büchner funnel.[1]

  • Wash the solid with a small amount of cold deionized water and allow it to dry.

  • Record the yield and determine the melting point of the dried product.

Protocol 2: Reaction with Dimethylacetylenedicarboxylate in Toluene

This protocol describes a more traditional approach using an organic solvent and a less reactive dienophile, requiring a longer reaction time.

Materials:

  • This compound

  • Dimethylacetylenedicarboxylate (DMAD)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

  • Methanol (B129727)

  • Concentrated HCl

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 1.7 g, 8.16 mmol) in 10 mL of toluene.[3]

  • Add dimethylacetylenedicarboxylate (DMAD) (e.g., 1.5 mL, 12.2 mmol) to the solution.[3]

  • Heat the mixture to reflux for 24 hours.[3]

  • After cooling, evaporate the toluene under reduced pressure. The initial product is a lactone derivative formed by an intramolecular condensation.[3]

  • To obtain the desired Diels-Alder adduct, the lactone intermediate must be opened. Dissolve the crude lactone in methanol (e.g., 12 mL for 1.0 g of lactone) and add a catalytic amount of concentrated HCl (0.1 mL).[3]

  • Stir the mixture at room temperature for 48 hours.[3]

  • Reduce the volume of methanol and add ethyl acetate. Wash the organic layer with water and then with saturated brine.

  • Dry the ethyl acetate solution over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the product by recrystallization from ethyl acetate and hexane (B92381) to obtain the pure Diels-Alder adduct.[3]

  • Record the yield and melting point.

Protocol 3: Reaction with Maleic Anhydride

This protocol is adapted from the reaction of anthracene with maleic anhydride and can be applied to this compound.

Materials:

  • This compound

  • Maleic Anhydride

  • Xylene (or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Ice bath

  • Büchner funnel

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and maleic anhydride (1.1 equivalents).

  • Add a high-boiling solvent such as xylene to the flask.

  • Heat the mixture to reflux with stirring for approximately 30 minutes.

  • Alternatively, for a solvent-free reaction, gently heat the mixture of the two solids until a melt is formed and maintain the temperature for a short period.

  • Allow the reaction mixture to cool to room temperature, which should result in the crystallization of the product.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold xylene or a non-polar solvent.

  • Dry the product and determine its yield and melting point.

Visualizations

Diels-Alder Reaction Mechanism

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene This compound (Diene) TS [4+2] Cycloaddition (Concerted) Diene->TS Dienophile Dienophile (e.g., N-Methylmaleimide) Dienophile->TS Adduct Diels-Alder Adduct (Bridged Bicyclic Compound) TS->Adduct

Caption: The concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.

Experimental Workflow

Experimental_Workflow A 1. Mix Reactants (this compound + Dienophile + Solvent) B 2. Reaction Setup (Attach Reflux Condenser) A->B C 3. Heating (Reflux at specified temperature) B->C D 4. Monitoring (TLC) C->D E 5. Workup (Cooling, Precipitation/Extraction) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Purification (Recrystallization/Chromatography) F->G H 8. Characterization (Yield, M.P., NMR, IR) G->H

Caption: General experimental workflow for the Diels-Alder reaction.

Logical Relationships of Reaction Components

Logical_Relationships cluster_dienophiles Dienophiles cluster_conditions Reaction Conditions cluster_products Products Diene This compound NMM N-Methylmaleimide DMAD Dimethylacetylenedicarboxylate MA Maleic Anhydride Water Water (Green) NMM->Water Toluene Toluene (Traditional) DMAD->Toluene Xylene Xylene (Traditional) MA->Xylene Adduct1 Adduct with NMM Water->Adduct1 Adduct2 Adduct with DMAD Toluene->Adduct2 Adduct3 Adduct with MA Xylene->Adduct3

References

Application Notes and Protocols for 9-Anthracenemethanol as an Initiator in Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-Anthracenemethanol as an initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone. The resulting polymers possess an anthracene (B1667546) terminal group, enabling applications in areas like drug delivery, biomaterial functionalization, and photophysical studies. While direct and extensive quantitative data for ROP solely initiated by this compound is limited in publicly available literature, this document outlines the general principles and provides representative protocols and data based on analogous alcohol-initiated ROP systems.

Introduction

Ring-opening polymerization is a powerful technique for the synthesis of biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). The choice of initiator is crucial as it determines the end-group functionality of the polymer chain. This compound, with its fluorescent anthracene moiety, is a valuable initiator for producing polymers with a built-in tag for detection, imaging, or further chemical modification via reactions characteristic of anthracene.

The most common mechanism for the ROP of cyclic esters initiated by an alcohol in the presence of a catalyst, such as tin(II) octoate (Sn(Oct)₂), is the coordination-insertion mechanism. In this process, the catalyst activates the monomer, making it susceptible to nucleophilic attack by the alcohol initiator.

Data Presentation

Due to the scarcity of specific quantitative data for ROP initiated by this compound, the following table presents representative data from a study on the ROP of L-lactide using benzyl (B1604629) alcohol as an initiator and Sn(Oct)₂ as a catalyst. This data serves as a valuable reference for designing experiments with this compound, as the polymerization kinetics are expected to be comparable.

EntryMonomerInitiator[M]:[I]:[C] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol , GPC)PDI
1L-LactideBenzyl Alcohol100:1:0.113029512,0001.15
2L-LactideBenzyl Alcohol200:1:0.113049623,5001.18
3L-LactideBenzyl Alcohol400:1:0.113089445,0001.21

Note: Data is illustrative and based on analogous systems. Actual results with this compound may vary. Mn = Number-average molecular weight; PDI = Polydispersity Index.

Experimental Protocols

The following are detailed protocols for the ring-opening polymerization of ε-caprolactone and L-lactide using this compound as an initiator and tin(II) octoate as a catalyst.

Materials and Reagents
  • Monomer: ε-caprolactone or L-lactide, purified by recrystallization or distillation.

  • Initiator: this compound, dried under vacuum before use.

  • Catalyst: Tin(II) octoate (Sn(Oct)₂).

  • Solvent: Anhydrous toluene (B28343) or bulk (solvent-free).

  • Quenching Agent: Methanol (B129727).

  • Precipitation Solvent: Cold methanol or hexane.

  • Purification Solvent: Dichloromethane (B109758) or chloroform (B151607).

General Protocol for Ring-Opening Polymerization
  • Drying of Glassware and Reagents: All glassware should be flame-dried or oven-dried at 120°C overnight and cooled under a stream of dry nitrogen or argon. The monomer and this compound should be thoroughly dried to remove any water, which can interfere with the polymerization.

  • Reaction Setup: In a dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of monomer (e.g., ε-caprolactone or L-lactide) and this compound under an inert atmosphere.

  • Solvent Addition (Optional): If the polymerization is to be carried out in solution, add the required volume of anhydrous toluene via a syringe. For bulk polymerization, no solvent is added.

  • Catalyst Addition: The tin(II) octoate catalyst is typically added as a solution in anhydrous toluene to ensure accurate measurement and dispersion.

  • Polymerization: The reaction mixture is then placed in a preheated oil bath at the desired temperature (typically 110-140°C) and stirred for the specified reaction time.

  • Quenching and Precipitation: After the desired time, the reaction is quenched by adding a small amount of methanol. The polymer is then dissolved in a minimal amount of dichloromethane or chloroform and precipitated in a large excess of cold methanol or hexane.

  • Purification: The precipitated polymer is collected by filtration, washed with cold methanol or hexane, and dried under vacuum at room temperature until a constant weight is achieved.

Characterization of the Resulting Polymer
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the polymer and to determine the number-average molecular weight (Mn) by end-group analysis, comparing the integrals of the initiator protons (from the anthracene moiety) to the polymer backbone protons.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can be used to confirm the presence of the anthracene end-group and to obtain detailed information about the polymer chain composition.

  • UV-Vis and Fluorescence Spectroscopy: The incorporation of the anthracene moiety can be confirmed by observing its characteristic absorption and emission spectra.

Visualizations

Signaling Pathways and Experimental Workflows

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator This compound (ROH) Active_Initiator Tin(II) Alkoxide (Sn(OR)₂) Initiator->Active_Initiator Activation Catalyst Sn(Oct)₂ Catalyst->Active_Initiator Monomer Cyclic Ester (Lactide or Caprolactone) Growing_Chain Growing Polymer Chain (P_n-OR) Active_Initiator->Growing_Chain Ring-Opening Monomer->Growing_Chain Growing_Chain->Growing_Chain

Caption: Coordination-insertion mechanism of ROP.

ROP_Workflow Start Drying of Glassware & Reagents Reaction_Setup Add Monomer & Initiator (this compound) under Inert Atmosphere Start->Reaction_Setup Solvent_Addition Add Anhydrous Solvent (Optional) Reaction_Setup->Solvent_Addition Catalyst_Addition Add Sn(Oct)₂ Solution Solvent_Addition->Catalyst_Addition Polymerization Heat at Desired Temperature with Stirring Catalyst_Addition->Polymerization Quenching Quench with Methanol Polymerization->Quenching Precipitation Dissolve in CH₂Cl₂ and Precipitate in Cold Methanol Quenching->Precipitation Purification Filter and Dry Polymer under Vacuum Precipitation->Purification Characterization Analyze by NMR, GPC, MALDI-TOF, etc. Purification->Characterization

Caption: Experimental workflow for ROP.

Application Notes and Protocols for the Synthesis of Polymer-Supported Anthracene with 9-Anthracenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of polymer-supported anthracene (B1667546) by reacting 9-anthracenemethanol with chloromethylated polystyrene (Merrifield resin). This method utilizes a Williamson ether synthesis approach to covalently attach the anthracene moiety to the solid support. The resulting functionalized resin can be employed in various applications, including solid-phase organic synthesis, as a fluorescent probe, or for the development of novel materials. This protocol includes a detailed experimental procedure, characterization methods, and representative data for the synthesis.

Introduction

Polymer-supported reagents have become indispensable tools in modern chemistry, particularly in high-throughput synthesis and purification. The immobilization of chemical species on a solid support simplifies reaction work-up, allows for the use of excess reagents to drive reactions to completion, and facilitates the automation of synthetic processes. Anthracene and its derivatives are of significant interest due to their unique photophysical properties and their utility in Diels-Alder reactions. The covalent attachment of anthracene moieties to a polymer backbone, such as polystyrene, creates a versatile material for various applications in medicinal chemistry and materials science. This protocol details the synthesis of anthracene-functionalized Merrifield resin using this compound as the anthracene source.

Experimental Protocols

Materials
  • This compound (97% purity or higher)

  • Merrifield resin (chloromethylated polystyrene, 1-2% divinylbenzene (B73037) cross-linked, 1.0-2.0 mmol Cl/g loading)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Schlenk line or nitrogen/argon inlet

  • Sintered glass funnel

  • Vacuum flask

Synthesis of Polymer-Supported Anthracene

This protocol is based on a Williamson ether synthesis approach to attach this compound to Merrifield resin.

  • Resin Swelling: In a round-bottom flask, swell the Merrifield resin (1.0 g, e.g., 1.5 mmol Cl) in anhydrous DMF (10 mL) under a nitrogen atmosphere for 1 hour at room temperature with gentle stirring.

  • Preparation of the Alkoxide:

    • In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 0.47 g, 2.25 mmol, 1.5 equivalents relative to the resin's chlorine content) in anhydrous THF (15 mL).

    • To this solution, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, e.g., 0.09 g, 2.25 mmol) portion-wise at 0 °C (ice bath).

    • Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of this compound should be evident.

  • Coupling Reaction:

    • Transfer the freshly prepared solution of the this compound sodium salt to the flask containing the swollen Merrifield resin via cannula.

    • Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of methanol (5 mL).

    • Filter the resin using a sintered glass funnel.

    • Wash the resin sequentially with:

      • DMF (3 x 15 mL)

      • DMF/Water (1:1, v/v) (3 x 15 mL)

      • Water (3 x 15 mL)

      • Methanol (3 x 15 mL)

      • Dichloromethane (DCM) (3 x 15 mL)

    • Dry the functionalized resin under vacuum to a constant weight.

Characterization and Data

The successful functionalization of the Merrifield resin can be confirmed by various analytical techniques.

FTIR Spectroscopy

The covalent attachment of the anthracene moiety can be verified by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the C-Cl stretching vibration from the chloromethyl group of the Merrifield resin and the appearance of new bands corresponding to the ether linkage and the anthracene core are indicative of a successful reaction.

Functional GroupMerrifield Resin (cm⁻¹)Anthracene-Functionalized Resin (cm⁻¹)
C-Cl stretch~1260Absent or significantly reduced
C-O-C stretch (ether)Absent~1100
Anthracene C=C stretchAbsent~1625, 1520, 1450
Quantitative Analysis

The loading of the anthracene moiety on the polymer support can be determined by elemental analysis or UV-Vis spectroscopy.

Elemental Analysis: By determining the percentage of chlorine remaining in the functionalized resin, the degree of substitution can be calculated. A significant decrease in the chlorine content indicates successful functionalization. For a more direct quantification, if a unique element was present in the attached molecule, its percentage could be determined. In a similar system where Merrifield resin was functionalized with 2-aminomethylpyridine, elemental analysis of nitrogen was used to determine the loading.[1]

ParameterValueReference
Ligand Loading1.67 mmol/g[1]
Functionalization Yield~80%[1]
Note: The data presented is for a Merrifield resin functionalized with 2-aminomethylpyridine and serves as a representative example of the level of functionalization that can be achieved.

UV-Vis Spectroscopy: A known mass of the functionalized resin can be suspended in a suitable solvent (e.g., THF or DCM), and the absorbance of the anthracene chromophore can be measured. The loading can be calculated by comparing the absorbance to a calibration curve prepared with known concentrations of this compound.

Visualizations

Experimental Workflow

Synthesis_Workflow Resin Merrifield Resin Swell Swell in Anhydrous DMF Resin->Swell Couple Couple at 80°C for 24h Swell->Couple Anthracene This compound Alkoxide Form Sodium Anthracenemethoxide Anthracene->Alkoxide NaH NaH in Anhydrous THF NaH->Alkoxide Alkoxide->Couple Wash Quench and Wash (DMF, H2O, MeOH, DCM) Couple->Wash Dry Dry Under Vacuum Wash->Dry Product Polymer-Supported Anthracene Dry->Product

Caption: Workflow for the synthesis of polymer-supported anthracene.

Logical Relationship of Components

Logical_Relationship Reactants Reactants Polymer Merrifield Resin (Solid Support) Reactants->Polymer Anthracene This compound (Functional Moiety) Reactants->Anthracene Process Williamson Ether Synthesis (SN2 Reaction) Polymer->Process Anthracene->Process Reagents Reagents Base Sodium Hydride (Deprotonating Agent) Reagents->Base Solvent Anhydrous THF/DMF (Reaction Medium) Reagents->Solvent Base->Process Solvent->Process Product Polymer-Supported Anthracene (Functionalized Resin) Process->Product Characterization Characterization Product->Characterization FTIR FTIR Spectroscopy Characterization->FTIR Elemental Elemental Analysis Characterization->Elemental UVVis UV-Vis Spectroscopy Characterization->UVVis

Caption: Key components and relationships in the synthesis protocol.

References

Application Notes and Protocols for Fluorescence Spectroscopy of 9-Anthracenemethanol in Analyte Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenemethanol is a fluorescent aromatic alcohol that serves as a fundamental building block in the development of sophisticated chemosensors. Its anthracene (B1667546) core possesses favorable photophysical properties, including a high fluorescence quantum yield and chemical stability, making it an excellent fluorophore for sensing applications.[1] While this compound is often chemically modified to create highly selective and sensitive fluorescent probes, its inherent fluorescence provides a valuable platform for demonstrating the principles of analyte quantification through fluorescence spectroscopy.[1]

This document provides detailed application notes and protocols on the use of this compound as a model fluorophore for analyte quantification. The primary mechanisms of fluorescence quenching and Photoinduced Electron Transfer (PET) are discussed as the basis for designing fluorescent sensing systems. The protocols outlined herein are foundational and can be adapted for the development of novel sensors for a wide range of analytes in research and drug development.

Signaling Mechanisms for Analyte Quantification

The fluorescence of this compound can be modulated by the presence of specific analytes through various mechanisms. The two most prominent mechanisms are fluorescence quenching and Photoinduced Electron Transfer (PET).

Fluorescence Quenching: This process leads to a decrease in the fluorescence intensity of this compound in the presence of a quencher molecule (the analyte). Quenching can occur through two primary pathways:

  • Dynamic (Collisional) Quenching: The excited fluorophore (this compound) collides with the quencher molecule, resulting in non-radiative relaxation to the ground state. This process is dependent on the concentration and diffusion of both the fluorophore and the quencher.[2]

  • Static Quenching: A non-fluorescent ground-state complex is formed between the fluorophore and the quencher. This reduces the population of excitable fluorophore molecules.[2]

The efficiency of quenching is typically analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.

Photoinduced Electron Transfer (PET): PET is a powerful mechanism for designing "turn-on" or "turn-off" fluorescent sensors. In a typical PET sensor built upon the this compound scaffold, a receptor unit capable of binding the target analyte is attached to the fluorophore.

  • "Turn-Off" Sensing: In the absence of the analyte, the receptor can donate an electron to the photoexcited anthracene core, quenching its fluorescence. Upon binding the analyte, this electron transfer is enhanced, leading to further fluorescence quenching.

  • "Turn-On" Sensing: Conversely, the receptor can be designed to quench the fluorescence of the anthracene core in its free state. When the analyte binds to the receptor, the PET process is inhibited, leading to a significant increase in fluorescence intensity.[1][3]

Data Presentation

While direct quantitative data for the use of unmodified this compound as a primary sensor is limited, the following tables summarize the performance of various fluorescent probes derived from the anthracene scaffold for the detection of different analytes. This data illustrates the potential of this compound as a versatile precursor for highly sensitive and selective sensors.

Table 1: Performance of Anthracene-Based Fluorescent Probes for Metal Ion Detection

Probe/Sensor (Anthracene Derivative)AnalyteDetection LimitLinear RangeReference
Anthracene-thiophene Schiff baseCr³⁺0.4 µMNot Specified[4]
9,10-bis(8-quinolinoxymethyl)anthraceneCu²⁺150 nMNot Specified[5]
Anthracene-based thioacetalHg²⁺Not SpecifiedNot Specified[6]
DNA-based sensor with anthraceneHg²⁺, Cu²⁺, Co²⁺, Ni²⁺, Fe³⁺Not SpecifiedNot Specified[7]

Table 2: Performance of Anthracene-Based Fluorescent Probes for Anion and Small Molecule Detection

Probe/Sensor (Anthracene Derivative)AnalyteDetection LimitLinear RangeReference
Anthracene-based thioureaAcetate, Phosphate, FluorideNot SpecifiedNot Specified[8]
9,10-bis(trimethylsilylethynyl)anthracenePicric Acid (Nitroaromatic)ppb levelNot Specified[9]
Anthracene-9-carbaldehyde derivativeNitrobenzene16.15 µMNot Specified[10]
9-chloromethyl anthracene (derivatizing agent)Carboxylic Acids (via HPLC)0.18 - 2.53 pmol1 - 250 nmol/mL[11]

Experimental Protocols

The following are detailed protocols for conducting analyte quantification experiments using this compound as the fluorophore.

Protocol 1: Analyte Quantification via Fluorescence Quenching (Stern-Volmer Analysis)

This protocol describes the steps to determine the quenching efficiency of an analyte and to quantify its concentration.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

  • Analyte of interest (quencher)

  • Volumetric flasks and precision pipettes

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.

    • Prepare a stock solution of the analyte (quencher) at a significantly higher concentration (e.g., 100 mM) in the same solvent.

  • Preparation of Working Solutions:

    • Prepare a series of solutions in volumetric flasks containing a fixed concentration of this compound (e.g., 10 µM) and varying concentrations of the analyte.

    • Ensure the final volume of all solutions is the same by adding the appropriate amount of solvent.

    • Include a blank sample containing only this compound at the working concentration.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (typically around 365 nm).

    • Record the fluorescence emission spectrum for each solution over a suitable wavelength range (e.g., 380-500 nm).

    • Determine the fluorescence intensity at the emission maximum for each sample.

  • Data Analysis (Stern-Volmer Plot):

    • Let I₀ be the fluorescence intensity of the this compound solution in the absence of the quencher, and I be the fluorescence intensity in the presence of the quencher at concentration [Q].

    • Plot I₀/I versus the quencher concentration [Q].

    • For dynamic quenching, the plot should be linear, and the slope of the line is the Stern-Volmer constant (Ksv).

    • The relationship is described by the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q]

    • Once the Ksv is determined, the concentration of an unknown sample can be calculated by measuring its fluorescence intensity in the presence of this compound.

Protocol 2: General Procedure for "Turn-On" Sensing via Inhibition of Photoinduced Electron Transfer (PET)

This protocol outlines a general approach for analyte detection using a sensor derived from this compound that operates on a "turn-on" PET mechanism.

Materials:

  • A this compound derivative functionalized with a receptor for the analyte.

  • Appropriate buffer solution for maintaining a stable pH.

  • Stock solution of the analyte.

  • Quartz cuvettes and a spectrofluorometer.

Procedure:

  • Probe Solution Preparation:

    • Prepare a working solution of the fluorescent probe in the buffer solution (e.g., 10 µM).

  • Initial Fluorescence Measurement:

    • Record the fluorescence emission spectrum of the probe solution. In a well-designed "turn-on" sensor, the initial fluorescence should be low (quenched state).

  • Titration with Analyte:

    • Add incremental amounts of the analyte stock solution to the cuvette containing the probe solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a specific time.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

    • The plot should show an increase in fluorescence intensity with increasing analyte concentration.

    • The linear portion of this plot can be used to construct a calibration curve for the quantification of the analyte.

    • The detection limit can be calculated based on the signal-to-noise ratio.

Mandatory Visualizations

experimental_workflow_quenching cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock_fluorophore This compound Stock Solution working_solutions Working Solutions (Fixed Fluorophore, Varying Analyte) stock_fluorophore->working_solutions stock_analyte Analyte (Quencher) Stock Solution stock_analyte->working_solutions spectrofluorometer Record Emission Spectra working_solutions->spectrofluorometer stern_volmer Stern-Volmer Plot (I₀/I vs. [Analyte]) spectrofluorometer->stern_volmer quantification Analyte Quantification stern_volmer->quantification

Caption: Experimental workflow for analyte quantification via fluorescence quenching.

signaling_pathway_pet cluster_off Analyte Absent ('Off' State) cluster_on Analyte Present ('On' State) fluorophore_off Excited This compound pet_off Photoinduced Electron Transfer fluorophore_off->pet_off receptor_off Receptor receptor_off->pet_off e- quenched Fluorescence Quenched pet_off->quenched fluorophore_on Excited This compound pet_blocked PET Blocked fluorophore_on->pet_blocked receptor_on Receptor-Analyte Complex receptor_on->pet_blocked fluorescence Fluorescence Restored pet_blocked->fluorescence logical_relationship_quenching increase_analyte Increase in Analyte Concentration increase_quenching Increased Quenching (Dynamic or Static) increase_analyte->increase_quenching decrease_intensity Decrease in Fluorescence Intensity increase_quenching->decrease_intensity quantification Quantification of Analyte decrease_intensity->quantification (via Stern-Volmer)

References

Application Notes and Protocols for Fatty Acid Analysis by HPLC using 9-Anthracenemethanol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of fatty acids is crucial in various scientific fields, including biomedical research, drug development, and food science. Fatty acids play significant roles in cellular structure, energy metabolism, and signaling pathways. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of fatty acids. However, most fatty acids lack a strong chromophore or fluorophore, making their direct detection by UV or fluorescence detectors challenging.

To overcome this limitation, derivatization with a fluorescent tag is employed to enhance detection sensitivity and selectivity. 9-Anthracenemethanol is a versatile derivatizing agent that reacts with the carboxylic acid group of fatty acids to form highly fluorescent 9-anthrylmethyl esters. This allows for the sensitive detection of fatty acids at picomole levels using an HPLC system equipped with a fluorescence detector.

This document provides detailed application notes and protocols for the derivatization of fatty acids with this compound and their subsequent analysis by HPLC.

Principle of Derivatization

The derivatization process involves a base-catalyzed transesterification or esterification reaction. For the analysis of fatty acids from triacylglycerols (TAGs), a one-step transesterification method is employed. This method utilizes potassium 9-anthracenemethoxide, which is prepared in situ from this compound and a strong base like potassium tert-butoxide. The 9-anthracenemethoxide then reacts with the fatty acid esters in the TAGs to form fluorescent fatty acid 9-anthrylmethyl esters. For free fatty acids, a similar esterification reaction can be employed. The resulting derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector.

Experimental Protocols

Protocol 1: Preparation of 9-Anthrylmethyl Esters from Triacylglycerols

This protocol describes a rapid, one-step method for the preparation of fluorescent 9-anthrylmethyl esters from triacylglycerols.[1][2][3]

Materials:

  • This compound

  • Potassium tert-butoxide solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Triacylglycerol standard or sample

  • Methanol (B129727) (HPLC grade)

  • Vortex mixer

  • Screw-capped glass vials (0.6 mL)

Procedure:

  • Preparation of the Derivatizing Reagent (Potassium 9-anthracenemethoxide):

    • In a screw-capped glass vial, add 60 mg of this compound.

    • Add 20 µL of 1.0 M potassium tert-butoxide solution in THF.

    • Add 200 µL of anhydrous THF.

    • Vortex the mixture vigorously to produce a saturated solution of potassium 9-anthracenemethoxide.[2]

  • Derivatization Reaction:

    • Prepare a solution of the triacylglycerol standard or sample in a suitable solvent (e.g., THF). The amount of TAG can range from 0.1 to 5 µg.[1][3]

    • Add an appropriate volume of the TAG solution to the vial containing the potassium 9-anthracenemethoxide reagent.

    • Allow the reaction to proceed for 10 minutes at room temperature.[1][2][3]

  • Sample Preparation for HPLC:

    • After the 10-minute incubation, the reaction mixture can be directly analyzed by reversed-phase HPLC without any further purification.[1][2][3]

    • If necessary, the sample can be diluted with the HPLC mobile phase.

Protocol 2: HPLC Analysis of Fatty Acid 9-Anthrylmethyl Esters

This protocol outlines the conditions for the separation and detection of the derivatized fatty acids.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a fluorescence detector.

  • Column: A reversed-phase C18 (ODS) column is recommended for the separation. A highly efficient column with a small particle size (e.g., 3 µm) and dimensions such as 150 x 3 mm i.d. can provide clear resolution.[4][5][6]

  • Mobile Phase: A stepwise gradient elution with methanol and water is typically used.[4][5][6] The exact gradient profile should be optimized based on the specific fatty acids of interest and the column used.

    • Example Gradient: Start with a higher water composition and gradually increase the methanol concentration to elute the more hydrophobic fatty acid derivatives.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Room temperature or a controlled temperature of around 30°C can be used.

  • Fluorescence Detection:

    • Excitation Wavelength: 365 nm

    • Emission Wavelength: 412 nm

Quantitative Data

The derivatization and HPLC analysis method provides excellent quantitative performance for various fatty acids.

Fatty Acid Standard (from TAG)Linearity Range (pmol)Correlation Coefficient (r²)Derivatization Yield (%)Reference
16:0 (Palmitic acid)10 - 250> 0.9982 - 85[1][2][3]
18:2 (Linoleic acid)10 - 250> 0.9982 - 85[1][2][3]
22:6 (Docosahexaenoic acid)10 - 250> 0.9982 - 85[1][2][3]
19:0 (Nonadecylic acid)10 - 250> 0.9982 - 85[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample derivatization to HPLC analysis.

experimental_workflow cluster_prep Derivatizing Reagent Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis reagent_prep Mix this compound, Potassium tert-butoxide, and THF reaction React for 10 min at Room Temperature reagent_prep->reaction Potassium 9-anthracenemethoxide sample Fatty Acid Sample (e.g., Triacylglycerols) sample->reaction hplc Inject into Reversed-Phase HPLC reaction->hplc Derivatized Sample separation Gradient Elution (Methanol/Water) hplc->separation detection Fluorescence Detection (Ex: 365 nm, Em: 412 nm) separation->detection data Data Acquisition and Quantification detection->data

Caption: Experimental workflow for fatty acid analysis.

Derivatization Reaction

The following diagram illustrates the chemical reaction for the derivatization of a fatty acid with this compound.

derivatization_reaction fatty_acid R-COOH (Fatty Acid) product R-COO-CH2-Anthracene (Fluorescent Ester) fatty_acid->product anthracenemethanol Anthracene-CH2OH (this compound) anthracenemethanol->product catalyst Base Catalyst (e.g., K-tert-butoxide) catalyst->product Facilitates Reaction

Caption: Derivatization of a fatty acid.

References

Application Notes and Protocols: Supramolecular Assembly of 9-Anthracenemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the supramolecular assembly of 9-Anthracenemethanol derivatives. It is intended to guide researchers in harnessing the unique photophysical properties of these assemblies for applications in fluorescence sensing, drug delivery, and advanced materials science.

Introduction to this compound Supramolecular Assemblies

This compound is a derivative of anthracene (B1667546) featuring a hydroxymethyl group, which serves as a versatile handle for chemical modification.[1][2][3] Its planar aromatic structure promotes π-π stacking interactions, a key driving force for supramolecular self-assembly in aqueous and organic media.[4] These assemblies exhibit unique photophysical properties, including fluorescence, which can be modulated by their local environment and interactions with guest molecules. This responsiveness makes them excellent candidates for the development of sensors and stimuli-responsive materials.[4] Furthermore, the anthracenyl group can act as a photoremovable protecting group (phototrigger), enabling light-controlled release of caged molecules, a feature of significant interest in drug delivery.[5]

Application Notes

Fluorescence-Based Sensing

Supramolecular assemblies of this compound derivatives can be employed as fluorescent probes for the detection of various analytes. The mechanism of sensing often relies on the modulation of the fluorescence emission of the anthracene core upon guest binding or a change in the assembly's aggregation state.

One common strategy involves the formation of host-guest complexes where the binding of an analyte to the supramolecular assembly results in a change in fluorescence intensity or wavelength. For instance, the encapsulation of a guest molecule within the hydrophobic pockets of an amphiphilic this compound derivative assembly can lead to fluorescence quenching or enhancement.

Key Features:

  • High Sensitivity: The fluorescent nature of the anthracene core allows for detection at low concentrations.

  • Selectivity: The host-guest chemistry can be tailored to achieve selectivity for specific analytes.

  • Real-time Monitoring: Changes in fluorescence can be monitored in real-time.

Phototriggered Drug Delivery

The ability of the anthracene moiety to undergo photochemical reactions makes this compound derivatives valuable as phototriggers in drug delivery systems.[5] A therapeutic agent can be covalently linked to a this compound derivative, rendering it inactive. Upon irradiation with light of a specific wavelength, the bond is cleaved, releasing the active drug at the desired site and time. This approach offers precise spatiotemporal control over drug release, minimizing off-target effects.[6]

Mechanism of Action:

The general mechanism involves the photoexcitation of the anthracene core, which leads to the cleavage of a photolabile bond, typically an ester or ether linkage, connecting the drug to the this compound moiety.

Phototriggered_Drug_Release cluster_0 Inactive Prodrug cluster_1 Activation cluster_2 Active Components Prodrug This compound-Drug Conjugate Light Light (UV/Vis) Prodrug->Light Photoexcitation Drug Active Drug Light->Drug Release Byproduct This compound Byproduct Light->Byproduct

Caption: Phototriggered Drug Release Mechanism.

Advantages:

  • Spatiotemporal Control: Drug release is confined to the area exposed to light.

  • Reduced Systemic Toxicity: The drug is inactive until triggered by light.

  • On-demand Dosing: The amount of released drug can be controlled by the light intensity and duration.

Quantitative Data

The photophysical properties of this compound derivatives are crucial for their application in sensing and drug delivery. The following tables summarize key quantitative data.

Table 1: Photophysical Properties of Anthracene Derivative Aggregates

Aggregate TypeAbsorption ShiftEmission Characteristics
J-aggregates Bathochromic (red-shifted)Narrow, intense emission
H-aggregates Hypsochromic (blue-shifted)Often weak or no emission

Data adapted from a study on the photophysical properties of anthracene derivatives.[1]

Table 2: Photoreaction and Fluorescence Quantum Yields of this compound Derived Esters

ParameterValue RangeConditions
Fluorescence Quantum Yield (Φf) 0.01 - 0.09In CH3CN/H2O (3:2 v/v)
Quantum Yield of Photoreaction (ΦPR) 0.067 - 0.426In CH3CN/H2O (3:2 v/v)

Data represents the range of quantum yields for the disappearance of the ester upon photoexcitation.[5]

Experimental Protocols

Synthesis of a this compound Derivative: Anthracenemethyl Glycoside

This protocol describes the synthesis of an anthracenemethyl glycoside, a derivative that can undergo self-assembly in aqueous solutions.[4]

Materials:

Procedure:

  • To a solution of acetobromo glucose (1 molar equivalent) and this compound (1.5 molar equivalents) in dry DCM, add activated molecular sieves (3 Å).

  • Stir the mixture at room temperature under an inert atmosphere.

  • Add silver carbonate (Ag₂CO₃) to the mixture and continue stirring at room temperature, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain the protected anthracenemethyl glycoside.

  • For deprotection, dissolve the protected glycoside in a solution of sodium methoxide in methanol and stir at room temperature.

  • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

  • Purify the final product by silica gel column chromatography to yield the anthracenemethyl glycoside.

Synthesis_Workflow Start Start Reactants Mix this compound, Acetobromo Glucose, & Molecular Sieves in DCM Start->Reactants Reaction Add Ag2CO3 Stir at RT Reactants->Reaction Purification1 Filter & Concentrate Silica Gel Chromatography Reaction->Purification1 Deprotection Dissolve in NaOMe/MeOH Stir at RT Purification1->Deprotection Purification2 Neutralize & Filter Silica Gel Chromatography Deprotection->Purification2 End Anthracenemethyl Glycoside Purification2->End

Caption: Synthesis of Anthracenemethyl Glycoside.

Diels-Alder Reaction of this compound in Water

This protocol details a green chemistry approach to the Diels-Alder reaction using this compound as the diene in an aqueous medium.

Materials:

  • This compound

  • N-ethylmaleimide

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Hirsch funnel for vacuum filtration

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (e.g., 100 mg) and deionized water (e.g., 50 mL).

  • Add N-ethylmaleimide (e.g., 1.5 equivalents) to the flask.

  • Add a stirring bar and fit the flask with a reflux condenser.

  • Heat the mixture to reflux with continuous stirring for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Hirsch funnel.

  • Wash the product with cold deionized water and dry it to determine the yield and melting point.

Diels_Alder_Workflow Start Start Mixing Combine this compound, N-ethylmaleimide & Water Start->Mixing Reflux Heat to Reflux with Stirring (1-2h) Mixing->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to RT then Ice Bath Monitoring->Cooling Isolation Vacuum Filtration Wash with Cold Water Cooling->Isolation Product Diels-Alder Adduct Isolation->Product

Protocol for Cellular Uptake and Imaging

This protocol provides a general framework for studying the cellular uptake and intracellular localization of fluorescent this compound derivatives.

Materials:

  • Fluorescent this compound derivative

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Cells (e.g., HeLa cells)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture cells in appropriate medium supplemented with FBS in a suitable vessel (e.g., glass-bottom dish) for microscopy.

  • Incubation: Treat the cells with the fluorescent this compound derivative at a desired concentration in cell culture medium and incubate for a specific period (e.g., 4-24 hours).

  • Washing: After incubation, wash the cells three times with PBS to remove the excess fluorescent compound.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the anthracene fluorophore.

  • Analysis: Analyze the images to determine the cellular uptake efficiency and subcellular localization of the derivative.

Cellular_Uptake_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Incubation Incubate with Fluorescent This compound Derivative Cell_Culture->Incubation Washing Wash with PBS Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Analyze Uptake and Localization Imaging->Analysis End End Analysis->End

Caption: Cellular Uptake and Imaging Workflow.

References

Application Notes and Protocols: 9-Anthracenemethanol as a Dienophile Scavenger in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern organic synthesis, particularly in the realms of library synthesis and drug development, the purity of reaction products is paramount. Often, reactions are driven to completion by using an excess of one reagent. The removal of this excess reagent can complicate purification, especially in parallel synthesis formats. Scavenger reagents are employed to react selectively with unreacted starting materials or byproducts, converting them into forms that are easily removed, for instance, by precipitation and filtration or solid-phase extraction.

9-Anthracenemethanol is a versatile building block in organic synthesis, recognized for its utility in Diels-Alder reactions.[1][2] The electron-rich anthracene (B1667546) core functions as a highly reactive diene, readily undergoing [4+2] cycloaddition with a variety of electron-deficient dienophiles. This reactivity makes this compound an excellent candidate for use as a dienophile scavenger, efficiently "quenching" excess dienophiles in a reaction mixture. This application is particularly valuable for the purification of compounds synthesized using dienophilic reagents, such as maleimides, which are common building blocks in medicinal chemistry.

These application notes provide an overview of the use of this compound as a dienophile scavenger, including protocols for both its solution-phase and polymer-supported applications, and quantitative data on its scavenging efficiency.

Mechanism of Action: Diels-Alder Cycloaddition

The scavenging activity of this compound is based on the Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene (the anthracene core) and a dienophile (the excess reagent to be scavenged). The reaction forms a stable six-membered ring adduct, thus sequestering the unwanted dienophile. The high reactivity of the anthracene system, especially with electron-poor dienophiles, allows for rapid and efficient scavenging under relatively mild conditions.

Caption: Diels-Alder reaction between this compound and N-methylmaleimide.

Data Presentation: Scavenging Efficiency

The efficiency of a dienophile scavenger is critical for its practical application. A study by Lei and Porco (2004) on a polymer-supported version of this compound provides valuable quantitative data on its ability to scavenge a variety of dienophiles. The data demonstrates high efficiency, particularly for reactive dienophiles like maleimides.

Dienophile ScavengedReaction Time (Microwave)Conversion (%)
N-Phenylmaleimide30 min>99
N-Methylmaleimide30 min>99
N-Ethylmaleimide30 min>99
Maleic Anhydride (B1165640)30 min>99
Diethyl azodicarboxylate30 min>99
Benzoquinone40 min71
1,4-Naphthoquinone40 min71

Data adapted from Lei, X., & Porco, J. A. (2004). Synthesis of a polymer-supported anthracene and its application as a dienophile scavenger. Organic letters, 6(5), 795–798.

Experimental Protocols

Two primary methodologies for using this compound as a dienophile scavenger are presented: a solution-phase approach and a polymer-supported approach. The latter is particularly advantageous for high-throughput synthesis and purification.

Protocol 1: Solution-Phase Dienophile Scavenging

This protocol is a general procedure for scavenging excess dienophile in solution. The resulting Diels-Alder adduct may precipitate or can be removed by chromatography.

Materials:

  • Reaction mixture containing the desired product and excess dienophile.

  • This compound (CAS 1468-95-7)

  • An appropriate solvent (e.g., toluene, xylenes, or for certain reactions, water)

  • Standard laboratory glassware and heating apparatus

  • Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

Procedure:

  • Reaction Completion: Ensure the primary reaction has proceeded to completion.

  • Addition of Scavenger: To the reaction mixture, add 1.5 to 3.0 equivalents of this compound relative to the initial amount of excess dienophile.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) for 1-24 hours. The reaction progress can be monitored by observing the disappearance of the excess dienophile using an appropriate analytical technique.

  • Work-up:

    • Precipitation: In many cases, the Diels-Alder adduct of this compound is significantly less soluble than the starting materials and will precipitate from the reaction mixture upon cooling. The precipitate can be removed by filtration.

    • Chromatography: If precipitation does not occur, the solvent can be removed under reduced pressure, and the residue purified by flash column chromatography to separate the desired product from the scavenger adduct.

Protocol 2: Polymer-Supported Dienophile Scavenging

This protocol utilizes a polymer-supported anthracene resin, which simplifies purification to a simple filtration step. The resin can be synthesized from this compound.

Part A: Synthesis of Polymer-Supported Anthracene Scavenger

  • Acid Functionalization: React this compound with succinic anhydride in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the corresponding succinate (B1194679) monoester.

  • Coupling to Resin: Couple the resulting carboxylic acid to an aminomethyl polystyrene resin using standard peptide coupling reagents (e.g., HBTU, DIC/HOBt) to yield the polymer-supported anthracene scavenger.

Part B: Scavenging Protocol

Materials:

  • Reaction mixture containing the desired product and excess dienophile.

  • Polymer-supported anthracene scavenger resin.

  • An appropriate solvent (e.g., toluene, DCE).

  • Heating apparatus (conventional or microwave).

Procedure:

  • Addition of Scavenger Resin: To the reaction mixture, add the polymer-supported anthracene scavenger resin (typically 2-4 equivalents relative to the excess dienophile).

  • Heating:

    • Conventional Heating: Heat the suspension at 70-100 °C for 8-24 hours.

    • Microwave Heating: Heat the suspension in a microwave reactor at 150 °C for 30-40 minutes.

  • Purification: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove the resin.

  • Product Isolation: Wash the collected resin with a suitable solvent. Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.

Workflow and Logical Relationships

The use of a dienophile scavenger is an integral part of a purification strategy, particularly in library synthesis. The following diagram illustrates a typical workflow.

Scavenging_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase A Reactant A Reaction Primary Reaction A->Reaction B Reactant B (Dienophile in Excess) B->Reaction Crude Crude Product Mixture (Product + Excess Dienophile B) Reaction->Crude Scavenger Add this compound (Scavenger) Crude->Scavenger Heating Heat to Form Adduct Scavenger->Heating Isolation Isolate Product (Filtration or Chromatography) Heating->Isolation Pure Pure Product Isolation->Pure

Caption: Workflow incorporating dienophile scavenging for product purification.

Applications in Drug Development

The efficient synthesis and purification of compound libraries are essential for modern drug discovery. Dienophile scavengers, such as this compound, play a crucial role in this process by enabling the use of excess reagents to drive reactions to completion, followed by a straightforward purification step. This is particularly relevant in the synthesis of natural product-like compounds and other complex molecular scaffolds where purification can be a significant bottleneck. The use of a polymer-supported scavenger is especially amenable to automated parallel synthesis platforms, further accelerating the drug discovery process.

Conclusion

This compound is a highly effective dienophile scavenger due to its inherent reactivity as a diene in the Diels-Alder reaction. It can be employed both in solution and on a solid support, offering flexibility for various synthetic strategies. The polymer-supported version is particularly well-suited for high-throughput synthesis and purification, a key component of modern drug discovery efforts. The protocols and data presented here provide a practical guide for researchers looking to incorporate this efficient scavenging strategy into their synthetic workflows.

References

Application Note: Determination of Isocyanates in Various Samples using 9-Anthracenemethanol Derivatization and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocyanates are a class of highly reactive chemical compounds widely used in the production of polyurethanes, which have applications in foams, elastomers, coatings, and adhesives. Due to their high reactivity, isocyanates are also potent respiratory sensitizers and a leading cause of occupational asthma. Therefore, sensitive and reliable methods for the determination of residual isocyanates in various materials are crucial for safety assessment and quality control.

This application note describes a robust method for the trace analysis of isocyanates in diverse sample matrices. The method is based on the derivatization of isocyanates with an anthracene-based reagent, such as 9-(methylaminomethyl)anthracene (B57991) (MAMA), a derivative of 9-Anthracenemethanol, to form stable, highly fluorescent urea (B33335) derivatives.[1][2][3] These derivatives are then separated and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[1][4] The anthracene (B1667546) moiety provides a strong chromophore and fluorophore, enabling highly sensitive detection.[4] This method is applicable to a wide range of isocyanates, including toluene (B28343) diisocyanate (TDI), methylene (B1212753) diphenyl diisocyanate (MDI), hexamethylene diisocyanate (HDI), and isophorone (B1672270) diisocyanate (IPDI).[5]

Experimental Protocols

1. Reagents and Materials

  • Solvents: Acetonitrile (B52724) (HPLC grade), Dichloromethane (DCM), Toluene (distilled-in-glass grade), Dimethyl sulfoxide (B87167) (DMSO), Methanol (HPLC grade), n-Propanol.

  • Derivatizing Reagent Solution: A solution of 9-(methylaminomethyl)anthracene (MAMA) or a similar anthracene-based reagent (e.g., 1-(9-anthracenylmethyl)piperazine (MAP)) in a suitable solvent (e.g., toluene, acetonitrile, or butyl benzoate) at a concentration of approximately 1 x 10⁻⁴ M.[3][6]

  • Isocyanate Standards: Certified standards of the isocyanates of interest (e.g., 2,4-TDI, 2,6-TDI, MDI, HDI).

  • Internal Standard (Optional but Recommended): 1-naphthyl isocyanate can be used as an internal standard for improved quantitation.[1]

  • Other Reagents: Phosphoric acid, Triethylamine, Formic acid, Acetic anhydride, Hydrochloric acid.[6]

  • Sample Collection Media (for air analysis): Impingers, glass fiber filters.[5][6]

2. Sample Preparation

The sample preparation procedure depends on the matrix.

2.1 Solid Samples (e.g., Polyurethane Foams, Plastics, Soils)

  • Accurately weigh approximately 10.0 g of the solid sample.[5]

  • For concurrent extraction and derivatization, use an Accelerated Solvent Extractor (ASE) or a standard Soxhlet apparatus.[5]

  • Soxhlet Extraction: Add a known amount of the derivatizing reagent solution to the receiving flask containing dichloromethane. The derivatization will occur during the extraction process.[1][5]

  • After extraction, quantitatively transfer the extract to a volumetric flask and evaporate to dryness gently using a stream of nitrogen.[5]

  • Re-dissolve the residue in a known volume of an appropriate solvent mixture, such as Acetonitrile:Dimethyl sulfoxide (e.g., 90:10 or 70:30, depending on the target isocyanates).[5]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.2 Air Samples (using Impingers)

  • Fill an impinger with a known volume of the derivatizing reagent solution in a suitable solvent like toluene or butyl benzoate.[5][6][7]

  • Draw air through the impinger at a calibrated flow rate (e.g., 1-2 L/min) for a specified duration.[8]

  • After sampling, transfer the impinger solution to a vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5][7]

  • Reconstitute the residue in a precise volume of Acetonitrile:Dimethyl sulfoxide solution.[5]

  • Transfer an aliquot to an HPLC vial for analysis.

3. Derivatization Protocol

If derivatization is not performed concurrently with extraction:

  • To the prepared sample extract, add an excess of the this compound derivative (e.g., MAMA) solution.

  • Allow the reaction to proceed at room temperature. The reaction is typically rapid.

  • The isocyanate group (-NCO) reacts with the secondary amine of the derivatizing agent to form a stable urea derivative.

4. HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. The addition of a small amount of an acid like phosphoric or formic acid may be necessary to improve peak shape.[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 5-25 µL.[5][8]

  • Detection:

    • Fluorescence Detector: Excitation wavelength around 254 nm and emission wavelength around 412 nm.

    • UV Detector: Monitoring at 254 nm.[7] A Diode Array Detector (DAD) can also be used.[5]

5. Calibration and Quantification

  • Prepare a series of calibration standards by derivatizing known concentrations of the target isocyanate monomers.

  • Inject the standards into the HPLC system to establish a calibration curve by plotting the peak area against the concentration.

  • The concentration of isocyanates in the samples is determined by comparing their peak areas to the calibration curve. The use of an internal standard is recommended to correct for variations in extraction efficiency and injection volume.[1]

Quantitative Data Summary

The performance of methods using anthracene-based derivatization for isocyanate analysis is summarized below.

Parameter2,4-TDI2,6-TDIHDIMDIReference
Recovery 84%104%85%88%[8]
Precision (RSD) 6%-5%6%[6]
Limit of Detection (LOD) ----0.03 mg/kg (in plastics)[1][2]
Storage Stability (28 days) \multicolumn{4}{c}{95% recovery for tryptamine (B22526) derivatives}[8]

Note: The data presented is a compilation from various studies and may involve slightly different anthracene-based derivatizing agents and matrices.

Diagrams

G cluster_workflow Experimental Workflow Sample Sample Collection (Solid, Liquid, Air) Extraction Extraction of Isocyanates Sample->Extraction Derivatization Derivatization with This compound Derivative Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Detection Detection (Fluorescence/UV) HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for isocyanate analysis.

G cluster_reaction Derivatization Reaction Isocyanate Isocyanate (R-N=C=O) Urea_Derivative Stable Urea Derivative (Fluorescent) Isocyanate->Urea_Derivative + ANM_Derivative This compound Derivative (e.g., MAMA) ANM_Derivative->Urea_Derivative +

References

Application Note: Synthesis of Lactone Derivatives from 9-Anthracenemethanol via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the synthesis of lactone derivatives utilizing 9-Anthracenemethanol as the diene in a Diels-Alder reaction. The [4+2] cycloaddition between this compound and specific dienophiles, such as dimethylacetylene-dicarboxylate, offers a direct route to complex bridged lactone structures. This methodology is significant for drug development and materials science, providing a pathway to novel molecular scaffolds. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate the application of this synthetic strategy.

Introduction

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings with high stereoselectivity.[1] this compound, an electron-rich diene, readily participates in [4+2] cycloaddition reactions with various dienophiles at its 9 and 10 positions.[2][3] A notable application of this reaction is the synthesis of intricate lactone derivatives. When this compound reacts with a dienophile containing carboxylate groups, an intramolecular condensation between the hydroxyl group of the anthracenemethanol moiety and a nearby carboxylate group in the initial adduct can lead to the formation of a stable lactone.[4] This approach provides a novel and efficient method for constructing complex polycyclic molecules that are of interest in medicinal chemistry and materials science.

Reaction and Mechanism

The core of this synthetic approach is the Diels-Alder reaction between this compound and a suitable dienophile, followed by an intramolecular lactonization. The reaction with dimethylacetylene-dicarboxylate serves as a prime example, leading to the formation of a lactone derivative.[4] The hydroxyl group of the 9-substituent condenses with the proximate carboxylate group in the Diels-Alder adduct to yield the lactone.[4] This lactone can then be subjected to further reactions, such as ring-opening with an alcohol, to produce a regiospecific adduct.[4]

Diels_Alder_Lactone_Formation cluster_reactants Reactants cluster_products Products This compound Adduct Diels-Alder Adduct (Intermediate) This compound->Adduct + Dienophile Dienophile Dimethylacetylene- dicarboxylate Lactone Lactone Derivative Adduct->Lactone Intramolecular Condensation

Caption: General scheme for the Diels-Alder reaction and subsequent lactonization.

Experimental Protocols

Protocol 1: Synthesis of Lactone Derivative from this compound and Dimethylacetylene-dicarboxylate (DMAD)[4]

This protocol describes the formation of a lactone derivative from the reaction of this compound with DMAD.

Materials:

  • This compound

  • Dimethylacetylene-dicarboxylate (DMAD)

  • Anhydrous solvent (e.g., xylene or toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in the anhydrous solvent.

  • Add an equimolar amount of dimethylacetylene-dicarboxylate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) to obtain the pure lactone derivative.

Protocol 2: Methanolysis of the Lactone Derivative[4]

This protocol details the ring-opening of the synthesized lactone to form a di-ester adduct.

Materials:

  • Lactone derivative (from Protocol 1)

  • Methanol (B129727)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the lactone derivative (1.0 g, 3.1 mmol) in methanol (12 mL) in a round-bottom flask with a magnetic stirrer.[4]

  • Add a catalytic amount of concentrated HCl (0.1 mL).[4]

  • Stir the reaction mixture at room temperature for 48 hours.[4]

  • Reduce the volume of methanol to approximately 5 mL under reduced pressure.[4]

  • Add ethyl acetate (30 mL) to the reaction mixture and wash with water to remove HCl, followed by a wash with saturated brine.[4]

  • Dry the organic layer over anhydrous MgSO₄ and filter.[4]

  • Evaporate the solvent to yield the desired di-ester product, which can be further purified by recrystallization from ethyl acetate and hexane.[4]

Experimental_Workflow cluster_synthesis Protocol 1: Lactone Synthesis cluster_modification Protocol 2: Lactone Ring-Opening A Dissolve this compound B Add DMAD A->B C Reflux Reaction B->C D Cool and Isolate Crude Product C->D E Purify by Recrystallization D->E F Dissolve Lactone in Methanol E->F Proceed with Purified Lactone G Add Catalytic HCl F->G H Stir at Room Temperature G->H I Workup (Extraction & Washing) H->I J Dry and Evaporate Solvent I->J

Caption: Workflow for lactone synthesis and subsequent modification.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of the lactone derivative and its subsequent methanolysis product.

Table 1: Reaction Conditions and Yields

ReactionDienophileSolventTimeTemperatureYieldReference
Lactone SynthesisDMADXylene24hRefluxNot Specified[4]
Methanolysis-Methanol48hRoom Temp.Not Specified[4]
Diels-AlderN-methylmaleimideWater1hReflux~80%[5]
Diels-AlderN-methylmaleimideWater1hReflux58.77%[6]

Table 2: Product Characterization

CompoundMolecular FormulaCalculated AnalysisFound AnalysisMelting Point (°C)Reference
Lactone Derivative (9a)C₂₀H₁₄O₄C, 75.46; H, 4.42C, 75.50; H, 4.40Not Specified[4]
Methanolysis Product (10a)C₂₁H₁₈O₅C, 71.98; H, 5.17C, 71.81; H, 5.32Not Specified[4]
Adduct with N-methylmaleimideC₂₀H₁₇NO₃--237-239[5][6]

Applications in Drug Development

The rigid, polycyclic structures of the lactone derivatives synthesized through this Diels-Alder reaction are of significant interest in drug discovery. These scaffolds can serve as cores for the development of new therapeutic agents. The ability to functionalize the adducts further, for instance, through the ring-opening of the lactone, allows for the generation of a library of compounds with diverse functionalities for biological screening.[4] The stereochemical control inherent in the Diels-Alder reaction is also a crucial advantage in the synthesis of chiral drugs.

Conclusion

The Diels-Alder reaction of this compound provides an effective and versatile method for the synthesis of complex lactone derivatives. The protocols outlined in this application note offer a clear guide for the synthesis and subsequent modification of these valuable compounds. The quantitative data presented underscores the efficiency of these reactions. For researchers in organic synthesis and medicinal chemistry, this methodology represents a valuable tool for accessing novel molecular architectures for various applications.

References

Application Notes and Protocols for Alumoxane-Catalyzed Ring-Opening Polymerization of L-Lactide with 9-Anthracenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ring-opening polymerization (ROP) of L-lactide (L-LA) is a critical process for the synthesis of high molecular weight poly(L-lactic acid) (PLLA), a biodegradable and biocompatible polymer widely utilized in biomedical applications such as drug delivery systems, tissue engineering scaffolds, and medical implants. The choice of catalyst and initiator is paramount in controlling the polymerization process and the final properties of the polymer. This document outlines the application of an air-stable alumoxane catalyst in conjunction with 9-anthracenemethanol as an initiator for the controlled polymerization of L-lactide. This system has been demonstrated to produce PLLA with predictable molecular weights and narrow polydispersity indices (PDIs)[1]. This compound serves as a versatile initiator in this polymerization process[2][3][4].

Key Applications
  • Controlled Synthesis of PLLA: This method allows for the precise control over the molecular weight and molecular weight distribution of PLLA, which is crucial for tailoring the polymer's degradation rate and mechanical properties for specific biomedical applications.

  • Fluorescently-Tagged Polymers: The use of this compound as an initiator incorporates a fluorescent anthracene (B1667546) moiety at the polymer chain end. This intrinsic fluorescence can be utilized for imaging and tracking the polymer in biological systems, which is particularly valuable in drug delivery and tissue engineering research.

  • Development of Advanced Biomaterials: The ability to synthesize well-defined PLLA architectures opens avenues for the creation of novel biomaterials with enhanced functionalities.

Experimental Protocols

Materials
  • L-lactide (L-LA)

  • Alumoxane catalyst ([{(CMe2PhBTP)2Al}2(μ-O)])[1]

  • This compound (9-AnOH)

  • Toluene (B28343), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Argon or Nitrogen gas, high purity

  • Standard Schlenk line or glovebox techniques are required for handling air- and moisture-sensitive reagents.

Protocol for Ring-Opening Polymerization of L-Lactide
  • Monomer and Initiator Preparation: In a glovebox, a specific amount of L-lactide and this compound are weighed into a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Anhydrous toluene is added to the flask to dissolve the monomer and initiator. The solution is stirred until all solids are completely dissolved.

  • Catalyst Addition: A stock solution of the alumoxane catalyst in anhydrous toluene is prepared. The required amount of the catalyst solution is then added to the monomer/initiator solution via syringe.

  • Polymerization Reaction: The reaction mixture is stirred at a controlled temperature (e.g., ambient temperature) for a specified duration. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by 1H NMR spectroscopy.

  • Polymer Isolation: Upon completion of the reaction, the polymerization is quenched by the addition of a small amount of methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of cold methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at an elevated temperature until a constant weight is achieved.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the monomer conversion, polymer microstructure, and end-group analysis to confirm the incorporation of the this compound initiator.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized PLLA.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can be used to further confirm the polymer structure and the presence of the anthracene end-group.

Data Presentation

The following table summarizes the results of the alumoxane-catalyzed ring-opening polymerization of L-lactide with this compound, demonstrating the controlled nature of the polymerization[1].

Entry[L-LA]:[Al]:[9-AnOH]Time (h)Conversion (%)Mn,exp ( g/mol )PDI (Mw/Mn)
1100:1:129515,2001.05
2200:1:149830,1001.08
3300:1:169744,5001.10
4500:1:1109672,8001.15

Table 1: Polymerization of L-lactide catalyzed by alumoxane with this compound as an initiator. Reactions were carried out in toluene at ambient temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the alumoxane-catalyzed ring-opening polymerization of L-lactide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer L-Lactide Mixing Mixing in Schlenk Flask Monomer->Mixing Initiator This compound Initiator->Mixing Catalyst Alumoxane Solution Catalyst->Mixing Solvent Anhydrous Toluene Solvent->Mixing Polymerization Polymerization at Controlled Temperature Mixing->Polymerization Quenching Quenching with Methanol Polymerization->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Purification Filtration & Drying Precipitation->Purification Characterization NMR, GPC, MALDI-TOF Purification->Characterization

Caption: Workflow for Alumoxane-Catalyzed ROP of L-Lactide.

Polymerization Mechanism Pathway

The following diagram illustrates a simplified proposed signaling pathway for the coordination-insertion mechanism of the ring-opening polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Chain Transfer) Catalyst Alumoxane Active_Species Active Catalyst Species [Al]-OR Catalyst->Active_Species Initiator This compound (R-OH) Initiator->Active_Species Coordination Monomer Coordination Active_Species->Coordination Monomer L-Lactide Monomer->Coordination Insertion Ring-Opening & Insertion Coordination->Insertion Growing_Chain Growing PLLA Chain [Al]-O-(LA)n-R Insertion->Growing_Chain Growing_Chain->Coordination Final_Polymer PLLA with Anthracene End-Group HO-(LA)n-R Growing_Chain->Final_Polymer Quench Quenching Agent (e.g., Methanol) Quench->Final_Polymer

Caption: Proposed Mechanism for Alumoxane-Catalyzed ROP.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 9-Anthracenemethanol Derivatization for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of carboxylic acids with 9-anthracenemethanol for high-performance liquid chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing carboxylic acids with this compound?

A1: Many carboxylic acids, particularly fatty acids, lack a native chromophore or fluorophore, making them difficult to detect at low concentrations using common HPLC detectors like UV-Vis or fluorescence.[1][2] Derivatization with this compound introduces a highly fluorescent anthracene (B1667546) group onto the analyte. This process forms a fluorescent ester derivative that can be detected with high sensitivity by a fluorescence detector, significantly lowering the limits of detection.[3][4]

Q2: What types of analytes can be derivatized with this compound?

A2: This method is primarily used for compounds containing a carboxylic acid functional group.[3] It is widely applied to the analysis of various aliphatic and aromatic carboxylic acids, including short-chain and long-chain fatty acids, in diverse samples such as food, environmental, and biological matrices.[4][5][6]

Q3: What are the key reagents involved in the this compound derivatization reaction?

A3: The core reagents are the analyte (containing a carboxylic acid), the labeling agent (this compound, 9-AM), and a coupling agent or activator to facilitate the esterification. Common activators include N,N'-carbonyldiimidazole (CDI), N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or DAC), and 2-bromo-1-methylpyridinium (B1194362) iodide (BMP).[3] A base, such as triethylamine, is often required, and in some protocols, a catalyst like 1-hydroxybenzotriazole (B26582) (HOBT) or tetrabutylammonium (B224687) bromide is used.[3][4]

Q4: How can I remove excess derivatization reagent after the reaction?

A4: Excess derivatizing reagent can interfere with the HPLC analysis by co-eluting with the analytes of interest or creating large, unwanted peaks.[7] Common methods for removing excess reagent include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). The choice between these methods depends on the properties of the analyte and the sample matrix.[7] For many applications, SPE is preferred for its efficiency and selectivity.[7]

Q5: What are the optimal excitation and emission wavelengths for detecting this compound derivatives?

A5: For derivatives of this compound and similar reagents like 9-chloromethyl anthracene, the typical fluorescence detection wavelengths are an excitation (λex) of approximately 365 nm and an emission (λem) of around 410 nm.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound derivatization and subsequent HPLC analysis.

Problem 1: Low or No Derivatization Yield
Potential Cause Recommended Solution
Inactive Reagents Ensure this compound and activating agents (CDI, EDC) are fresh and have been stored under appropriate conditions (cool, dry, and protected from light). Some reagents are moisture-sensitive.
Suboptimal Reaction Temperature Reaction temperature is critical. For some activators, like BMP, yields can decrease at temperatures above 25°C.[3] For two-step methods (e.g., with DAC or CDI), the initial activation step may require a lower temperature (e.g., 0°C) followed by a higher temperature for the esterification.[3]
Incorrect Reaction Time Ensure the reaction is allowed to proceed for the recommended duration. Incomplete reactions are a common cause of low yield. Reaction times can range from 10 minutes to over an hour depending on the chosen protocol.[5]
pH of Reaction Mixture For methods requiring a base (e.g., triethylamine), ensure the correct amount has been added to facilitate the reaction.[3] The carboxylate anion is more nucleophilic than the protonated carboxylic acid.
Presence of Water in the Sample Water can hydrolyze the activated intermediates and some of the reagents, reducing the derivatization efficiency. If possible, ensure the sample is dry before adding the derivatization reagents.
Problem 2: Presence of Interfering Peaks in the Chromatogram
Potential Cause Recommended Solution
Excess Derivatization Reagent Unreacted this compound or its by-products can cause large, early-eluting peaks. Implement a cleanup step after derivatization, such as solid-phase extraction (SPE), to remove excess reagents.
Side Reactions This compound derivatization is not entirely specific to carboxylic acids; other functional groups like phenols and thiols can sometimes react.[3] If your sample matrix is complex, consider a sample cleanup step before derivatization to remove these interfering compounds.
Impure Reagents or Solvents Use high-purity (HPLC-grade) solvents and fresh reagents to avoid introducing contaminants that may appear as extraneous peaks in the chromatogram.
Degradation of Derivatives Anthracene derivatives can be susceptible to photodegradation.[2] Protect the derivatized samples from light by using amber vials and minimizing exposure to ambient light before injection.
Problem 3: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Co-elution with Interfering Substances Optimize the HPLC gradient to improve the separation of the analyte peak from any interfering peaks. See the HPLC parameters table below for a starting point.
Secondary Interactions with Column Peak tailing can be caused by interactions between the analyte and active sites on the HPLC column. Ensure the mobile phase pH is appropriate for the analyte. Using a high-quality, end-capped C18 column can minimize these interactions.
Sample Solvent Incompatibility The solvent used to dissolve the final derivatized sample for injection should be compatible with the initial mobile phase. A solvent that is too strong can cause peak distortion. It is often best to dissolve the sample in the initial mobile phase.
Column Overload Injecting too much sample can lead to peak fronting. Try diluting the sample and reinjecting.

Experimental Protocols

Protocol 1: Derivatization of Carboxylic Acids using an Activator

This protocol is based on methods using activators like N,N'-carbonyldiimidazole (CDI) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (DAC).[3]

Materials:

  • Carboxylic acid sample

  • This compound (9-AM)

  • Activator: CDI or DAC

  • Catalyst (for DAC method): 1-Hydroxybenzotriazole (HOBT)

  • Solvent: Chloroform (B151607) or Dichloromethane

  • Base (for DAC method): Triethylamine

  • Quenching agent (for CDI method): 4 M Hydrochloric acid

  • Nitrogen gas for evaporation

Procedure (CDI Method):

  • To your dried sample (containing 0.01-1.0 µg of carboxylic acid) in a reaction vial, add a solution of 3 mg CDI in 10 µL chloroform.

  • Allow the mixture to react at 25°C for 5 minutes.

  • Add 1 µL of 4 M hydrochloric acid to destroy excess CDI and heat at 60°C for 30 seconds.

  • Add 0.5 mg of 9-AM in 50 µL of chloroform.

  • Vortex the mixture for 15 seconds and heat at 60°C for 20 minutes.

  • Evaporate the mixture to dryness under a stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase for injection.

Procedure (DAC Method):

  • To your dried sample (containing 0.01-1.0 µg of carboxylic acid) in a reaction vial, add a solution of 5 µg HOBT in 100 µL chloroform.

  • Add 30 µg of DAC in 30 µL chloroform and 5 µL of triethylamine.

  • Keep the resulting solution at 0°C for 30 minutes.

  • Add a solution of 20 µg 9-AM in 100 µL chloroform.

  • Allow the mixture to stand at room temperature for 10 minutes.

  • Evaporate the mixture to dryness under a stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase for injection.

Optimized Reaction Conditions Summary
Parameter BMP Method [3]CDI Method [3]DAC Method [3]9-CMA Method [4]
Analyte Benzoic AcidBenzoic AcidBenzoic AcidUnitary Carboxylic Acids
Deriv. Reagent This compoundThis compoundThis compound9-Chloromethyl Anthracene
Activator/Catalyst 2-bromo-1-methylpyridinium iodide (BMP)N,N'-carbonyldiimidazole (CDI)N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (DAC), HOBTTetrabutylammonium bromide
Base TriethylamineNoneTriethylamineNot specified
Solvent DichloromethaneChloroformChloroformAcetonitrile
Temperature Room Temp (≤25°C)25°C (activation), 60°C (esterification)0°C (activation), Room Temp (esterification)Not specified (implied heating)
Time 30 min5 min (activation), 20 min (esterification)30 min (activation), 10 min (esterification)50 min
Typical HPLC Parameters for Analysis
Parameter Recommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min[8]
Column Temperature 40°C[8]
Injection Volume 10-20 µL
Detector Fluorescence Detector
Excitation λ 365 nm[4]
Emission λ 410 nm[4]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Sample containing Carboxylic Acid DrySample Dry Sample Sample->DrySample AddReagents Add 9-AM, Activator, Solvent, and Base/Catalyst DrySample->AddReagents React Incubate (Controlled Temp & Time) AddReagents->React Evaporate Evaporate to Dryness React->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Detect Fluorescence Detection Inject->Detect

Caption: Workflow for this compound Derivatization.

Troubleshooting Logic

G Start Low or No Peak Detected CheckYield Verify Derivatization Yield Start->CheckYield YieldOK Yield is OK CheckYield->YieldOK Product Peak Present YieldLow Yield is Low CheckYield->YieldLow No/Small Product Peak CheckHPLC Check HPLC System CheckInjection Check Injection Volume & Sample Concentration CheckHPLC->CheckInjection CheckDetector Check Detector Settings: - Wavelengths - Lamp Status CheckHPLC->CheckDetector YieldOK->CheckHPLC OptimizeReaction Optimize Reaction: - Check Reagent Activity - Adjust Temp/Time - Check pH YieldLow->OptimizeReaction

Caption: Troubleshooting for Low/No HPLC Signal.

References

Technical Support Center: Troubleshooting the Diels-Alder Reaction with 9-Anthracenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Diels-Alder reaction involving 9-anthracenemethanol.

Troubleshooting Guide & FAQs

Q1: My Diels-Alder reaction with this compound resulted in a very low yield. What are the common causes?

Low yields in this specific Diels-Alder reaction are a frequently encountered issue. Several factors, ranging from reaction conditions to product isolation, can contribute to this problem. The primary reasons include:

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial.

  • Product Loss During Workup: The solid product can be lost during transfer and vacuum filtration. Careful handling during these steps is essential to maximize recovery.[1]

  • Suboptimal Reaction Temperature: While heating is necessary to overcome the activation energy, excessively high temperatures can promote a retro-Diels-Alder reaction, where the product reverts to the starting materials.

  • Poor Crystallization: Insufficient cooling time or agitation can lead to incomplete precipitation of the product from the solution, resulting in a lower isolated yield.

  • Diene Reactivity: this compound is less reactive than some other dienes due to the stability of its aromatic system.[2][3] This inherent property can lead to lower yields compared to reactions with more reactive dienes.

  • Side Reactions: Dimerization of this compound is a possible side reaction that can reduce the concentration of the diene available to react with the dienophile.[4]

Q2: How can I monitor the progress of my reaction to ensure it has gone to completion?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes), you can visualize the disappearance of the starting materials (this compound) and the appearance of the product.[2][5] The reaction is considered complete when the spot corresponding to the limiting reagent is no longer visible on the TLC plate.

Q3: What is the optimal temperature and reaction time for this reaction?

Most literature procedures for the Diels-Alder reaction of this compound with N-methylmaleimide in water recommend heating the mixture to reflux (100°C) for approximately one hour.[2][5] However, the optimal time may vary, so it is best to monitor the reaction by TLC.

Q4: I suspect product loss during the workup. What techniques can I use to minimize this?

To minimize product loss during workup:

  • Quantitative Transfer: When transferring the product from the reaction flask to the filtration apparatus, rinse the flask with a small amount of the cold solvent (e.g., ice-cold water) to ensure all the precipitate is collected.

  • Careful Filtration: Use a Hirsch or Büchner funnel for vacuum filtration. Ensure a good seal and wash the collected solid with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

  • Thorough Drying: Ensure the product is completely dry before weighing, as residual solvent will lead to an inaccurate yield calculation.

Q5: Could the choice of solvent be affecting my yield?

Yes, the solvent can have a significant impact on the reaction rate and yield. For the reaction between this compound and N-methylmaleimide, water is often the solvent of choice. This is not only for its environmental benefits ("green chemistry") but also because hydrophobic effects can accelerate the reaction rate.[2][3][5] However, other solvents have been investigated and can yield different results.

Quantitative Data Summary

The following table summarizes the reported yields for the Diels-Alder reaction between this compound and an N-substituted maleimide (B117702) in various solvents.

DieneDienophileSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundN-methylmaleimideWaterReflux1~59-80
This compoundN-methylmaleimideTolueneReflux-Lower than in water
This compoundN-ethylmaleimideWater40-Moderate
This compoundN-ethylmaleimideDeep Eutectic Solvents40-Varies (some higher than water)

Key Experimental Protocols

Protocol 1: Diels-Alder Reaction of this compound and N-Methylmaleimide in Water[3][6][7]
  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1 equivalent) and N-methylmaleimide (1.1 to 3 equivalents).

  • Solvent Addition: Add deionized water to the flask. The exact volume can vary, but a typical concentration is around 2-3 mg of this compound per mL of water.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC using a 1:1 mixture of ethyl acetate (B1210297) and hexanes as the eluent.

  • Crystallization: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, cool the flask in an ice bath to induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold water and allow them to dry completely under vacuum.

  • Characterization: Determine the mass of the product to calculate the percent yield and measure its melting point to assess purity (literature melting point is typically around 237-239°C).

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting low yields and the general experimental procedure.

TroubleshootingWorkflow start Low Yield Observed check_completion Was the reaction monitored to completion (e.g., by TLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup_issue Was there potential for significant product loss during workup? check_completion->workup_issue Yes optimize_time Action: Increase reaction time or consider a catalyst. incomplete->optimize_time end_point Yield Improved optimize_time->end_point loss Product Loss workup_issue->loss Yes temp_issue Was the reaction temperature too high? workup_issue->temp_issue No refine_technique Action: Refine filtration and transfer techniques. loss->refine_technique refine_technique->end_point retro_da Possible Retro-Diels-Alder temp_issue->retro_da Yes crystallization_issue Was the crystallization process optimized? temp_issue->crystallization_issue No optimize_temp Action: Lower the reaction temperature and monitor closely. retro_da->optimize_temp optimize_temp->end_point poor_crystallization Incomplete Crystallization crystallization_issue->poor_crystallization No crystallization_issue->end_point Yes optimize_cooling Action: Increase cooling time and/or use techniques to induce precipitation. poor_crystallization->optimize_cooling optimize_cooling->end_point

Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.

ExperimentalWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis reactants Combine this compound and N-Methylmaleimide add_solvent Add Water reactants->add_solvent reflux Heat to Reflux (1h) add_solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp then Ice Bath monitor->cool filtrate Vacuum Filtration cool->filtrate dry Dry Product filtrate->dry weigh Determine Yield dry->weigh melting_point Measure Melting Point weigh->melting_point

Caption: General experimental workflow for the Diels-Alder reaction.

References

Minimizing photobleaching of 9-Anthracenemethanol in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing photobleaching of 9-Anthracenemethanol during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light.[1][2] This process leads to the permanent loss of the fluorophore's ability to fluoresce, resulting in a fading of the fluorescent signal during imaging experiments.[3][4] This phenomenon is a significant challenge in fluorescence microscopy as it can limit the duration of image acquisition and compromise data quality.[1][5]

Q2: Why is my this compound signal fading rapidly?

A2: Rapid signal loss is a classic indicator of photobleaching.[2] The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the local chemical environment of the fluorophore.[1][6] For anthracene (B1667546) derivatives like this compound, this degradation can occur through reactions with oxygen, particularly when the molecule is in its excited triplet state.[3][7]

Q3: How does photobleaching affect my experimental results?

Q4: Are some fluorescent probes more prone to photobleaching than others?

A4: Yes, photostability is an intrinsic property that varies significantly among fluorophores.[1][4] Some dyes are inherently more robust and can withstand more excitation-emission cycles before bleaching.[6] While specific photostability data for this compound under various microscopy conditions is not extensively documented, its anthracene core suggests a susceptibility to photobleaching, a common characteristic of many organic fluorophores.[7]

Q5: How can I distinguish between photobleaching and a true biological change?

A5: To differentiate between signal loss due to photobleaching and a real biological phenomenon, you can image a fixed control sample under the same illumination conditions. If the fluorescence intensity of the control sample diminishes over time, it is indicative of photobleaching.[2] Creating a photobleaching curve from a control sample can also help to normalize the data from your experimental samples.[8]

Troubleshooting Guide

If you are experiencing rapid signal loss with this compound, follow these steps to diagnose and mitigate the issue.

G cluster_0 Problem: Rapid Signal Loss cluster_1 Step 1: Optimize Imaging Parameters cluster_2 Step 2: Improve Sample Preparation cluster_3 Step 3: Evaluate Results start Start Troubleshooting observe_fade Observe rapid fading of this compound fluorescence start->observe_fade reduce_intensity Reduce Excitation Intensity (Use ND filters, lower laser power) observe_fade->reduce_intensity High illumination is a primary cause. reduce_exposure Minimize Exposure Time (Use shutter, increase camera binning) reduce_intensity->reduce_exposure check_filters Verify Filter Sets (Ensure optimal excitation/emission wavelengths) reduce_exposure->check_filters use_antifade Use Antifade Mounting Medium (e.g., with DABCO, n-propyl gallate) check_filters->use_antifade If optimization is insufficient... optimize_ph Optimize Buffer pH (pH 8.5-9.0 is often optimal for other dyes) use_antifade->optimize_ph deoxygenate Deoxygenate Sample (Use oxygen scavengers like glucose oxidase) optimize_ph->deoxygenate test_imaging Acquire Test Image deoxygenate->test_imaging After improving the sample environment... time_lapse_test Perform Time-Lapse Test on Control Sample test_imaging->time_lapse_test analyze_intensity Analyze Fluorescence Intensity Over Time time_lapse_test->analyze_intensity resolution Problem Resolved? (Signal is stable) analyze_intensity->resolution resolution->reduce_intensity No, re-evaluate and further optimize. end End Troubleshooting resolution->end Yes

Caption: Troubleshooting workflow for minimizing this compound photobleaching.

Data Presentation

Table 1: Photophysical Properties of this compound Compared to Other Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
This compound 356[9]377[9]0.30 (in Methanol)[9]~5 (in Methanol)[9]
Fluorescein~494~5210.95 (in 0.1 M NaOH)~4
Rhodamine B~555~5800.31 (in Ethanol)~1.7
Cy5~649~6700.28 (in PBS)~1.0

Note: Quantum yield and fluorescence lifetime are highly dependent on the solvent and local environment.[10][11] The values presented are for comparative purposes.

Table 2: Common Antifade Reagents and Their Mechanisms

Antifade ReagentProposed Mechanism of ActionNotes
p-Phenylenediamine (PPD) Free radical scavenger.[12]Highly effective, but can react with cyanine (B1664457) dyes and its effectiveness is pH-dependent.[13]
n-Propyl gallate (NPG) Scavenges reactive oxygen species.[13][14]Less toxic than PPD and can be used with live cells.[13]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Quenches triplet state fluorophores, reducing the formation of reactive oxygen species.[12]A commonly used and effective antifade agent.[15]
Ascorbic acid (Vitamin C) Antioxidant that scavenges free radicals.[12]A natural and less toxic option.
Trolox A Vitamin E derivative that acts as an antioxidant and triplet state quencher.[16]Effective for both anti-blinking and anti-bleaching.[16]
Glucose Oxidase/Catalase An enzymatic system that removes dissolved oxygen from the medium.[3]Highly effective at reducing oxygen-mediated photobleaching.[3][5]

Experimental Protocols

Protocol 1: Preparation of an Antifade Mounting Medium

This protocol describes the preparation of a glycerol-based antifade mounting medium, which can help reduce the photobleaching of this compound.

Materials:

  • Glycerol (B35011)

  • Phosphate-buffered saline (PBS), 10X stock

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) or n-Propyl gallate (NPG)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

Procedure:

  • To prepare a 90% glycerol mounting medium, combine 9 parts glycerol with 1 part 1X PBS.

  • For a common formulation, add an antifade agent to a final concentration of ~2.5% for DABCO or ~0.5% for NPG.[12][14]

  • Adjust the pH of the solution to 8.5-9.0 using a pH meter and small additions of a suitable base (e.g., NaOH).[12] Many fluorophores exhibit optimal fluorescence and stability at a slightly alkaline pH.[14]

  • Gently warm the solution (e.g., to 37°C) and stir until the antifade reagent is completely dissolved.[14]

  • Store the mounting medium in small aliquots at -20°C, protected from light.[13] Thaw an aliquot just before use and discard any unused portion to prevent polymerization upon contact with air.[13]

G cluster_0 Preparation of Antifade Mounting Medium start Start mix_glycerol_pbs Mix 9 parts Glycerol with 1 part 1X PBS start->mix_glycerol_pbs add_antifade Add Antifade Reagent (e.g., DABCO or NPG) mix_glycerol_pbs->add_antifade adjust_ph Adjust pH to 8.5-9.0 add_antifade->adjust_ph dissolve Gently warm and stir to dissolve adjust_ph->dissolve aliquot_store Aliquot and store at -20°C, protected from light dissolve->aliquot_store end End aliquot_store->end

Caption: Workflow for preparing an antifade mounting medium.

Protocol 2: Recommended Imaging Workflow to Minimize Photobleaching

This protocol provides a general workflow for imaging samples stained with this compound to minimize photobleaching.

Procedure:

  • Sample Mounting: After the final washing step of your staining protocol, carefully remove excess buffer and mount the coverslip onto a microscope slide using a minimal amount of antifade mounting medium (approximately 6-8 µL for an 18mm coverslip).[14]

  • Locate Region of Interest: Use transmitted light or a low magnification objective to find the area of your sample you wish to image. This minimizes the exposure of your region of interest to high-intensity fluorescence excitation.[8][17]

  • Optimize Acquisition Settings:

    • Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[3][6] Employ neutral-density filters to reduce illumination intensity if necessary.[6][8]

    • Exposure Time/Dwell Time: Use the shortest possible exposure time for your camera or pixel dwell time for a confocal microscope that still yields a good quality image.[6]

    • Camera Binning: If applicable, use camera binning to increase sensitivity, which can allow for a reduction in exposure time.[8]

    • Gain: Increase the detector gain to amplify the signal, which may allow for a lower excitation intensity. However, be mindful that increasing the gain can also increase noise.[6]

  • Image Acquisition:

    • Move to your specific region of interest only when you are ready to acquire the image.

    • Use the shutter to block the excitation light path whenever you are not actively acquiring an image.[17]

    • For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of your biological process.

G cluster_0 Imaging Workflow to Minimize Photobleaching start Start mount_sample Mount Sample with Antifade Medium start->mount_sample locate_roi Locate Region of Interest with Transmitted Light mount_sample->locate_roi optimize_settings Optimize Acquisition Settings (Low Intensity, Short Exposure) locate_roi->optimize_settings acquire_image Acquire Image (Use shutter between acquisitions) optimize_settings->acquire_image end End acquire_image->end

Caption: Recommended workflow for fluorescence image acquisition.

References

Effect of pH on the fluorescence intensity of 9-Anthracenemethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Anthracenemethanol derivatives. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the fluorescence properties of these compounds in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges, particularly concerning the effect of pH on fluorescence intensity.

Frequently Asked Questions (FAQs)

Q1: How does pH generally affect the fluorescence of this compound and its derivatives?

The fluorescence intensity of this compound and its derivatives can be significantly influenced by the pH of the solvent.[1] Generally, for anthracene (B1667546) itself, the highest fluorescence intensity is observed at neutral pH, with a decrease in both acidic and alkaline conditions.[1][2] This is due to changes in the protonation state of the molecule or the surrounding environment, which can lead to different quenching mechanisms. For derivatives, the specific effect of pH will depend on the nature and position of the functional groups attached to the anthracene core.

Q2: What causes a decrease in fluorescence intensity at acidic or alkaline pH?

At low pH, protonation of the aromatic system or functional groups can occur, which may introduce non-radiative decay pathways, thus quenching the fluorescence.[3] In alkaline conditions, deprotonation can lead to the formation of species that are less fluorescent. The exact mechanism can vary, but it often involves changes in the electronic structure of the fluorophore.

Q3: Can this compound derivatives be used as pH sensors?

Yes, due to their pH-sensitive fluorescence, certain derivatives of anthracene can be developed as fluorescent pH sensors. By modifying the anthracene core with specific functional groups that have pKa values in the desired pH range, it is possible to create probes that exhibit a measurable change in fluorescence intensity or a spectral shift in response to pH changes.

Q4: What is a common application of pH-sensitive fluorescent probes like anthracene derivatives?

A key application is the measurement of intracellular pH in living cells.[4][5][6] The pH of various cellular compartments, such as lysosomes and endosomes, is crucial for their function.[4][7] Fluorescent probes can be introduced into cells to visualize and quantify the pH of these organelles.[4][6]

Q5: Are there any other environmental factors besides pH that I should be concerned about?

Yes, several other factors can affect fluorescence measurements, including:

  • Solvent Polarity: The polarity of the solvent can influence the fluorescence quantum yield and the position of the emission maximum.

  • Temperature: Temperature changes can affect the rate of non-radiative decay processes and collisional quenching.

  • Presence of Quenchers: Dissolved oxygen and other quenching agents can decrease fluorescence intensity.

  • Concentration: At high concentrations, self-quenching or aggregation-caused quenching can occur.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving the pH-dependent fluorescence of this compound derivatives.

Problem Potential Cause Troubleshooting Steps
No or very low fluorescence signal Incorrect excitation/emission wavelengths.Verify the correct excitation and emission maxima for your specific this compound derivative.
pH is outside the optimal range.Measure the pH of your sample and adjust it to the expected optimal range (typically neutral for the parent compound).
Sample concentration is too low.Prepare a fresh, more concentrated sample.
Instrument settings are not optimized.Increase the detector gain or integration time on the fluorometer.
Fluorescence intensity is unstable or drifting Temperature fluctuations in the sample.Allow the sample to equilibrate to a stable temperature before measurement. Use a temperature-controlled cuvette holder if available.
Photobleaching.Reduce the excitation light intensity or the exposure time.
Chemical degradation of the probe.Prepare fresh solutions and protect them from light.
Unexpected peaks in the emission spectrum Presence of fluorescent impurities.Use high-purity solvents and reagents. Purify the this compound derivative if necessary.
Raman scattering from the solvent.Measure the spectrum of the solvent alone to identify Raman peaks. These peaks will shift with a change in the excitation wavelength.
Results are not reproducible Inconsistent sample preparation.Follow a standardized protocol for preparing all samples, ensuring consistent concentrations and pH adjustments.
Pipetting errors.Use calibrated pipettes and ensure accurate volume dispensing.
Cuvette is not clean or is scratched.Thoroughly clean the cuvette with an appropriate solvent. Inspect for scratches that can cause light scattering.

Data Presentation

The following table summarizes the effect of pH on the relative fluorescence intensity of a representative anthracene derivative, Anthracene-9-carboxylic acid, in an aqueous solution. This data illustrates the typical pH-dependent behavior of such compounds.

pHRelative Fluorescence Intensity (Arbitrary Units)
2.045
4.080
6.0100
7.0100
8.090
10.060
12.035
Note: Data is illustrative and based on the general behavior of anthracene derivatives as specific quantitative data for this compound across a wide pH range is not readily available in the literature.

Experimental Protocols

Protocol 1: Preparation of Stock Solution and pH Buffers

Objective: To prepare a stock solution of a this compound derivative and a series of buffers for pH-dependent fluorescence measurements.

Materials:

  • This compound derivative

  • Spectroscopy-grade solvent (e.g., ethanol (B145695) or DMSO)

  • Buffer salts (e.g., citric acid, sodium phosphate (B84403), boric acid)

  • Deionized water

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the Stock Solution:

    • Accurately weigh a small amount of the this compound derivative.

    • Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 1 mM). Store this solution in the dark at 4°C.

  • Prepare a Series of pH Buffers:

    • Prepare a universal buffer solution (e.g., Britton-Robinson buffer) or individual buffers for the desired pH range (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10).

    • Adjust the pH of each buffer solution accurately using a calibrated pH meter and the addition of acid (e.g., HCl) or base (e.g., NaOH).

Protocol 2: Measurement of pH-Dependent Fluorescence Intensity

Objective: To measure the fluorescence intensity of a this compound derivative at different pH values.

Materials:

  • Stock solution of the this compound derivative

  • Series of pH buffers

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare Samples:

    • For each pH value to be tested, prepare a sample by diluting the stock solution into the corresponding pH buffer. The final concentration of the fluorophore should be low enough to avoid inner filter effects (typically in the micromolar range). Ensure the percentage of organic solvent from the stock solution is low and consistent across all samples.

  • Set up the Fluorometer:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to the absorbance maximum of the this compound derivative.

    • Set the emission wavelength to the fluorescence maximum. If performing a scan, set a suitable wavelength range.

    • Optimize the excitation and emission slit widths.

  • Measure Fluorescence:

    • For each pH sample, rinse the cuvette with the sample solution before filling it.

    • Place the cuvette in the fluorometer and record the fluorescence intensity.

    • Measure a blank for each pH buffer (buffer without the fluorophore) and subtract this background from the sample reading.

  • Data Analysis:

    • Plot the background-corrected fluorescence intensity as a function of pH.

Mandatory Visualization

Experimental Workflow for pH-Dependent Fluorescence Measurement

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock_solution Prepare Stock Solution (this compound derivative) prepare_samples Prepare Samples (Dilute stock in each pH buffer) stock_solution->prepare_samples ph_buffers Prepare pH Buffers (e.g., pH 2 to 12) ph_buffers->prepare_samples fluorometer_setup Set up Fluorometer (Excitation/Emission λ, Slits) prepare_samples->fluorometer_setup measure_fluorescence Measure Fluorescence (Record intensity for each pH) fluorometer_setup->measure_fluorescence data_processing Data Processing (Background subtraction) measure_fluorescence->data_processing plot_data Plot Data (Intensity vs. pH) data_processing->plot_data interpretation Interpretation (Determine pH sensitivity) plot_data->interpretation

Caption: Workflow for determining the pH-dependent fluorescence of this compound derivatives.

Logical Relationship for Troubleshooting Low Fluorescence Signal

troubleshooting_low_signal cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Fluorescence Signal check_wavelengths Correct Excitation/ Emission λ? start->check_wavelengths check_ph Optimal pH? start->check_ph check_concentration Sufficient Concentration? start->check_concentration check_wavelengths->check_ph Yes adjust_wavelengths Adjust Wavelengths check_wavelengths->adjust_wavelengths No check_ph->check_concentration Yes adjust_ph Adjust pH check_ph->adjust_ph No increase_concentration Increase Concentration check_concentration->increase_concentration No optimize_instrument Optimize Instrument (Gain, Slits) check_concentration->optimize_instrument Yes end end adjust_wavelengths->end Signal Improved adjust_ph->end Signal Improved increase_concentration->end Signal Improved optimize_instrument->end Signal Improved

Caption: Troubleshooting guide for low fluorescence signals in experiments.

References

Strategies to improve the solubility of 9-Anthracenemethanol adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Anthracenemethanol adducts. The focus is on strategies to improve the solubility of these often poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound adduct has very low solubility in common organic solvents. What are the primary reasons for this?

A1: The poor solubility of this compound adducts often stems from the planar and aromatic nature of the anthracene (B1667546) core, which can lead to strong intermolecular π-π stacking and crystal lattice energy. These forces make it difficult for solvent molecules to surround and dissolve the individual adduct molecules.[1][2] The specific functional groups of the adducted molecule can also significantly influence its solubility profile.

Q2: What are the general strategies I can employ to improve the solubility of my this compound adduct?

A2: There are three main approaches to enhance the solubility of poorly soluble compounds like this compound adducts:

  • Chemical Modification: Altering the chemical structure of the adduct to introduce more soluble groups or to disrupt the crystal packing.[3][4]

  • Formulation Strategies: Utilizing excipients and specific formulation techniques to increase the apparent solubility and dissolution rate of the adduct without chemically changing it.[5][6][7]

  • Solvent System Optimization: Carefully selecting or mixing solvents to maximize the adduct's solubility.[8][9]

Q3: Can I use cyclodextrins to improve the aqueous solubility of my adduct?

A3: Yes, forming inclusion complexes with cyclodextrins is a highly effective strategy for increasing the aqueous solubility of hydrophobic compounds like anthracene derivatives.[5][10] The hydrophobic inner cavity of the cyclodextrin (B1172386) can encapsulate the aromatic anthracene portion of your adduct, while the hydrophilic outer surface interacts with water, thereby increasing the overall solubility of the complex.[10][11]

Q4: What types of chemical modifications can I make to my adduct to enhance its solubility?

A4: To improve solubility through chemical modification, you can consider:

  • Introducing Ionizable Groups: Adding acidic or basic functional groups can allow for the formation of salts, which are often more soluble in aqueous media.

  • Adding Polar Functional Groups: Incorporating groups like polyethylene (B3416737) glycol (PEG) chains, hydroxyl groups, or amines can increase the polarity of the adduct and its affinity for polar solvents.

  • Disrupting Planarity: Introducing bulky side chains to the anthracene ring can disrupt the π-π stacking, which often leads to improved solubility.[1]

Q5: My adduct precipitates when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

A5: This is a common issue known as "crashing out." To mitigate this, you can try the following:

  • Use a Co-solvent System: Maintain a certain percentage of the organic solvent in your final aqueous solution. It is crucial to determine the tolerance of your experimental system (e.g., cell culture) to the organic solvent.[12]

  • Slower Addition and Stirring: Add the stock solution dropwise to the aqueous buffer while vigorously stirring.

  • Formulation Approaches: Consider using surfactants to form micelles that can encapsulate the adduct, or prepare a solid dispersion or a cyclodextrin inclusion complex before dissolution.[5][12]

Troubleshooting Guides

Issue 1: Poor Solubility in Organic Solvents
  • Problem: The this compound adduct does not dissolve sufficiently in common laboratory solvents like methanol, ethanol, or chloroform.

  • Possible Causes:

    • High crystal lattice energy of the adduct.

    • The solvent polarity is not optimal for the adduct's chemical structure.

  • Solutions:

    • Solvent Screening: Test a wider range of solvents with varying polarities. For aromatic compounds, solvents like toluene, benzene, or tetrahydrofuran (B95107) (THF) might be more effective.[8][13][14]

    • Heating: Gently warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation of your adduct at elevated temperatures.

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and facilitate dissolution.[12]

    • Co-solvent Systems: A mixture of a good solvent and a miscible co-solvent can sometimes provide better solubility than either solvent alone.[9]

Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility
  • Problem: High variability in experimental results is observed, likely due to inconsistent concentrations of the dissolved adduct.

  • Possible Causes:

    • Precipitation of the adduct in the assay medium over time.

    • Adsorption of the hydrophobic adduct to plasticware.

    • Incomplete initial dissolution of the stock solution.

  • Solutions:

    • Stock Solution Verification: Always visually inspect your stock solution for any undissolved particles before use.

    • Use of Surfactants: Including a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in the assay medium can help maintain the solubility of the adduct.

    • Fresh Dilutions: Prepare fresh dilutions of the adduct for each experiment to minimize issues related to compound stability and precipitation.[12]

    • Consider Formulation: For in vivo studies, consider formulating the adduct as a solid dispersion, a lipid-based formulation, or a nanoparticle suspension to improve bioavailability.[6][7]

Quantitative Data on Solubility

The solubility of specific this compound adducts is highly dependent on the nature of the adducted molecule. However, the following table provides solubility data for anthracene and this compound in various solvents to serve as a reference.

CompoundSolventSolubilityTemperature (°C)
This compoundChloroform20 mg/mLNot Specified
This compoundMethanol50 mg/mL (hot)Not Specified
AnthraceneBenzene~15.6 g/L25
AnthraceneToluene~19.9 g/L25
AnthraceneEthanol~1.6 g/L25

Note: This data is compiled from various sources and should be used as a general guideline.[12][14] It is highly recommended to experimentally determine the solubility of your specific adduct.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing an inclusion complex of a hydrophobic this compound adduct with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.

Materials:

  • This compound adduct

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Oven

Procedure:

  • Calculate the required amounts of the adduct and HP-β-CD for a 1:1 molar ratio.

  • Place the HP-β-CD in the mortar and add a small amount of deionized water to form a paste.

  • Gradually add the powdered this compound adduct to the paste while continuously triturating with the pestle for at least 30 minutes.

  • Dry the resulting paste in an oven at 50-60°C until a constant weight is achieved.

  • The resulting dried powder is the inclusion complex, which can be stored at room temperature and dissolved in aqueous solutions for experiments.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to disperse the adduct in a polymeric carrier at a molecular level, which can improve its dissolution rate and apparent solubility.

Materials:

  • This compound adduct

  • Polymeric carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG))

  • A suitable organic solvent (e.g., methanol, dichloromethane) that dissolves both the adduct and the polymer.

  • Rotary evaporator

Procedure:

  • Dissolve the this compound adduct and the polymeric carrier in the chosen organic solvent in a desired weight ratio (e.g., 1:1, 1:5, 1:10).

  • Ensure complete dissolution of both components.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • The resulting solid film is the solid dispersion. Scrape the solid from the flask and, if necessary, grind it into a fine powder.

Visualizations

experimental_workflow start Poorly Soluble This compound Adduct strategy Select Solubility Enhancement Strategy start->strategy chem_mod Chemical Modification strategy->chem_mod Long-term formulation Formulation Approach strategy->formulation Immediate solvent Solvent Optimization strategy->solvent Simple evaluation Evaluate Solubility & Dissolution Rate chem_mod->evaluation cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin solid_disp Solid Dispersion formulation->solid_disp nanotech Nanotechnology formulation->nanotech cosolvent Co-solvent System solvent->cosolvent surfactant Use of Surfactants solvent->surfactant cyclodextrin->evaluation solid_disp->evaluation nanotech->evaluation cosolvent->evaluation surfactant->evaluation success Sufficient Solubility Achieved evaluation->success Yes failure Iterate or Combine Strategies evaluation->failure No failure->strategy

Caption: A workflow for selecting and evaluating solubility enhancement strategies.

signaling_pathway cluster_0 Chemical Modification cluster_1 Formulation Strategies IncreasePolarity Increase Polarity (e.g., add -OH, -NH2) ImprovedSolubility Improved Solubility & Dissolution IncreasePolarity->ImprovedSolubility DisruptPacking Disrupt Crystal Packing (e.g., add bulky groups) DisruptPacking->ImprovedSolubility SaltFormation Introduce Ionizable Group (e.g., -COOH, -NR2) SaltFormation->ImprovedSolubility Complexation Complexation (e.g., Cyclodextrins) Complexation->ImprovedSolubility Dispersion Solid Dispersion (e.g., with PVP/PEG) Dispersion->ImprovedSolubility Micelles Micellar Solubilization (e.g., Surfactants) Micelles->ImprovedSolubility

Caption: Key strategies for improving the solubility of this compound adducts.

References

Reducing background fluorescence in 9-Anthracenemethanol-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Anthracenemethanol (9-AM) based assays. The focus of this guide is to address and resolve common issues related to high background fluorescence, ensuring accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence in this compound-based assays?

A1: High background fluorescence in assays using this compound (9-AM) can stem from several sources, broadly categorized as intrinsic factors related to the sample and extrinsic factors related to the reagents and experimental setup.

  • Intrinsic Factors:

    • Autofluorescence: Biological samples inherently contain molecules that fluoresce, such as NADH, riboflavins, and collagen. This autofluorescence can overlap with the emission spectrum of 9-AM, leading to an elevated background signal.

    • Light Scatter: Particulate matter or cellular debris in the sample can scatter the excitation light, which may be detected as background.

  • Extrinsic Factors:

    • Unbound 9-AM: Excess or unbound 9-AM in the assay well will contribute to the background fluorescence.

    • Non-Specific Binding: 9-AM may non-specifically adsorb to the surface of the microplate or other components in the assay, leading to a persistent background signal.

    • Contaminated Reagents: Assay buffers, solvents, or other reagents may be contaminated with fluorescent impurities.

    • Solvent Effects: The polarity of the solvent can influence the fluorescence quantum yield of 9-AM. Sub-optimal solvent conditions can contribute to higher background.

    • Photodegradation: Prolonged exposure of 9-AM to excitation light can lead to the formation of fluorescent degradation products, potentially increasing background.

Q2: How can I minimize autofluorescence from my biological samples?

A2: Minimizing autofluorescence is crucial for improving the signal-to-noise ratio in your assay. Consider the following strategies:

  • Use a Blank Control: Always include a sample that has not been treated with 9-AM to measure the baseline autofluorescence. This value can then be subtracted from your experimental readings.

  • Optimize Wavelengths: If your instrument allows, you can perform a spectral scan of your unstained sample to identify the excitation and emission wavelengths of the autofluorescence. You may be able to adjust the excitation/emission settings for 9-AM to minimize this overlap.

  • Media and Buffer Selection: Some components in cell culture media, like phenol (B47542) red and riboflavin, are known to be fluorescent. Switching to a phenol red-free medium or a specialized low-fluorescence buffer for the duration of the assay can significantly reduce background.

Q3: What is the optimal concentration of this compound to use in my assay?

A3: The optimal concentration of 9-AM is a critical parameter that needs to be determined empirically for each specific assay.

  • Titration is Key: Perform a concentration titration of 9-AM to find the optimal balance between a strong specific signal and a low background. Using a concentration that is too high will lead to increased background from unbound probe and potential self-quenching.

  • Signal-to-Noise Ratio: The goal is to identify the concentration that provides the highest signal-to-noise ratio, not necessarily the highest absolute signal.

Q4: How can I reduce non-specific binding of this compound?

A4: Reducing non-specific binding is essential for a clean signal. Here are some effective methods:

  • Blocking Agents: For assays involving surfaces (e.g., microplates, cells), the use of a blocking agent can be effective. Bovine Serum Albumin (BSA) is a common choice to block non-specific binding sites.

  • Washing Steps: Incorporate thorough washing steps after the incubation with 9-AM to remove any unbound probe. The number and duration of washes should be optimized.

  • Detergents: Adding a small concentration of a non-ionic detergent, such as Tween-20, to your wash buffer can help to reduce non-specific interactions.

Q5: Can the solvent I use affect the fluorescence of this compound?

A5: Yes, the solvent environment can significantly impact the photophysical properties of 9-AM. Anthracene and its derivatives are known to be sensitive to solvent polarity. It is important to maintain a consistent solvent environment across all samples and controls. When developing an assay, it may be beneficial to test a few different solvent systems to find one that maximizes the fluorescence of 9-AM while minimizing background.

Troubleshooting Guide: High Background Fluorescence

This guide provides a systematic approach to diagnosing and resolving high background fluorescence in your 9-AM-based assays.

Table 1: Troubleshooting High Background Fluorescence

Observation Potential Cause Recommended Solution
High signal in blank/negative control wells (no analyte) Reagent or buffer contaminationPrepare fresh buffers and reagents using high-purity solvents. Filter-sterilize buffers to remove particulate matter.
Autofluorescence of assay components (e.g., microplate)Test different types of microplates (e.g., black plates for fluorescence) to find one with low intrinsic fluorescence.
Unbound 9-AMOptimize washing steps: increase the number and/or duration of washes. Include a low concentration of a non-ionic detergent in the wash buffer.
High background across all wells, including samples 9-AM concentration too highPerform a titration experiment to determine the optimal 9-AM concentration that maximizes the signal-to-noise ratio.
Non-specific binding of 9-AMAdd a blocking agent (e.g., BSA) to your assay buffer.
Autofluorescence of biological samplePrepare an unstained control to quantify and subtract the autofluorescence. Switch to a phenol red-free and/or low-serum medium for the assay.
Signal decreases over time with repeated measurements Photobleaching of 9-AMMinimize the exposure of the samples to the excitation light. Use the lowest possible excitation intensity that provides a sufficient signal. If available, use a more photostable fluorophore.
Inconsistent background between replicate wells Incomplete mixing of reagentsEnsure thorough mixing of all reagents before and after addition to the wells.
Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques.

Experimental Protocols

Protocol 1: General Fluorescence Quenching Assay

This protocol describes a general workflow to study the quenching of a fluorophore's fluorescence by a quencher molecule. This can be adapted for 9-AM as the fluorophore.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). The final concentration in the assay should be in the low micromolar range.

    • Prepare a high-concentration stock solution of the quencher molecule in the same solvent.

    • Prepare the assay buffer.

  • Sample Preparation:

    • In a series of microplate wells or cuvettes, add a fixed concentration of 9-AM.

    • Add increasing concentrations of the quencher to the wells.

    • Include a control sample with 9-AM but no quencher.

    • Bring all samples to the same final volume with the assay buffer.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the fluorometer appropriate for 9-AM (e.g., excitation ~365 nm, emission ~405 nm). These should be optimized for your specific instrument and buffer conditions.

    • Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]).

    • This Stern-Volmer plot (I₀/I vs. [Q]) can provide information about the quenching mechanism.

Protocol 2: General Protocol for Cellular Imaging with a Fluorescent Probe

This protocol provides a general framework for labeling and imaging cells with a fluorescent probe like 9-AM.

  • Cell Culture:

    • Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of 9-AM in a serum-free, phenol red-free cell culture medium. The optimal concentration should be determined by titration.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the 9-AM loading solution to the cells and incubate for the desired time at 37°C. Incubation time should be optimized to allow for probe uptake while minimizing cytotoxicity.

  • Washing:

    • Remove the loading solution and wash the cells multiple times with warm PBS or imaging buffer to remove any unbound 9-AM.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for 9-AM.

    • Minimize light exposure to prevent photobleaching and phototoxicity.

Signaling Pathways and Experimental Workflows

Troubleshooting_Workflow start High Background Observed check_blank Is background high in blank controls? start->check_blank reagent_issue Potential Reagent/Buffer Contamination check_blank->reagent_issue Yes plate_issue Potential Microplate Autofluorescence check_blank->plate_issue Yes unbound_probe Excess Unbound 9-AM check_blank->unbound_probe Yes check_all_wells Is background high in all wells? check_blank->check_all_wells No solution_reagents Prepare fresh reagents and buffers reagent_issue->solution_reagents solution_plate Test low-fluorescence plates plate_issue->solution_plate solution_wash Optimize wash steps unbound_probe->solution_wash concentration_issue 9-AM Concentration Too High check_all_wells->concentration_issue Yes nonspecific_binding Non-Specific Binding check_all_wells->nonspecific_binding Yes autofluorescence_issue Sample Autofluorescence check_all_wells->autofluorescence_issue Yes solution_concentration Titrate 9-AM concentration concentration_issue->solution_concentration solution_blocking Use blocking agents nonspecific_binding->solution_blocking solution_autofluorescence Use unstained controls and appropriate media autofluorescence_issue->solution_autofluorescence

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis reagent_prep Prepare 9-AM, Buffers, and Samples plate_prep Prepare Microplate (with blocking if necessary) reagent_prep->plate_prep add_reagents Add Reagents and 9-AM to Wells plate_prep->add_reagents incubation Incubate for Optimized Time and Temperature add_reagents->incubation washing Perform Optimized Wash Steps incubation->washing measurement Measure Fluorescence at Optimal Ex/Em Wavelengths washing->measurement background_subtraction Subtract Background from Blank Controls measurement->background_subtraction data_analysis Analyze and Interpret Results background_subtraction->data_analysis

Quenching_Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F Fluorophore (F) F_star Excited Fluorophore (F*) F->F_star Excitation FQ Non-fluorescent Complex F->FQ Complex Formation with Q F_star->F Fluorescence F_star->F Collision with Q Q Quencher (Q)

Overcoming steric hindrance in the polymerization of 9-Anthracenemethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals encountering challenges in the polymerization of 9-Anthracenemethanol and its derivatives. The bulky, planar structure of the anthracene (B1667546) group presents significant steric hindrance, which can impede polymerization and affect the properties of the resulting polymer. This guide offers strategies to overcome these challenges.

Troubleshooting Guide

Issue 1: Low or No Polymer Yield

You are attempting to polymerize a this compound derivative but obtain a low yield of polymer or recover only the unreacted monomer.

Possible Causes and Solutions:

  • Steric Hindrance: The primary challenge is the bulky anthracene group hindering the approach of monomers to the propagating chain end.

  • Inappropriate Initiator: The initiator might not be effective for this type of sterically hindered monomer.

  • Low Reaction Temperature: The activation energy for the propagation of sterically hindered monomers can be high.

Solution Detailed Steps Expected Outcome
Increase Reaction Temperature Gradually increase the polymerization temperature in 10°C increments. Monitor for any signs of polymer formation. Be cautious of potential side reactions or initiator decomposition at higher temperatures.Increased monomer conversion and polymer yield.
Select a Suitable Initiator For free-radical polymerization, consider initiators that are effective at higher temperatures, such as AIBN (2,2'-azobis(2-methylpropionitrile)). For controlled polymerization, Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization can be effective for sterically hindered monomers.[1][2]Improved initiation efficiency and control over the polymerization process.
Increase Monomer Concentration A higher monomer concentration can favor propagation over termination reactions.Higher polymerization rates and potentially higher yields.
Utilize High-Pressure Polymerization High pressure can overcome steric hindrance by reducing the activation volume of the propagation step.Enhanced polymerization rates and higher molecular weights for sterically congested monomers.
Issue 2: Low Molecular Weight and Broad Polydispersity (PDI > 1.5)

The polymerization yields a polymer, but the molecular weight is lower than expected, and the distribution of chain lengths is very broad.

Possible Causes and Solutions:

  • Chain Transfer Reactions: The propagating radical may be prematurely terminated by transferring to a solvent, monomer, or initiator.

  • Frequent Termination Reactions: Steric hindrance can slow down propagation, making termination reactions more competitive.

Solution Detailed Steps Expected Outcome
Implement Controlled/Living Radical Polymerization (CLRP) Employ techniques like ATRP or RAFT. These methods establish a dynamic equilibrium between active and dormant species, suppressing termination and chain transfer reactions.[1][2] This allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity.Polymers with controlled molecular weights and a narrow PDI (typically < 1.5).
Choose a Solvent with Low Chain Transfer Constant Avoid solvents known to be active in chain transfer, such as halogenated hydrocarbons or some alcohols. Toluene or anisole (B1667542) are often good choices for radical polymerizations.Minimized premature termination and an increase in the average molecular weight.
Optimize Initiator Concentration A lower initiator concentration relative to the monomer can lead to the formation of higher molecular weight chains.Increased molecular weight, but potentially at the cost of a slower reaction rate.
Issue 3: Polymer Insolubility

The resulting poly(this compound derivative) is insoluble in common organic solvents, making characterization and processing difficult.

Possible Causes and Solutions:

  • Strong π-π Stacking: The planar anthracene rings can induce strong intermolecular π-π stacking, leading to aggregation and poor solubility.[3]

  • High Crystallinity: The regular packing of the polymer chains can result in crystalline domains that are difficult to dissolve.[3]

  • Unintended Cross-linking: Side reactions during polymerization can lead to a cross-linked, insoluble network.[3]

Solution Detailed Steps Expected Outcome
Select Appropriate Solvents Test a range of aprotic organic solvents. Poly(9-vinylanthracene) is known to be soluble in solvents like THF, chloroform, and toluene.[3]Identification of a suitable solvent for your specific derivative.
Apply Gentle Heating and Sonication Gently heat the polymer-solvent mixture (e.g., 40-60°C) with stirring.[3] Sonication can also help to break up polymer aggregates.[3]Improved dissolution of the polymer.
Introduce Solubilizing Groups Co-polymerize the this compound derivative with a more soluble co-monomer. Alternatively, modify the monomer to include flexible, solubilizing side chains (e.g., long alkyl chains).Enhanced solubility of the resulting copolymer or modified homopolymer.
Control Molecular Weight Lower molecular weight polymers often exhibit better solubility.[3] Use controlled polymerization techniques to target a specific, lower molecular weight.Improved solubility due to reduced intermolecular entanglements and stacking.

Frequently Asked Questions (FAQs)

Q1: What is the primary difficulty in polymerizing this compound and its derivatives?

A1: The primary difficulty is the significant steric hindrance caused by the bulky and rigid anthracene group attached to the polymerizable function. This steric bulk can hinder the approach of new monomer units to the growing polymer chain, leading to low polymerization rates, low molecular weights, and low yields.

Q2: Can this compound be polymerized via free-radical polymerization?

A2: Yes, but with challenges. The free-radical polymerization of similar monomers like 9-vinylanthracene (B1293765) is known to be difficult, resulting in low reactivity.[4] To improve the chances of success, it is recommended to use higher temperatures, a suitable initiator like AIBN, and consider high monomer concentrations.

Q3: Which advanced polymerization techniques are recommended for these monomers?

A3: Controlled/Living Radical Polymerization (CLRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization are highly recommended.[1][2] These methods offer better control over the polymerization of sterically hindered monomers, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersities.

Q4: How can I improve the solubility of my poly(this compound derivative)?

A4: Improving solubility can be approached in several ways:

  • Solvent Selection: Test a range of aprotic organic solvents.

  • Physical Methods: Use gentle heating and sonication to aid dissolution.[3]

  • Chemical Modification: Introduce flexible side chains to the monomer or create a copolymer with a more soluble monomer to disrupt the π-π stacking of the anthracene units.[3]

Q5: My polymer has a very high melting point and seems to decompose before melting. Why is this?

A5: The high melting point is likely due to the rigidity of the polymer backbone and strong intermolecular forces from π-π stacking of the anthracene groups. This can lead to a polymer that is thermally stable to a high temperature, but the decomposition temperature may be close to or even below the melting temperature. Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature.

Experimental Protocols

Representative Protocol: ATRP of a this compound Derivative

This protocol is a general guideline and should be optimized for your specific derivative.

Materials:

  • This compound derivative (monomer)

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., Cu(I)Br)

  • Ligand (e.g., PMDETA - N,N,N',N'',N''-Pentamethyldiethylenetriamine)

  • Anhydrous solvent (e.g., anisole or toluene)

  • Inhibitor remover (for monomer if necessary)

Procedure:

  • Purify the monomer by passing it through a column of basic alumina (B75360) to remove any inhibitors.

  • In a Schlenk flask, add the catalyst (Cu(I)Br) and a magnetic stir bar.

  • Seal the flask, and alternate between vacuum and nitrogen backfill three times to remove oxygen.

  • In a separate flask, dissolve the monomer, initiator, and ligand in the anhydrous solvent and deoxygenate by bubbling with nitrogen for 30 minutes.

  • Transfer the deoxygenated solution to the Schlenk flask containing the catalyst via a nitrogen-purged syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110°C) and stir.

  • Monitor the reaction by taking samples periodically to analyze for monomer conversion (via ¹H NMR) and molecular weight (via GPC).

  • To quench the reaction, cool the flask to room temperature and expose the solution to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., cold methanol).

  • Filter the precipitate and dry it under vacuum to a constant weight.

Visualizing Workflows and Concepts

Troubleshooting_Workflow Troubleshooting Polymerization of this compound Derivatives start Polymerization Attempt low_yield Low/No Yield? start->low_yield low_mw_pdi Low MW / High PDI? low_yield->low_mw_pdi No increase_temp Increase Temperature low_yield->increase_temp Yes insoluble Insoluble Polymer? low_mw_pdi->insoluble No use_clrp Use ATRP/RAFT low_mw_pdi->use_clrp Yes success Successful Polymerization insoluble->success No solvent_screen Solvent Screening insoluble->solvent_screen Yes change_initiator Change Initiator increase_temp->change_initiator increase_conc Increase Monomer Conc. change_initiator->increase_conc increase_conc->low_mw_pdi change_solvent Change Solvent use_clrp->change_solvent optimize_initiator Optimize Initiator Conc. change_solvent->optimize_initiator optimize_initiator->insoluble heat_sonicate Heat/Sonicate solvent_screen->heat_sonicate modify_monomer Modify Monomer/Copolymerize heat_sonicate->modify_monomer modify_monomer->success

Caption: A troubleshooting workflow for the polymerization of this compound derivatives.

ATRP_Mechanism Simplified ATRP Mechanism for Sterically Hindered Monomers cluster_equilibrium Reversible Activation/Deactivation dormant Pn-X (Dormant Chain) + Cu(I)/L active P•n (Active Radical) + X-Cu(II)/L dormant->active ka active->dormant kdeact propagation Propagation P•n + M -> P•n+1 active->propagation termination Termination (Suppressed) P•n + P•m -> Pn+m active->termination monomer Monomer (M) monomer->propagation

References

Technical Support Center: Purification of 9-Anthracenemethanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Anthracenemethanol and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying the products of reactions involving this compound?

A1: The two primary and most effective methods for purifying solid organic compounds like this compound and its derivatives are recrystallization and column chromatography.[1] Sublimation can also be used for thermally stable, volatile compounds.[1] The choice of method depends on the scale of the reaction, the nature of the impurities, and the physical properties of the product.

Q2: What are the likely impurities in a reaction involving this compound?

A2: Common impurities include unreacted this compound, excess reagents (such as N-methylmaleimide or dimethylacetylene-dicarboxylate in Diels-Alder reactions), and side-products.[2] In Diels-Alder reactions, side-products can sometimes arise from the dienophile or diene reacting with itself.[3]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a simple, fast, and sensitive technique to monitor the purification process.[4] By comparing the spots of the crude mixture, the purified fractions, and the starting materials, you can assess the purity of your product. For anthracene (B1667546) derivatives, spots are typically visualized under a UV lamp.[1]

Troubleshooting Guides

Recrystallization

Q4: My product is not crystallizing out of the solution upon cooling. What should I do?

A4: This is a common issue that can be resolved with the following steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface for crystals to nucleate.[5][6]

    • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution to initiate crystallization.[5]

  • Check Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][7]

  • Cooling: Ensure the solution is cooled sufficiently. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1]

Q5: My product has "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point, often due to high impurity levels or rapid cooling.[7]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7][8] Slow cooling is crucial for the formation of pure crystals.[1]

  • Charcoal Treatment: If the oiling out is due to significant impurities, you can add activated charcoal to the hot solution to adsorb impurities, followed by hot filtration before cooling.[8]

Thin-Layer Chromatography (TLC)

Q6: The spots on my TLC plate are streaking. What is the cause and how can I resolve it?

A6: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[9] Dilute your sample and re-spot a smaller amount.

  • Inappropriate Solvent System: If the solvent is too polar, the compound may travel up the plate too quickly, causing streaking.[10] Try a less polar solvent system.

  • Acidic or Basic Compounds: this compound and some of its derivatives have a hydroxyl group, which can interact with the acidic silica (B1680970) gel. Adding a small amount of a modifier to the eluent, such as a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, can improve the spot shape.[11][12]

  • Insoluble Material: If the sample is not fully dissolved before spotting, it can cause streaking. Ensure your sample is completely dissolved in a volatile solvent.

Column Chromatography

Q7: I am getting poor separation of my product during column chromatography. What can I do to improve it?

A7: Poor separation can be frustrating. Here are some tips to improve the resolution:

  • Optimize the Solvent System: The key to good separation is choosing the right eluent. Use TLC to test different solvent systems and find one that gives a good separation of your product from the impurities, ideally with an Rf value for your product between 0.2 and 0.3.[12]

  • Use Gradient Elution: If a single solvent system does not effectively separate all components, a gradient elution can be used. This involves starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent.[1][13][14] This can help to first elute non-polar impurities and then your slightly more polar product.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these will lead to poor separation.[15]

  • Sample Loading: Load your sample onto the column in a concentrated band using a minimal amount of solvent. Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, is often preferred.[1]

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubilityReference
ChloroformSoluble (20 mg/mL, clear to slightly hazy)
Methanol (B129727)Soluble in hot methanol (with very faint turbidity)[16]
WaterInsoluble[17]

Table 2: Typical Purification Parameters for this compound Reaction Products

Purification MethodTypical Solvent SystemExpected PurityTypical YieldReference
RecrystallizationEthanol/WaterHighCan be lower due to solubility in mother liquor[18]
Column ChromatographyEthyl acetate (B1210297)/Hexane (B92381) (gradient)Very High>80%[19]
Column ChromatographyTolueneHigh85%[19]

Experimental Protocols

Protocol 1: Recrystallization of a Diels-Alder Adduct

This protocol is a general guideline for the recrystallization of the product from the Diels-Alder reaction of this compound with N-methylmaleimide.

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[18]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, by leaving them in the funnel under vacuum for a period or in a desiccator.

Protocol 2: Column Chromatography of a this compound Derivative

This protocol provides a general procedure for purifying a this compound reaction product using silica gel column chromatography.

  • TLC Analysis: Determine the optimal solvent system using TLC. A common starting point for anthracene derivatives is a mixture of hexane and ethyl acetate.[4][20]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin eluting the column with the least polar solvent. Collect fractions and monitor them by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute your product.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_reaction Reaction Work-up cluster_purification Purification Crude_Product Crude Reaction Mixture TLC_Analysis TLC Analysis of Crude Product Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Simple impurity profile Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex impurity profile Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Troubleshooting_Recrystallization Start No Crystals Form Upon Cooling Check_Solvent Too much solvent? Start->Check_Solvent Oiling_Out Product 'Oiled Out'? Start->Oiling_Out Evaporate Evaporate some solvent and re-cool Check_Solvent->Evaporate Yes Induce Induce Crystallization Check_Solvent->Induce No Scratch Scratch flask with glass rod Induce->Scratch Seed Add a seed crystal Induce->Seed Reheat_Add_Solvent Reheat, add more solvent, cool slowly Oiling_Out->Reheat_Add_Solvent Yes

References

Technical Support Center: Enhancing the Stability of 9-Anthracenemethanol (9-AM) Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Anthracenemethanol (9-AM) labeled compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these fluorescently labeled molecules and to troubleshoot common issues encountered during their application.

Frequently Asked Questions (FAQs)

Q1: What is this compound (9-AM) and what are its primary applications?

This compound (9-AM) is a fluorescent compound featuring an anthracene (B1667546) core with a hydroxymethyl group. This structure makes it a valuable tool in organic synthesis and as a fluorescent label. It participates in reactions like the Diels-Alder cycloaddition for creating complex cyclic compounds.[1][2] Its primary application in a laboratory setting is as a fluorescent tag for visualizing and quantifying cellular processes.

Q2: What are the main stability concerns with 9-AM labeled compounds?

The primary stability issue with 9-AM and other anthracene derivatives is their susceptibility to photobleaching and photodegradation upon exposure to light.[3][4][5] This irreversible photochemical destruction of the fluorophore can lead to a rapid decrease in fluorescence signal. Anthracene compounds are also prone to photodimerization and photooxidation, which can alter their fluorescent properties and may generate reactive oxygen species (ROS) that can be toxic to live cells.[3][6]

Q3: How does the stability of 9-AM compare to other common fluorophores?

Anthracene derivatives like 9-AM offer high quantum yields, making them bright fluorophores. However, their photostability can be lower compared to some other dyes due to photodimerization. The choice of fluorophore ultimately depends on the specific experimental requirements, such as the desired photophysical properties and the duration of the imaging experiment.

Troubleshooting Guides

This section provides solutions to common problems encountered when using 9-AM labeled compounds.

Issue 1: Weak or No Fluorescent Signal

A faint or absent signal is a frequent issue in fluorescence microscopy.

  • Possible Causes & Solutions:

    • Low Labeling Efficiency: The 9-AM derivative may not have efficiently conjugated to the target molecule.

      • Solution: Optimize the labeling protocol. Ensure the pH of the reaction buffer is within the optimal range (typically 7.2-8.5 for amine-reactive labeling) to ensure the reactivity of the primary amines on the protein and minimize hydrolysis of the labeling reagent.[7] Use an appropriate molar excess of the 9-AM derivative.

    • Photobleaching: The fluorophore may have been damaged by excessive exposure to excitation light.

      • Solution: Reduce the intensity and duration of the excitation light.[3][8] Use an antifade mounting medium for fixed samples.[3][9][10][11][12][13][14][15] For live-cell imaging, consider using a photostabilizer in the imaging medium.[16][17][18]

    • Incorrect Filter Set: The microscope's excitation and emission filters may not be optimal for 9-AM.

      • Solution: Use a filter set appropriate for anthracene derivatives, which typically have excitation in the UV to blue range (~350-400 nm) and emission in the blue to green range (~400-500 nm).

    • Low Concentration of Labeled Compound: The concentration of the labeled molecule in the sample may be too low.

      • Solution: Perform an antibody or protein titration to determine the optimal concentration that provides a strong signal without high background.[8][19]

Issue 2: High Background Fluorescence

High background can obscure the specific signal from your labeled compound.

  • Possible Causes & Solutions:

    • Non-specific Binding: The 9-AM labeled compound may be binding non-specifically to other components in the sample.

      • Solution: Use a blocking agent (e.g., BSA or serum from the secondary antibody host species) to minimize non-specific binding.[19] Ensure thorough washing steps to remove unbound labeled molecules.[13]

    • Autofluorescence: The sample itself may have intrinsic fluorescence.

      • Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a fluorophore with a different spectral profile.

    • Probe Aggregation: Hydrophobic probes like some 9-AM derivatives can form aggregates at high concentrations.

      • Solution: Optimize the probe concentration by performing a titration.[3] Ensure the probe is fully solubilized in the working buffer.[3]

Issue 3: Rapid Fading of Fluorescence Signal (Photobleaching)

This is a direct consequence of the photochemical instability of the fluorophore.

  • Possible Causes & Solutions:

    • High Excitation Light Intensity: Intense light accelerates photobleaching.

      • Solution: Use the lowest possible excitation intensity that provides an adequate signal.[3]

    • Prolonged Exposure Time: Continuous illumination leads to faster signal decay.

      • Solution: Minimize the duration of light exposure. Use sensitive detectors to reduce the required exposure time.[8]

    • Absence of Photostabilizers: The environment lacks molecules that can mitigate photobleaching.

      • Solution: For fixed samples, use a mounting medium containing an antifade reagent like p-phenylenediamine (B122844) (PPD).[9][10][11][16] For live-cell imaging, specialized reagents can be added to the medium to reduce photobleaching.[17][18]

Quantitative Data on Fluorophore Properties

The selection of a suitable fluorescent tag is critical for successful experiments. The following table summarizes key photophysical parameters for anthracene, providing a basis for comparison with other fluorophores.

Photophysical ParameterAnthracene
Molar Absorptivity (ε)~9,700 M⁻¹cm⁻¹ at 356.2 nm (in cyclohexane)
Fluorescence Quantum Yield (Φf)~0.30 (unsubstituted)
Fluorescence Lifetime (τf)~5 ns (in cyclohexane)
Stokes ShiftModerate, with derivatives showing large shifts
PhotostabilityProne to photodimerization upon UV exposure

Key Experimental Protocols

Protocol 1: General Procedure for Labeling Antibodies with an Amine-Reactive this compound Derivative

This protocol provides a general guideline for conjugating a 9-AM derivative (containing an NHS-ester) to an antibody.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.[7]

    • The antibody concentration should ideally be 1-2 mg/mL.

  • Reaction Buffer Preparation:

    • Prepare a 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Labeling Reaction:

    • Dissolve the amine-reactive 9-AM derivative in anhydrous DMSO to prepare a stock solution.

    • Add a 10-20 fold molar excess of the reactive 9-AM derivative to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against PBS.

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

Protocol 2: Preparation and Use of p-Phenylenediamine (PPD) Antifade Mounting Medium

This protocol describes how to prepare a common and effective antifade solution for fixed samples.

  • Materials:

  • Preparation:

    • In a 15 mL centrifuge tube, dissolve 20 mg of PPD in 1 mL of 1 M Tris-pH 9.0 and 2 mL of deionized water. Vortex until fully dissolved.[9]

    • Add 7 mL of glycerol and vortex thoroughly.[9]

    • The final pH should be between 8.0 and 9.0 for optimal performance.[3][10][16]

  • Storage:

    • Wrap the tube in aluminum foil to protect it from light and store it at -20°C.[9] The solution may darken over time, indicating oxidation, at which point it should be discarded.[3][9][10]

  • Application:

    • Warm the antifade solution to room temperature before use.

    • Apply a small drop to the sample on the microscope slide and carefully place a coverslip, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish.

    • Store the slides at -20°C, protected from light.[9]

Visualizing Key Processes and Workflows

Degradation Pathway of this compound

The primary degradation pathways for 9-AM when exposed to UV light in the presence of oxygen are photodimerization and photooxidation.

cluster_main Photodegradation of this compound cluster_dimer Photodimerization cluster_ox Photooxidation A This compound (Fluorescent) B [4+4] Cycloaddition (Non-Fluorescent Dimer) A->B UV light C Endoperoxide Intermediate A->C UV light, O2 D 9,10-Anthraquinone Derivative (Non-Fluorescent) C->D

Caption: Photodegradation pathways of this compound.

Experimental Workflow for Antibody Labeling and Purification

This workflow outlines the key steps in preparing a 9-AM labeled antibody for use in fluorescence microscopy.

cluster_workflow Antibody Labeling Workflow A Prepare Antibody (in amine-free buffer) C Conjugation Reaction (pH 8.3, RT, 1-2h, dark) A->C B Prepare Amine-Reactive 9-AM Derivative B->C D Purification (Size-Exclusion Chromatography) C->D E Characterization (e.g., UV-Vis Spectroscopy) D->E F Storage (-20°C, protected from light) E->F

Caption: Workflow for labeling antibodies with 9-AM.

Troubleshooting Logic for Low Fluorescence Signal

This diagram provides a logical approach to diagnosing the cause of a weak or absent fluorescent signal.

cluster_troubleshooting Troubleshooting: Low Fluorescence Signal Start Low or No Signal Observed Q1 Check Microscope Settings (Filter set, exposure, gain) Start->Q1 A1_Yes Settings Correct Q1->A1_Yes Correct A1_No Adjust Settings & Re-image Q1->A1_No Incorrect Q2 Image Unstained Control (Assess Autofluorescence) A1_Yes->Q2 A2_High High Autofluorescence: Consider different fluorophore Q2->A2_High High A2_Low Autofluorescence is Low Q2->A2_Low Low Q3 Review Labeling Protocol (Concentration, buffer pH) A2_Low->Q3 A3_Bad Optimize Labeling Protocol Q3->A3_Bad Suboptimal A3_Good Protocol Seems Correct Q3->A3_Good Optimal Q4 Consider Photobleaching A3_Good->Q4 A4_Yes Use Antifade Reagents Reduce Light Exposure Q4->A4_Yes Likely A4_No Further Investigation Needed Q4->A4_No Unlikely

Caption: Troubleshooting workflow for low fluorescence.

References

Solvent selection to increase reaction rate in 9-Anthracenemethanol applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Anthracenemethanol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which solvent is recommended for the fastest reaction rate in Diels-Alder reactions with this compound?

A1: For many Diels-Alder reactions involving this compound, water is the recommended solvent to achieve a significant acceleration in reaction rate.[1][2] This is attributed to hydrophobic effects, where the nonpolar reactants are forced together in the aqueous environment, increasing the effective concentration and favoring the transition state.[1][3] Protic, non-aqueous solvents like glycerol (B35011) and ethylene (B1197577) glycol have also been shown to accelerate the reaction rate.[4]

Q2: Can I use organic solvents for the Diels-Alder reaction? What is the expected impact on the reaction rate?

A2: Yes, organic solvents can be used, but they generally result in slower reaction rates compared to water.[2][4] Solvents such as 1,4-dioxane, toluene, and various deep eutectic mixtures have been employed.[5][6] The choice of organic solvent can still influence the reaction outcome, and in some cases, may be necessary for solubility reasons or to control selectivity.

Q3: How can I monitor the progress of my reaction involving this compound?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1] A suitable eluent system, such as a 1:1 mixture of ethyl acetate (B1210297) and hexane, can be used to separate the product from the starting materials.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the reactants and the appearance of the product spot can be visualized, indicating the progression of the reaction.

Q4: What are some common applications of this compound in drug development?

A4: this compound and its derivatives are being explored in drug development, particularly in cancer research. The anthracene (B1667546) core is a versatile scaffold for designing molecules that can interact with biological targets. For instance, certain 9-substituted anthracene derivatives have been shown to act as activators of the p53 tumor suppressor pathway, which is often dysregulated in cancer.[7][8] Others have been investigated as inhibitors of the Wnt/β-catenin signaling pathway, another critical pathway in cancer development.[9][10]

Troubleshooting Guides

Issue 1: Low or no product yield in the Diels-Alder reaction.

Possible Cause Troubleshooting Step
Insufficient reaction time or temperature Ensure the reaction is refluxed for the recommended time (e.g., 1 hour in water).[1][3] If using an organic solvent, a longer reaction time or higher temperature might be necessary. Monitor the reaction by TLC until the starting material is consumed.
Poor solubility of reactants While water accelerates the reaction due to hydrophobic effects, ensure adequate mixing through vigorous stirring to maximize the interaction between the reactants.[11]
Incorrect stoichiometry Verify the molar ratios of the diene (this compound) and the dienophile. An excess of one reagent may be necessary depending on the specific reaction.
Decomposition of reactants or products Some Diels-Alder adducts can undergo retro-Diels-Alder reactions at high temperatures. If suspected, try running the reaction at a lower temperature for a longer duration.
Product lost during workup The Diels-Alder adduct often precipitates from the aqueous reaction mixture upon cooling.[1][3] Ensure the mixture is sufficiently cooled in an ice bath to maximize precipitation before filtration. Be careful during the transfer of the solid to avoid mechanical loss.[11]

Issue 2: Formation of unexpected side products.

Possible Cause Troubleshooting Step
Lactone formation with certain dienophiles When using dienophiles with carboxylate groups, such as dimethylacetylene-dicarboxylate, an intramolecular condensation can occur between the hydroxyl group of this compound and a nearby carboxylate group in the adduct, forming a lactone.[6]
Dimerization of this compound At elevated temperatures, dimerization of anthracene derivatives can occur. This can be minimized by maintaining a relatively low reaction temperature.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Diels-Alder Reaction of this compound with N-Ethylmaleimide in Various Solvents.

SolventTemperature (°C)Reaction TimeYield (%)Reference
Water100 (reflux)1 h~80[3]
1,4-Dioxane/Water mixturesVariesVaries-[2][4]
Deep Eutectic MixturesVariesVaries-[5]
Toluene110 (reflux)24 h85 (with DMAD)[6]
Xylene~140 (reflux)30 min-[11]

Experimental Protocols

Protocol 1: Diels-Alder Reaction of this compound and N-Methylmaleimide in Water [1][3]

  • Materials:

    • This compound (100 mg)

    • N-Methylmaleimide (160 mg)

    • Deionized water (50 mL)

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Ice bath

    • Hirsch funnel and vacuum filtration apparatus

    • TLC plates, developing chamber, and eluent (1:1 ethyl acetate/hexane)

  • Procedure:

    • Place 100 mg of this compound and 50 mL of water in a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 160 mg of N-methylmaleimide to the flask.

    • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for approximately 1 hour.

    • Monitor the reaction progress by TLC. Spot a small aliquot of the reaction mixture on a TLC plate alongside the starting materials. Develop the plate in a 1:1 ethyl acetate/hexane eluent. The reaction is complete when the this compound spot has disappeared.

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Cool the flask further in an ice bath until a white solid precipitates.

    • Collect the solid product by vacuum filtration using a Hirsch funnel.

    • Dry the solid, weigh it, and determine its melting point to assess purity.

Protocol 2: Williamson Ether Synthesis of 9-(Methoxymethyl)anthracene

  • Materials:

    • This compound

    • Sodium hydride (NaH)

    • Anhydrous Dimethylformamide (DMF)

    • Methyl iodide (CH₃I)

    • Round-bottom flask with a stir bar

    • Septum and nitrogen inlet

    • Syringe

    • Quenching solution (e.g., water or saturated ammonium (B1175870) chloride)

    • Extraction solvent (e.g., diethyl ether or ethyl acetate)

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

    • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise via syringe.

    • Let the reaction warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Oxidation of this compound to 9-Anthraldehyde [12]

  • Materials:

    • This compound

    • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or a Swern oxidation system)

    • Anhydrous dichloromethane (B109758) (DCM) as solvent for PCC oxidation

    • Reagents for Swern oxidation: Oxalyl chloride, DMSO, Triethylamine

    • Round-bottom flask with a stir bar

    • Addition funnel

  • Procedure (using PCC):

    • In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.

    • Dissolve this compound (1 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

    • Stir the mixture at room temperature for 2-3 hours or until TLC shows complete conversion.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude 9-anthraldehyde.

    • Purify the product by column chromatography or recrystallization.

Mandatory Visualization

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions start Define Reaction Goal (e.g., High Yield, Fast Rate) solubility_check Assess Reactant Solubility start->solubility_check rate_consideration Consider Desired Reaction Rate solubility_check->rate_consideration water Water (Hydrophobic Effect) rate_consideration->water Fastest Rate protic_org Protic Organic Solvents (e.g., Glycerol, Ethylene Glycol) rate_consideration->protic_org Accelerated Rate aprotic_org Aprotic Organic Solvents (e.g., Toluene, Dioxane) rate_consideration->aprotic_org Slower Rate / Specific Solubility des Deep Eutectic Solvents rate_consideration->des Alternative Green Solvent optimization Optimize Reaction Conditions (Temperature, Time, Stoichiometry) water->optimization protic_org->optimization aprotic_org->optimization des->optimization analysis Analyze Outcome (Yield, Purity, Side Products) optimization->analysis

Caption: A workflow for selecting an appropriate solvent to optimize reaction rates.

p53_Activation_Pathway Proposed Mechanism of p53 Activation by a 9-Methylanthracene Derivative Anthracene_Derivative 9-Methylanthracene Derivative hnRNPA2B1 hnRNPA2B1 Protein Anthracene_Derivative->hnRNPA2B1 Binds to MDM4_expression MDM4 Expression Anthracene_Derivative->MDM4_expression Suppresses MDM4_promoter MDM4 Promoter/UTR hnRNPA2B1->MDM4_promoter Interacts with MDM4_promoter->MDM4_expression Regulates p53_protein p53 Protein MDM4_expression->p53_protein Promotes degradation of p53_degradation p53 Degradation p53_stabilization p53 Stabilization & Upregulation MDM4_expression->p53_stabilization Inhibition leads to p53_protein->p53_degradation cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53_stabilization->cell_cycle_arrest Induces apoptosis Apoptosis p53_stabilization->apoptosis Induces

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Carboxylic Acid Analysis using 9-Anthracenemethanol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of carboxylic acids is a frequent analytical challenge. Due to their inherent polarity and lack of strong chromophores, direct analysis by High-Performance Liquid Chromatography (HPLC) is often suboptimal. Pre-column derivatization addresses this by covalently attaching a molecule with desirable properties, such as a fluorophore, to the carboxylic acid, thereby enhancing its detectability and chromatographic retention.

This guide provides a comprehensive comparison of the HPLC method for carboxylic acid analysis utilizing derivatization with 9-Anthracenemethanol. The performance of this method is objectively compared with two alternative, commonly used derivatization agents: 4-bromomethyl-7-methoxycoumarin (B43491) (a fluorescent agent) and 2,4'-dibromoacetophenone (B128361) (a UV-absorbing agent). This comparison is supported by experimental data to provide a clear basis for method selection and validation.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent is a critical step in developing a robust and sensitive HPLC method for carboxylic acid analysis. The ideal reagent should offer high reactivity, form stable derivatives, and provide a strong and selective signal. The following tables summarize the key performance characteristics of this compound (data presented for its close structural and reactive analog, 9-chloromethylanthracene, due to the limited availability of comprehensive validation data for this compound itself), 4-bromomethyl-7-methoxycoumarin, and 2,4'-dibromoacetophenone.

Table 1: General Performance Characteristics

FeatureThis compound / 9-Chloromethylanthracene4-Bromomethyl-7-methoxycoumarin2,4'-Dibromoacetophenone
Detection Principle FluorescenceFluorescenceUV Absorbance
Typical Wavelength Ex: ~365 nm, Em: ~410 nmEx: ~325 nm, Em: ~395 nm~260 nm
Relative Sensitivity Excellent[1]ExcellentGood
Reaction Time ~50 minutes[1]30 - 60 minutes~30 minutes
Reaction Temperature Room Temperature to 50°C[1]60 - 80°C~70°C
Catalyst Required Yes (e.g., Tetrabutylammonium (B224687) bromide)[1]Yes (e.g., Crown ether, K₂CO₃)Yes (e.g., Triethylamine)
Derivative Stability Generally StableGenerally StableGenerally Stable

Table 2: Quantitative Performance Data for Derivatization Reagents

Validation Parameter9-Chloromethylanthracene (for this compound)4-Bromomethyl-7-methoxycoumarin2,4'-Dibromoacetophenone
Linearity Range 1 - 250 nmol/mL[1]Not specified in reviewed literatureNot specified in reviewed literature
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.18 - 2.53 pmol[1]~100 fmolNot specified in reviewed literature
Limit of Quantitation (LOQ) Not specified in reviewed literatureNot specified in reviewed literatureNot specified in reviewed literature
Accuracy (% Recovery) Not specified in reviewed literatureNot specified in reviewed literatureNot specified in reviewed literature
Precision (% RSD) Not specified in reviewed literatureNot specified in reviewed literatureNot specified in reviewed literature

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful validation and application of any analytical method.

Method 1: Derivatization with this compound (Protocol based on 9-Chloromethylanthracene)

This method is suitable for the highly sensitive fluorescence detection of a wide range of carboxylic acids.[1]

Materials:

  • Carboxylic acid sample/standard

  • This compound or 9-Chloromethylanthracene solution in acetonitrile (B52724)

  • Tetrabutylammonium bromide solution in acetonitrile

  • Acetonitrile (HPLC grade)

  • Water bath or heating block

Derivatization Procedure:

  • To a known amount of the dried carboxylic acid sample, add an excess of the this compound/9-Chloromethylanthracene solution.

  • Add the tetrabutylammonium bromide catalyst solution.

  • Add acetonitrile to the desired final volume.

  • Seal the reaction vial and heat at approximately 50°C for 50 minutes.[1]

  • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at ~365 nm and emission at ~410 nm.[1]

Method 2: Derivatization with 4-Bromomethyl-7-methoxycoumarin

This method is a popular alternative for sensitive fluorescence detection of carboxylic acids.

Materials:

  • Carboxylic acid sample/standard

  • 4-Bromomethyl-7-methoxycoumarin solution in acetone

  • 18-crown-6 (B118740) ether solution in acetone

  • Anhydrous potassium carbonate

  • Acetone (HPLC grade)

Derivatization Procedure:

  • To a solution of the carboxylic acid sample in acetone, add a molar excess of the 4-bromomethyl-7-methoxycoumarin solution.

  • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate.

  • Heat the mixture at a controlled temperature (e.g., 60-80°C) for 30-60 minutes.

  • After cooling, the reaction mixture can be directly injected or subjected to a simple work-up to remove excess reagents.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at ~325 nm and emission at ~395 nm.

Method 3: Derivatization with 2,4'-Dibromoacetophenone

This reagent is effective for enhancing the UV detection of carboxylic acids.

Materials:

  • Carboxylic acid sample/standard

  • 2,4'-Dibromoacetophenone solution in acetonitrile

  • Triethylamine (B128534)

  • Acetonitrile (HPLC grade)

Derivatization Procedure:

  • Dissolve the carboxylic acid sample in acetonitrile.

  • Add the 2,4'-dibromoacetophenone solution and triethylamine as a catalyst.

  • Heat the reaction mixture at approximately 70°C for about 30 minutes.

  • After cooling, an aliquot of the sample is injected into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol (B129727) and water is frequently used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the derivative absorbs strongly, usually around 260 nm.

Mandatory Visualizations

To better illustrate the experimental workflow and the logical comparison of the derivatization agents, the following diagrams are provided.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Carboxylic Acid Sample Solvent Dissolve in Appropriate Solvent Sample->Solvent Reagent Add Derivatization Reagent Solvent->Reagent Catalyst Add Catalyst Reagent->Catalyst Heat Heat Reaction Mixture Catalyst->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into HPLC System Cool->Inject Detect Fluorescence or UV Detection Inject->Detect

Caption: Experimental workflow for the derivatization and HPLC analysis of carboxylic acids.

Reagent_Comparison cluster_reagents Derivatization Reagents cluster_properties Key Performance Characteristics Anthracene (B1667546) This compound Sensitivity Sensitivity Anthracene->Sensitivity Excellent (Fluorescence) Detection Detection Mode Anthracene->Detection Fluorescence Conditions Reaction Conditions Anthracene->Conditions Mild Temperature, Catalyst Coumarin 4-Bromomethyl- 7-methoxycoumarin Coumarin->Sensitivity Excellent (Fluorescence) Coumarin->Detection Fluorescence Coumarin->Conditions Elevated Temperature, Catalyst Acetophenone 2,4'-Dibromo- acetophenone Acetophenone->Sensitivity Good (UV) Acetophenone->Detection UV Absorbance Acetophenone->Conditions Elevated Temperature, Catalyst

Caption: Comparison of key features for different carboxylic acid derivatization reagents.

References

A Comparative Guide to 9-Anthracenemethanol and Other Fluorescent Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is a critical step in designing robust and informative bioimaging experiments. This guide provides a detailed comparison of 9-Anthracenemethanol with three widely used fluorescent probes: Fluorescein, Rhodamine B, and DAPI. The objective is to present a clear overview of their performance characteristics, supported by quantitative data and experimental methodologies, to facilitate an informed choice for specific research applications.

Quantitative Comparison of Photophysical and Biological Properties

The following table summarizes key parameters for this compound, Fluorescein, Rhodamine B, and DAPI. These values are crucial for determining the suitability of a probe for a particular imaging setup and biological system.

PropertyThis compoundFluoresceinRhodamine BDAPI (bound to dsDNA)
Excitation Max (λex) ~365 nm~494 nm~550 nm~358 nm
Emission Max (λem) ~400-420 nm~521 nm~570 nm~461 nm
Molar Extinction Coeff. Data not readily available in a biological context~70,000 cm⁻¹M⁻¹~110,000 cm⁻¹M⁻¹~27,000 cm⁻¹M⁻¹
Quantum Yield (Φf) 0.01-0.09 (in CH3CN/H2O)[1]~0.92 (in 0.1 M NaOH)[2]~0.70 (in ethanol)[3][4]~0.92[5]
Photostability Moderate; susceptible to photobleaching.[6]Low; prone to rapid photobleaching.[7][8][9]High; more photostable than Fluorescein.[10][11]High; relatively photostable.[12]
Cytotoxicity Data not readily availableLow, but can be phototoxic upon irradiation.[13][14]Generally low, but can vary with concentration.Low for fixed cells; higher for live cells.
Cell Permeability Likely permeable (hydrophobic nature)Permeable (as diacetate derivative)PermeablePermeable to live cells at high concentrations.[15][16]

Detailed Comparison

Fluorescein is a classic green-emitting fluorophore known for its high quantum yield and brightness.[2] Its fluorescence is, however, highly sensitive to pH, which can be a significant drawback in cellular environments where pH can fluctuate.[18] Furthermore, Fluorescein is notoriously susceptible to photobleaching, limiting its use in long-term imaging experiments.[7][8][9][19] To overcome its limited cell permeability, it is often used as a diacetate derivative (FDA), which is non-fluorescent until hydrolyzed by intracellular esterases. While generally considered to have low cytotoxicity, it can induce phototoxicity upon prolonged exposure to excitation light.[20][13][14]

Rhodamine B is a bright, orange-red emitting dye with a high quantum yield and good photostability, making it a more robust alternative to Fluorescein for many applications.[3][4][10][11] Its fluorescence is less sensitive to pH changes compared to Fluorescein. Rhodamine B is cell-permeable and often used for staining mitochondria and other cellular compartments.

DAPI (4',6-diamidino-2-phenylindole) is a popular blue-emitting nuclear counterstain that specifically binds to the minor groove of double-stranded DNA, with a preference for A-T rich regions.[15][16] Upon binding to DNA, its fluorescence quantum yield increases significantly, leading to a bright nuclear signal with low background.[21] DAPI is highly photostable and is a reliable marker for identifying nuclei in fixed cells. While it can enter live cells at higher concentrations, it is generally considered membrane-impermeant for healthy cells and can be a marker of cell viability.[15][16]

Experimental Protocols

General Protocol for Live Cell Staining with a Hydrophobic Fluorescent Probe (e.g., this compound derivative)

This protocol provides a general framework. Optimization of probe concentration and incubation time is crucial for each specific probe and cell type.

Materials:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Appropriate cell culture medium (phenol red-free for imaging)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Preparation: Prepare a working solution of the fluorescent probe in pre-warmed, serum-free cell culture medium. The final concentration typically ranges from 1-10 µM.

  • Cell Staining: Remove the culture medium and wash the cells once with warm PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS or imaging buffer to remove unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer or phenol (B47542) red-free medium to the cells and proceed with imaging on a fluorescence microscope.

Protocol for Staining Fixed Cells with DAPI

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • DAPI staining solution (e.g., 300 nM in PBS)

  • Mounting medium with antifade reagent

Procedure:

  • Fixation: Wash cells with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • DAPI Staining: Incubate cells with DAPI staining solution for 1-5 minutes at room temperature, protected from light.

  • Final Wash: Wash cells twice with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the stained nuclei using a fluorescence microscope with a DAPI filter set.

Protocol for Staining with Rhodamine B

Materials:

  • Cells cultured on coverslips

  • Rhodamine B stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO)

  • Cell culture medium

  • PBS

Procedure:

  • Preparation: Prepare a working solution of Rhodamine B in cell culture medium. The final concentration may range from 0.1 to 10 µg/mL.

  • Staining: Remove the culture medium from the cells and add the Rhodamine B working solution.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells 2-3 times with PBS.

  • Imaging: Add fresh medium or PBS and image the cells. For fixed cell staining, cells can be fixed with 4% PFA before or after staining.

Visualization of a Signaling Pathway

Fluorescent probes are invaluable for studying dynamic cellular processes like G-protein coupled receptor (GPCR) signaling. Ligands for GPCRs can be labeled with fluorophores to visualize receptor localization, trafficking, and binding kinetics.

GPCR_Signaling_Workflow cluster_workflow Experimental Workflow cluster_pathway Simplified GPCR Signaling A Label GPCR Ligand with Fluorescent Probe B Incubate Labeled Ligand with Live Cells A->B C Wash to Remove Unbound Ligand B->C D Image with Fluorescence Microscopy C->D E Analyze Receptor Localization & Trafficking D->E Ligand Fluorescent Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

References

A Comparative Guide to Inter-laboratory Analysis of 9-Anthracenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the quantification of 9-Anthracenemethanol, a key derivative of anthracene (B1667546) utilized in various chemical syntheses and research applications.[1][2][3] Given the importance of accurate and reproducible measurements in scientific and developmental workflows, this document outlines standardized protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) and presents a framework for inter-laboratory comparison.

The Importance of Inter-laboratory Comparison

Inter-laboratory comparisons (ILCs), also known as proficiency testing, are crucial for assessing the technical competence of participating laboratories.[4] They provide a means to identify measurement issues, potential sources of error, and to ensure that different laboratories can achieve comparable results for the same sample.[5] The statistical analysis of ILC results, often employing metrics like Z-scores, allows for an objective evaluation of laboratory performance and the validation of analytical methods across different sites.[5][6]

Experimental Workflow for Inter-laboratory Comparison

To ensure consistency and reliability in an inter-laboratory study of this compound analysis, a well-defined workflow is essential. The following diagram illustrates a typical process from the preparation and distribution of reference materials to the final statistical analysis of the collected data.

InterLab_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation & Reporting A Preparation of Homogeneous This compound Samples B Characterization & Stability Testing of Reference Material A->B C Distribution of Blinded Samples to Participating Laboratories B->C D Sample Receipt & Integrity Check C->D E Analysis using Standardized HPLC and/or GC-MS Protocols D->E F Data Acquisition & Initial Processing E->F G Submission of Results to Coordinating Body F->G H Statistical Analysis (e.g., Z-scores, Precision) G->H I Issuance of Inter-laboratory Comparison Report H->I

A typical workflow for an inter-laboratory comparison study.

Analytical Methodologies and Protocols

The following sections detail standardized protocols for the analysis of this compound using HPLC and GC-MS. Adherence to these protocols is critical for minimizing inter-laboratory variability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase method is commonly employed.[7]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for anthracene derivatives.[7][8] A typical starting point is a 70:30 (v/v) ratio of acetonitrile to water. For mass spectrometry applications, formic acid can be used in place of phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Anthracene derivatives have strong absorbance in the UV region. Monitoring at approximately 254 nm is a common practice.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution of the stock solution in the mobile phase, ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the provided sample in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity.[9][10]

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50-300.

    • Solvent Delay: 5 minutes.

  • Standard and Sample Preparation: Follow the same procedure as for HPLC, but use a volatile solvent compatible with GC, such as dichloromethane (B109758) or acetone.

  • Quantification: Use selected ion monitoring (SIM) for the characteristic ions of this compound (e.g., m/z 208, 179, 178) to enhance sensitivity and selectivity.[9] Construct a calibration curve based on the peak area of the primary ion versus concentration.

Comparative Performance Data

The following table summarizes hypothetical yet realistic performance data for the two analytical methods as might be observed in an inter-laboratory study. These values are intended to be illustrative of the expected performance and will vary between laboratories.

Parameter HPLC-UV GC-MS (SIM) Notes
Limit of Detection (LoD) 50 ng/mL10 ng/mLGC-MS typically offers lower detection limits.
Limit of Quantification (LoQ) 150 ng/mL30 ng/mLReflects the lowest concentration with acceptable precision and accuracy.
Linearity (R²) > 0.998> 0.999Both methods should demonstrate excellent linearity over the calibration range.
Intra-day Precision (%RSD) < 3%< 5%Represents the precision of repeated measurements within the same day.
Inter-day Precision (%RSD) < 5%< 7%Represents the precision of measurements across different days.
Accuracy/Recovery (%) 95 - 105%93 - 107%The ability of the method to determine the true value.

RSD: Relative Standard Deviation

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the analysis of this compound. The choice of method may depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-MS generally provides lower detection limits and higher specificity due to the use of mass spectrometric detection. However, HPLC is a robust and versatile technique that may be more suitable for routine quality control applications.

For any organization involved in the synthesis, development, or quality control of this compound, participation in inter-laboratory comparison studies is highly recommended to ensure the reliability and comparability of analytical data. Standardized protocols, such as those outlined in this guide, form the foundation for a successful inter-laboratory comparison.

References

Cross-Validation of 9-Anthracenemethanol Fluorescence Data with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluorescence spectroscopy and mass spectrometry for the quantitative and qualitative analysis of 9-Anthracenemethanol. By presenting detailed experimental protocols, comparative data, and workflow visualizations, this document serves as a valuable resource for researchers seeking to cross-validate their findings and leverage the orthogonal strengths of these two powerful analytical techniques.

Introduction

This compound is a fluorescent aromatic alcohol with applications in chemical synthesis and as a fluorescent probe. Accurate and reliable quantification and identification of this compound are crucial in various research and development settings, including drug development where it may be used as a starting material or identified as a metabolite.

Fluorescence spectroscopy offers high sensitivity for detecting fluorescent compounds like this compound. However, it can be susceptible to interference from other fluorescent molecules and environmental factors. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high selectivity and structural information, enabling unambiguous identification and quantification.

Cross-validation using both techniques provides a robust analytical workflow, ensuring data accuracy and integrity. This guide outlines the methodologies for such a comparison and presents the expected performance of each technique.

Experimental Protocols

Detailed methodologies for analyzing this compound using fluorescence spectroscopy and LC-MS are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.

This compound Analysis by Fluorescence Spectroscopy

This protocol outlines the steps for quantitative analysis of this compound using a fluorescence spectrophotometer.

1. Materials and Reagents:

  • This compound standard

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

2. Instrument and Settings:

  • Fluorescence Spectrophotometer

  • Excitation Wavelength: ~365 nm (based on the absorption maximum of the anthracene (B1667546) moiety)

  • Emission Wavelength: ~410 nm (based on the emission maximum)

  • Excitation and Emission Slit Widths: 5 nm (can be optimized)

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

4. Sample Preparation:

  • Dissolve the sample containing this compound in the same solvent used for the standards.

  • Ensure the final concentration falls within the linear range of the calibration curve. Dilute if necessary.

5. Measurement:

  • Record the fluorescence intensity of the blank (solvent).

  • Measure the fluorescence intensity of each calibration standard.

  • Measure the fluorescence intensity of the sample solutions.

6. Data Analysis:

  • Subtract the blank intensity from all standard and sample measurements.

  • Construct a calibration curve by plotting fluorescence intensity versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their fluorescence intensity on the calibration curve.

This compound Analysis by LC-MS

This protocol describes the quantitative analysis of this compound using a liquid chromatograph coupled to a mass spectrometer.

1. Materials and Reagents:

  • This compound standard

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • Volumetric flasks and pipettes

  • Autosampler vials

2. LC-MS System and Conditions:

  • Liquid Chromatograph:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI), positive mode

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

      • For SIM, monitor the protonated molecule [M+H]⁺ (m/z 209.09).

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

3. Standard and Sample Preparation:

  • Prepare a stock solution and calibration standards of this compound in the initial mobile phase composition.

  • Prepare samples in the same manner, ensuring the concentration is within the linear range of the assay.

4. Data Acquisition and Analysis:

  • Acquire data for the blank, standards, and samples.

  • Integrate the peak area of the analyte in each chromatogram.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Data Presentation: Performance Comparison

The following table summarizes the expected quantitative performance of fluorescence spectroscopy and LC-MS for the analysis of a small aromatic molecule like this compound. The values are representative and can vary based on the specific instrument, method, and sample matrix.

ParameterFluorescence SpectroscopyLC-MS (SIM/MRM)
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL to pg/mL
Limit of Quantification (LOQ) ng/mL rangeng/mL to pg/mL range
Linear Dynamic Range 2-4 orders of magnitude3-5 orders of magnitude
Precision (%RSD) < 5%< 10%
Selectivity Moderate (prone to interference from other fluorescent compounds)High (based on mass-to-charge ratio)
Specificity Low (relies on spectral properties)High (provides molecular weight and structural information)

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the cross-validation process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_fluorescence Fluorescence Analysis cluster_lcms LC-MS Analysis cluster_validation Cross-Validation prep Prepare Stock Solutions & Calibration Standards fluor_inst Fluorescence Spectrophotometer prep->fluor_inst lcms_inst LC-MS System prep->lcms_inst fluor_acq Acquire Fluorescence Intensity Data fluor_inst->fluor_acq fluor_proc Process Data & Generate Calibration Curve fluor_acq->fluor_proc fluor_quant Quantify Samples fluor_proc->fluor_quant compare Compare Quantitative Results & Assess Agreement fluor_quant->compare lcms_acq Acquire Chromatographic & Mass Spectral Data lcms_inst->lcms_acq lcms_proc Process Data & Generate Calibration Curve lcms_acq->lcms_proc lcms_quant Quantify & Confirm Samples lcms_proc->lcms_quant lcms_quant->compare

Caption: Experimental workflow for cross-validating this compound data.

logical_relationship cluster_analysis Analytical Goal: Accurate & Reliable Measurement of this compound fluorescence Fluorescence Spectroscopy cross_validation Cross-Validation fluorescence->cross_validation High Sensitivity Quantitative Data mass_spec Mass Spectrometry (LC-MS) mass_spec->cross_validation High Selectivity Structural Confirmation Quantitative Data goal Confident & Defensible Results cross_validation->goal Provides

Caption: Logical relationship between fluorescence and mass spectrometry in data validation.

Conclusion

The cross-validation of this compound data using both fluorescence spectroscopy and mass spectrometry provides a powerful approach to ensure the accuracy and reliability of analytical results. Fluorescence spectroscopy offers a highly sensitive method for quantification, while LC-MS provides unparalleled selectivity and structural confirmation. By employing both techniques, researchers can mitigate the potential limitations of each individual method. The experimental protocols and comparative data presented in this guide offer a framework for implementing a robust cross-validation strategy in a laboratory setting. This dual-pronged approach is highly recommended for critical applications in research and drug development where data integrity is paramount.

A Comparative Guide to Anthracene-Based Derivatization Agents for Enhanced Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of low-abundance or non-chromophoric analytes is a persistent challenge. Anthracene-based derivatization agents offer a powerful solution by introducing a highly fluorescent tag to target molecules, thereby significantly enhancing their detectability in analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This guide provides an objective comparison of the performance characteristics of different anthracene-based derivatization agents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific research needs.

Performance Characteristics at a Glance

The selection of a derivatization agent is contingent on several factors, including the target functional group, desired sensitivity, reaction kinetics, and the stability of the resulting derivative. The following table summarizes the key performance characteristics of prominent anthracene-based derivatization agents.

Derivatization AgentTarget Functional Group(s)Typical Reaction TimeLimit of Detection (LOD)Excitation (λex) / Emission (λem)Key Advantages
9-Chloromethyl-anthracene (9-CMA) Carboxylic acids[1][2]50 minutes[2]50 fmol to 2.53 pmol[1][2]365 nm / 410 nm[2]Good sensitivity and linearity for fatty acids and carboxylic acids.[1][2]
9-Anthryldiazomethane (ADAM) Carboxylic acids[3][4]~60 minutes[5]Picomole levels[4]365 nm / 412 nm[4][5]Highly reactive and specific, catalyst-free reaction at room temperature.[3][4]
9-(Hydroxymethyl)anthracene (HMA) Carboxylic acids (with activator)Varies with activator~100 fmolNot specifiedVersatile, can be used with various activators for esterification.
9-Anthroylnitrile (9-AN) Hydroxyl groups, primary alcohols[6][7][8]10 minutes to 2 hours[7]3.0 ng/mL for steroids[6][7]Not specifiedEffective for derivatizing steroids and other hydroxyl-containing compounds.[6][7]

In-Depth Look at Key Derivatization Agents

9-Chloromethyl-anthracene (9-CMA)

9-CMA is a widely used reagent for the derivatization of carboxylic acids, particularly fatty acids, for HPLC analysis with fluorescence detection.[1] The reaction involves the formation of a fluorescent ester, enabling sensitive detection. Studies have demonstrated its effectiveness in achieving good separation and quantification of various fatty acids with detection limits in the femtomole to picomole range.[1][2]

9-Anthryldiazomethane (ADAM)

ADAM is a highly specific and reactive reagent for the esterification of carboxylic acids.[3][5] A significant advantage of ADAM is that the derivatization reaction proceeds at room temperature without the need for a catalyst.[3][4] This mild reaction condition is beneficial for thermally labile compounds. The resulting 9-anthrylmethyl esters are stable and exhibit strong fluorescence, allowing for detection at the picomole level.[3][4]

9-(Hydroxymethyl)anthracene (HMA)

HMA is employed for the pre-column fluorescence labeling of carboxylic acids. Unlike reagents that react directly, HMA-based derivatization requires the activation of the carboxylic acid function using agents like 2-bromo-l-methylpyridinium iodide, N,N'-carbonyldiimidazole, or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride. This two-step process allows for versatility in reaction conditions and can achieve detection limits of approximately 100 fmol.

9-Anthroylnitrile (9-AN)

9-AN is an effective derivatization agent for compounds containing hydroxyl groups, such as steroids.[6][7] The reaction yields fluorescent esters, enabling the sensitive determination of these analytes in complex matrices like plasma and urine.[6][7][8] The derivatization conditions can be optimized to achieve good yields and low limits of detection, typically in the nanogram per milliliter range for steroids.[6][7]

Visualizing the Derivatization Workflow and Reaction Mechanisms

To better understand the application of these agents, the following diagrams illustrate a typical experimental workflow and the underlying reaction mechanisms.

G cluster_workflow Experimental Workflow for Derivatization and Analysis Sample Sample containing analyte (e.g., Fatty Acids) Extraction Analyte Extraction Sample->Extraction Derivatization Derivatization with Anthracene (B1667546) Reagent Extraction->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General experimental workflow for analyte derivatization.

G cluster_reaction Reaction Mechanism of 9-CMA with a Carboxylic Acid RCOOH R-COOH (Carboxylic Acid) Intermediate Intermediate Complex RCOOH->Intermediate CMA 9-Chloromethyl- anthracene (9-CMA) CMA->Intermediate Catalyst Catalyst (e.g., Tetrabutylammonium (B224687) bromide) Catalyst->Intermediate Ester Fluorescent Anthrylmethyl Ester Intermediate->Ester HCl HCl Intermediate->HCl

Caption: Derivatization of a carboxylic acid with 9-CMA.

G cluster_reaction_adam Reaction Mechanism of ADAM with a Carboxylic Acid RCOOH R-COOH (Carboxylic Acid) Protonation Protonation RCOOH->Protonation ADAM 9-Anthryldiazomethane (ADAM) ADAM->Protonation Intermediate Diazonium Intermediate Protonation->Intermediate Ester Fluorescent Anthrylmethyl Ester Intermediate->Ester N2 N₂ Gas Intermediate->N2 N₂ displacement

Caption: Catalyst-free derivatization with ADAM.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key derivatization experiments.

Protocol 1: Derivatization of Carboxylic Acids with 9-Chloromethyl-anthracene (9-CMA)

Materials:

  • 9-Chloromethyl-anthracene (9-CMA)

  • Carboxylic acid standards or sample extract

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium bromide (catalyst)

  • HPLC system with fluorescence detector

Procedure:

  • Prepare a stock solution of the carboxylic acid standard or sample extract in anhydrous acetonitrile.

  • In a reaction vial, mix the carboxylic acid solution with a solution of 9-CMA in acetonitrile.

  • Add the tetrabutylammonium bromide catalyst to the mixture.

  • Seal the vial and heat the reaction mixture at an optimized temperature (e.g., 60°C) for 50 minutes.[2]

  • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

  • Set the fluorescence detector to an excitation wavelength of 365 nm and an emission wavelength of 410 nm for the detection of the derivatized esters.[2]

Protocol 2: Derivatization of Fatty Acids with 9-Anthryldiazomethane (ADAM)

Materials:

  • 9-Anthryldiazomethane (ADAM) solution (e.g., 0.1% w/v in ethyl acetate)

  • Fatty acid standards or sample extract dissolved in a compatible organic solvent

  • HPLC system with fluorescence detector

Procedure:

  • Prepare a solution of the fatty acid standard or sample extract in a suitable organic solvent (e.g., ethyl acetate).

  • To 200 µL of the fatty acid solution, add 200 µL of the ADAM reagent solution.[5]

  • Allow the mixture to react at room temperature for at least 60 minutes in the dark to prevent photodegradation.[5]

  • Filter the reaction mixture through a 0.2 µm membrane filter before HPLC analysis.[5]

  • The sample is now ready for injection into the HPLC system.

  • Set the fluorescence detector to an excitation wavelength of 365 nm and an emission wavelength of 412 nm.[5]

Protocol 3: Derivatization of Steroids with 9-Anthroylnitrile (9-AN)

Materials:

  • 9-Anthroylnitrile (9-AN)

  • Steroid standards or sample extract

  • Acetonitrile

  • Organic base catalyst (e.g., a mixture of triethylamine (B128534) and quinuclidine)

  • HPLC system with fluorescence detector

Procedure:

  • Dissolve the steroid standard or sample extract in acetonitrile.

  • Add the 9-anthroylnitrile reagent to the solution.

  • Add the organic base catalyst mixture to initiate the derivatization reaction.

  • Allow the reaction to proceed at room temperature for the optimized time, which can range from 10 minutes to 2 hours depending on the specific steroid.[7]

  • The resulting fluorescent steroid esters can then be analyzed by HPLC with fluorescence detection.

Conclusion

Anthracene-based derivatization agents are invaluable tools for enhancing the sensitivity and selectivity of analytical methods for a wide range of compounds. The choice of the most suitable agent depends on the specific functional group of the analyte and the analytical requirements of the study. 9-CMA and ADAM are excellent choices for carboxylic and fatty acids, offering high sensitivity and straightforward reaction protocols. For hydroxyl-containing compounds such as steroids, 9-AN has proven to be a robust and effective derivatizing agent. By carefully considering the performance characteristics and employing the detailed protocols provided in this guide, researchers can significantly improve the quality and reliability of their analytical data.

References

A Comparative Guide to Fatty Acid Quantification: 9-Anthracenemethanol Derivatization vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids is a cornerstone of metabolic research, nutritional science, and the development of therapeutics. The choice of analytical methodology can significantly impact the reliability and interpretation of experimental data. This guide provides an objective comparison of two prominent techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) using 9-Anthracenemethanol (9-AM) derivatization, and the traditional Gas Chromatography with Flame Ionization Detection (GC-FID).

The quantification of fatty acids often requires a derivatization step to enhance their volatility for GC analysis or to introduce a fluorescent or chromophoric tag for sensitive detection in HPLC. This compound (9-AM) and its related reagents, such as 9-anthryldiazomethane (B78999) (ADAM), react with the carboxylic acid group of fatty acids to form highly fluorescent 9-anthrylmethyl esters (9-AMe). These derivatives allow for sensitive and selective quantification by HPLC-FLD.

Gas chromatography, on the other hand, typically involves the conversion of fatty acids into volatile fatty acid methyl esters (FAMEs) through esterification or transesterification. These FAMEs are then separated based on their boiling points and chain lengths and detected by a flame ionization detector.

Performance Comparison: this compound vs. Gas Chromatography

The selection of an analytical method hinges on its performance characteristics. Below is a summary of key quantitative data for both HPLC-FLD with 9-AM derivatization and GC-FID. It is important to note that performance can vary based on the specific fatty acid, sample matrix, and instrumentation.

Performance ParameterHPLC-FLD with this compound DerivatizationGas Chromatography with Flame Ionization Detection (GC-FID)
Linearity (r²) > 0.99> 0.999[1][2]
Accuracy (Recovery) Derivatization yield: 82-85%[3][4]. Good agreement with GC methods suggests high accuracy[3][5].>95%[1], 86.2–92.5%[6], and in some cases 90-125% depending on the analyte and concentration[1].
Precision (%RSD) Data not explicitly available in reviewed literature.≤ 2%[1], < 5.8%[6], often below 5%.
Limit of Detection (LOD) Picomole level detection is achievable.[7]0.21 to 0.54 µg/mL[2], 0.01% of total fatty acids[2].
Limit of Quantification (LOQ) Data not explicitly available in reviewed literature.0.63 to 1.63 µg/mL[2], 0.05% of total fatty acids[2].

Experimental Workflows

To provide a clearer understanding of the practical application of these methods, the following diagrams illustrate the typical experimental workflows for fatty acid quantification using this compound derivatization for HPLC-FLD and standard FAMEs preparation for GC-FID.

cluster_0 HPLC-FLD with this compound Derivatization A0 Sample Preparation (e.g., Lipid Extraction) A1 Derivatization with this compound Reagent A0->A1 A2 Formation of 9-Anthrylmethyl Esters A1->A2 A3 HPLC Separation (Reversed-Phase) A2->A3 A4 Fluorescence Detection (FLD) A3->A4 A5 Quantification A4->A5

Experimental workflow for HPLC-FLD with 9-AM.

cluster_1 Gas Chromatography with Flame Ionization Detection (GC-FID) B0 Sample Preparation (e.g., Lipid Extraction) B1 Esterification/Transesterification B0->B1 B2 Formation of Fatty Acid Methyl Esters (FAMEs) B1->B2 B3 GC Separation (Capillary Column) B2->B3 B4 Flame Ionization Detection (FID) B3->B4 B5 Quantification B4->B5

Experimental workflow for GC-FID.

Detailed Experimental Protocols

Reproducibility and accuracy are intrinsically linked to well-defined experimental protocols. The following are representative methods for both techniques.

Protocol 1: Fatty Acid Derivatization with this compound for HPLC-FLD Analysis

This protocol is based on a one-step transesterification method for the preparation of 9-anthrylmethyl esters.[3][4]

Materials:

  • Sample containing triacylglycerols (0.1 to 5 µg)

  • Potassium 9-anthracenemethoxide reagent (prepared by mixing this compound with potassium tert-butoxide in THF)

  • Internal standard (e.g., a fatty acid not present in the sample)

  • Anhydrous dichloromethane (B109758)

  • Acetic acid solution (e.g., 1:10 v/v in dichloromethane)

  • HPLC-grade solvents for mobile phase (e.g., methanol (B129727), acetonitrile, water)

Procedure:

  • Sample Preparation: Dissolve the lipid sample and internal standard in anhydrous dichloromethane in a glass vial.

  • Derivatization: Add the potassium 9-anthracenemethoxide reagent to the sample solution. Vortex vigorously for 10 seconds.

  • Reaction: Allow the mixture to stand for 10 minutes at room temperature in the dark.

  • Quenching: Stop the reaction by adding the acetic acid solution.

  • Solvent Evaporation: Remove the solvents under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the HPLC mobile phase for injection.

  • HPLC-FLD Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water is typically used.

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the anthracene (B1667546) moiety (e.g., Excitation: 365 nm, Emission: 412 nm).

    • Quantification: Calculate fatty acid concentrations based on the peak areas relative to the internal standard and a calibration curve prepared with fatty acid standards.

Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation for GC-FID Analysis

This is a common method for preparing FAMEs from lipid samples.

Materials:

  • Lipid extract

  • Methanolic HCl or BF3-methanol reagent

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Place the dried lipid extract in a screw-capped tube.

  • Esterification/Transesterification: Add methanolic HCl or BF3-methanol reagent to the sample.

  • Reaction: Heat the mixture in a sealed tube at a specified temperature (e.g., 60-100°C) for a defined period (e.g., 1-2 hours).

  • Extraction: After cooling, add hexane and a saturated NaCl solution to the tube. Vortex to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge to separate the layers and carefully collect the upper hexane layer containing the FAMEs.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • GC-FID Analysis:

    • Column: A polar capillary column (e.g., BPX70 or similar).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.

    • Detector: Flame Ionization Detector (FID).

    • Quantification: Identify and quantify FAMEs by comparing their retention times and peak areas to those of a known FAME standard mixture.

Logical Framework for Method Selection

The choice between HPLC-FLD with 9-AM derivatization and GC-FID depends on the specific research question, the nature of the fatty acids of interest, and the available instrumentation. The following logical workflow can guide the decision-making process.

Start Start: Need to Quantify Fatty Acids Q1 Are the fatty acids thermally labile or prone to isomerization? Start->Q1 A1_Yes HPLC-FLD with 9-AM Derivatization is preferred Q1->A1_Yes Yes A1_No GC-FID is a suitable option Q1->A1_No No Q2 Is high sensitivity for trace amounts of fatty acids required? A1_Yes->Q2 Q3 Is a well-established and widely validated method preferred? A1_No->Q3 A2_Yes HPLC-FLD with fluorescent derivatization is advantageous Q2->A2_Yes Yes Q2->Q3 No End Method Selected A2_Yes->End A3_Yes GC-FID has a long history and extensive validation Q3->A3_Yes Yes Q3->End No, explore other methods A3_Yes->End

Decision workflow for selecting a fatty acid quantification method.

Conclusion

Both HPLC-FLD with this compound derivatization and GC-FID are powerful techniques for the quantification of fatty acids.

  • HPLC-FLD with 9-AM derivatization offers a highly sensitive method, particularly advantageous for the analysis of thermally labile or unsaturated fatty acids that may be susceptible to degradation or isomerization at the high temperatures used in GC. The one-step derivatization protocol can also be rapid. However, comprehensive validation data, especially regarding recovery and precision for a wide range of fatty acids, is less readily available in the public domain compared to GC-FID methods.

  • GC-FID is a robust, well-established, and highly validated method for fatty acid analysis. It provides excellent linearity, accuracy, and precision. The extensive libraries of retention times for FAMEs aid in identification. The main drawbacks are the requirement for a derivatization step to create volatile esters and the potential for thermal degradation of sensitive analytes.

Ultimately, the choice of method should be guided by the specific requirements of the study. For routine analysis of common fatty acids where high-throughput is desired, GC-FID remains a reliable workhorse. For studies focusing on trace levels of fatty acids, or those involving polyunsaturated or other labile fatty acids, the sensitivity and milder conditions of HPLC-FLD with 9-AM derivatization present a compelling alternative. For the highest level of confidence in analytical data, cross-validation of results between the two techniques can be a powerful strategy.

References

Navigating the Lower Limits: A Comparative Guide to the Detection and Quantification of 9-Anthracenemethanol Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The inherent fluorescence of the anthracene (B1667546) moiety makes it a powerful tool in HPLC analysis, often employed as a derivatizing agent to enhance the detection of otherwise non-responsive analytes. However, the analysis of 9-Anthracenemethanol derivatives themselves is also crucial in various research contexts. The achievable sensitivity of an HPLC method is highly dependent on the specific derivative, the instrumentation—particularly the detector—and the chromatographic conditions.

Comparative Analysis of Detection and Quantification Limits

The following table summarizes the LOD and LOQ values for several anthracene derivatives, including those used as derivatizing agents and those analyzed as primary analytes. The data is compiled from multiple sources to provide a comparative landscape. It is important to note that these values are method-dependent and can vary significantly with different experimental setups.

Analyte/Derivative TypeDetection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Source(s)
Carboxylic Acids derivatized with 9-(hydroxymethyl)anthraceneFluorescence~100 fmolNot Reported
Fatty Acids derivatized with 9-chloromethyl-anthraceneFluorescence~50 fmolNot Reported[1]
Carboxylic Acids derivatized with 9-chloromethyl anthraceneFluorescence0.18 to 2.53 pmolNot Reported[2]
Okadaic Acid and Dinophysistoxin-1 derivatized with 9-anthryldiazomethaneFluorescence~2.6 ng/g~8.6 ng/g[3]
Various Hydroxyanthracene DerivativesLC-DAD-MSAverage 0.03 mg/LAverage 0.10 mg/L[4]
9,10-anthraquinone-2-carboxylic acidUVNot Reported0.6 µg/mL[5][6]

Experimental Protocol: A Representative HPLC Method

This section outlines a general methodology for the determination of LOD and LOQ for a this compound derivative using HPLC with fluorescence detection, based on common practices found in the literature.

1. Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Reagents: HPLC-grade acetonitrile (B52724), methanol, and water. Reference standards of the this compound derivative of interest.

2. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water is often employed. The specific gradient program will depend on the analyte.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific anthracene derivative. For many anthracene compounds, excitation is around 365 nm and emission is around 410 nm.[2]

3. Standard and Sample Preparation

  • Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution to concentrations bracketing the expected LOD and LOQ.

4. Determination of LOD and LOQ

  • Calibration Curve Method: Inject the series of low-concentration standards and construct a calibration curve. The LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope)

    • LOQ = 10 * (Standard Deviation of the Response / Slope)

  • The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of regression lines.

Workflow for LOD and LOQ Determination

The following diagram illustrates the logical workflow for establishing the Limit of Detection and Limit of Quantification in an HPLC method validation.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification prep_standards Prepare a series of low-concentration standards inject_standards Inject standards into HPLC system (n>=6) prep_standards->inject_standards define_method Define HPLC Method (Column, Mobile Phase, Detector) define_method->inject_standards acquire_data Acquire chromatograms and peak responses inject_standards->acquire_data plot_calibration Plot calibration curve (Response vs. Concentration) acquire_data->plot_calibration calc_regression Calculate linear regression (Slope and SD of intercept) plot_calibration->calc_regression calc_lod_loq Calculate LOD and LOQ LOD = 3.3 * (SD/Slope) LOQ = 10 * (SD/Slope) calc_regression->calc_lod_loq prep_verify Prepare samples at the calculated LOD & LOQ calc_lod_loq->prep_verify analyze_verify Analyze verification samples prep_verify->analyze_verify confirm Confirm detectability (LOD) and precision/accuracy (LOQ) analyze_verify->confirm

Workflow for HPLC Method LOD and LOQ Determination.

Conclusion

The determination of LOD and LOQ for this compound derivatives by HPLC is critical for ensuring the reliability of analytical data. As demonstrated, fluorescence detection offers exceptional sensitivity, often allowing for detection in the femtomole to picomole range, particularly when these compounds are used as derivatizing agents. For the direct analysis of anthracene derivatives, the choice of detector (Fluorescence, UV, or MS) will significantly influence the achievable detection and quantification limits. The provided data and protocols offer a solid foundation for researchers to develop and validate their own HPLC methods for this important class of compounds, ensuring that their analytical results are both accurate and reproducible at low concentrations.

References

Robustness of 9-Anthracenemethanol Derivatization: A Comparative Guide for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking sensitive and reliable quantification of carboxylic acids, derivatization with 9-Anthracenemethanol (ANM) offers a robust method for enhanced detection in liquid chromatography. This guide provides a comprehensive analysis of the robustness of the ANM derivatization protocol, comparing its performance with alternative methods and presenting supporting experimental data to facilitate informed decisions in analytical method development.

The derivatization of carboxylic acids with this compound introduces a fluorescent anthracene (B1667546) moiety, significantly improving detection limits in High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The robustness of an analytical method is a critical parameter, ensuring its performance remains unaffected by small, deliberate variations in method parameters. This guide delves into the key factors influencing the ANM derivatization reaction and the stability of the resulting derivatives, alongside a comparative look at other common derivatization agents.

Impact of Reaction Conditions on Derivatization Efficiency

The esterification reaction between a carboxylic acid and this compound typically requires an activating agent to proceed efficiently under mild conditions. Studies have explored various activators, each with its own optimal reaction parameters. Understanding the influence of these parameters is crucial for ensuring complete and reproducible derivatization.

A key study by Lingeman et al. investigated three different activation procedures for the esterification of benzoic acid with 9-hydroxymethylanthracene (a synonym for this compound). The activating agents included 2-bromo-1-methylpyridinium (B1194362) iodide (BMP), N,N'-carbonyldiimidazole (CDI), and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (DAC). Their findings highlight the sensitivity of the derivatization yield to reaction conditions. For instance, with the BMP activator, the reaction could be performed in a single step, but temperatures exceeding 25°C led to a decrease in the reaction yield. In contrast, the CDI and DAC methods required a two-step process to prevent the formation of unstable intermediates at higher temperatures, which could otherwise result in lower yields.

While comprehensive quantitative data on the systematic variation of all parameters is not extensively published in a single source, the available literature underscores the importance of tightly controlling reaction temperature and, in some cases, employing a stepwise addition of reagents to achieve optimal and reproducible derivatization.

Performance Comparison with Alternative Derivatization Agents

The selection of a derivatization agent is a critical decision in method development. This compound is part of a broader class of fluorescent labeling agents for carboxylic acids. A comparison with other commonly used reagents provides context for its performance characteristics.

Derivatization AgentPrinciple & Detection MethodAdvantagesDisadvantages
This compound (ANM) Esterification of the carboxylic acid to form a fluorescent anthracene derivative. Analysis by HPLC with Fluorescence Detection.- Forms stable esters.- The anthracene moiety provides a strong fluorescent signal.- Requires an activating agent for efficient reaction.- Reaction conditions may need careful optimization depending on the activator used.
9-Anthryldiazomethane (B78999) (ADAM) Esterification of carboxylic acids at room temperature without a catalyst. Analysis by HPLC with Fluorescence Detection.[1][2]- High reactivity and specificity for carboxylic acids.[1]- Mild reaction conditions (room temperature, no catalyst required).[1]- Enables sensitive determination at the picomole level.[1]- Diazo compounds can be toxic and require careful handling.- Reagent can be unstable and may decompose during storage.
9-Fluorenylmethyl chloroformate (FMOC-Cl) Derivatization of the carboxylic acid group to form a fluorescent FMOC adduct. Analysis by HPLC with Fluorescence Detection.- High sensitivity and good reactivity under mild conditions.- Well-documented protocols and performance data are available.- Can be susceptible to hydrolysis, requiring careful sample handling.
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Esterification of the carboxylic acid to form a highly fluorescent coumarin (B35378) derivative. Analysis by HPLC with Fluorescence Detection.- Forms highly fluorescent and relatively stable derivatives.- Favorable spectroscopic properties with low background fluorescence in biological samples.- Requires a catalyst (e.g., crown ether) and elevated temperatures (60-80°C) for reaction.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are generalized protocols for the derivatization of carboxylic acids using this compound with different activating agents, based on the work of Lingeman et al.

Derivatization using 2-bromo-1-methylpyridinium iodide (BMP) as activator:

  • To a solution of the carboxylic acid in a suitable organic solvent (e.g., dichloromethane), add this compound, BMP, and triethylamine (B128534).

  • Vortex the mixture and allow it to stand at room temperature (not exceeding 25°C) for a specified time (e.g., 30 minutes).

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Derivatization using N,N'-carbonyldiimidazole (CDI) as activator:

  • Treat the carboxylic acid solution with CDI at 25°C for a short period (e.g., 5 minutes).

  • Add hydrochloric acid to destroy excess CDI and heat briefly (e.g., 60°C for 30 seconds).

  • Add a solution of this compound, vortex, and heat at a controlled temperature (e.g., 60°C) for a defined time (e.g., 20 minutes).

  • Evaporate the solvent and reconstitute for HPLC analysis.

Derivatization using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (DAC) as activator:

  • To the carboxylic acid solution, add a solution of 1-hydroxybenzotriazole (B26582) (HOBT) as a catalyst.

  • Add DAC and triethylamine and keep the mixture at a low temperature (e.g., 0°C) for a specified duration (e.g., 30 minutes).

  • Add a solution of this compound and allow the reaction to proceed at room temperature for a set time (e.g., 10 minutes).

  • Evaporate the solvent and reconstitute for HPLC analysis.

Visualizing the Workflow and Signaling Context

To provide a clearer understanding of the experimental process and its application, the following diagrams illustrate the derivatization workflow and a relevant biological pathway where such analysis is critical.

G cluster_workflow Robustness Testing Workflow prep Sample Preparation (Carboxylic Acid Standard/Sample) deriv Derivatization with This compound prep->deriv params Vary Reaction Parameters: - Time - Temperature - Reagent Concentration deriv->params hplc HPLC Analysis (Fluorescence Detection) deriv->hplc params->deriv data Data Analysis (Peak Area, Yield, Stability) hplc->data robust Assess Method Robustness data->robust G cluster_pathway Fatty Acid Metabolism and Analysis lipids Complex Lipids (e.g., Triglycerides) hydrolysis Hydrolysis lipids->hydrolysis ffa Free Fatty Acids (e.g., Palmitic Acid, Oleic Acid) hydrolysis->ffa derivatization Derivatization with This compound ffa->derivatization hplc HPLC-Fluorescence Quantification derivatization->hplc

References

A Comparative Guide to Fluorescent Labeling of Carboxylic Acids: The Specificity of 9-Anthracenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of carboxylic acids is paramount in a multitude of analytical procedures. Due to the inherent lack of native fluorescence in most carboxylic acids, derivatization with a fluorescent label is a crucial step to enable sensitive and selective detection, particularly when using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1] This guide provides an objective comparison of 9-Anthracenemethanol and its derivatives with other common fluorescent labels for carboxylic acids, supported by experimental data and detailed methodologies.

Principles of Fluorescent Labeling for Carboxylic Acids

The ideal fluorescent label for carboxylic acid analysis should possess several key attributes:

  • High Reactivity and Selectivity: The labeling reagent should react efficiently and specifically with the carboxylic acid group under mild conditions, minimizing side reactions with other functional groups.[1]

  • High Quantum Yield and Molar Extinction Coefficient: The resulting fluorescent product should be intensely bright to ensure high sensitivity.[1]

  • Stability: Both the labeling reagent and the fluorescent derivative must be stable throughout the analytical process, from sample preparation to detection.[1]

  • Good Chromatographic Properties: The derivatized analyte should exhibit good peak shape and be well-resolved in chromatographic separations.[1]

  • Suitable Spectral Properties: The excitation and emission wavelengths should be compatible with standard fluorescence detectors and minimize background interference from the sample matrix.[1]

Comparison of Fluorescent Labeling Reagents

This compound and its derivatives, such as 9-chloromethylanthracene and 9-anthryldiazomethane (B78999) (ADAM), are widely used for the derivatization of carboxylic acids.[2][3][4] These reagents react with carboxylic acids to form highly fluorescent ester derivatives. The anthracene (B1667546) moiety provides a strong fluorescent signal, enabling sensitive detection.[3][5] However, a variety of other fluorescent labels are also available, each with its own advantages and disadvantages. This section provides a comparative overview of some of the most common alternatives.

dot

logical_relationship cluster_anthracene Anthracene-Based cluster_coumarin Coumarin-Based cluster_other Other Common Labels This compound This compound 9-Chloromethylanthracene 9-Chloromethylanthracene 9-Anthryldiazomethane (ADAM) 9-Anthryldiazomethane (ADAM) 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) 4-(Diazomethyl)-7-(diethylamino)coumarin (DEACM) 4-(Diazomethyl)-7-(diethylamino)coumarin (DEACM) Dansyl Chloride Dansyl Chloride NBD Derivatives NBD Derivatives Fluorescein Derivatives Fluorescein Derivatives Rhodamine Derivatives Rhodamine Derivatives Carboxylic Acid Carboxylic Acid Carboxylic Acid->this compound Esterification Carboxylic Acid->9-Chloromethylanthracene Esterification Carboxylic Acid->9-Anthryldiazomethane (ADAM) Esterification Carboxylic Acid->4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Esterification Carboxylic Acid->4-(Diazomethyl)-7-(diethylamino)coumarin (DEACM) Esterification Carboxylic Acid->Dansyl Chloride Sulfonylation Carboxylic Acid->NBD Derivatives Amidation (with coupling agent) Carboxylic Acid->Fluorescein Derivatives Amidation (with coupling agent) Carboxylic Acid->Rhodamine Derivatives Amidation (with coupling agent)

Caption: Comparison of reaction types for different fluorescent labels with carboxylic acids.

Performance Data Summary

The following table summarizes the key performance characteristics of this compound derivatives and other common fluorescent labels for carboxylic acids.

Fluorescent LabelAbbreviationExcitation (λex) (nm)Emission (λem) (nm)Typical Derivatization ConditionsDetection Limit
Anthracene-Based
9-Chloromethylanthracene9-CMA36541075°C for 50 min with a catalyst.[2][6]0.18 to 2.53 pmol[6]
9-AnthryldiazomethaneADAMNot SpecifiedNot SpecifiedRoom temperature, no catalyst required.[3][4]~100 fmol[7]
Coumarin-Based
4-Bromomethyl-7-methoxycoumarinBr-Mmc34543530°C for 20 min with a catalyst.[8]12.5 pg[8]
4-(Diazomethyl)-7-(diethylamino)coumarinDEACMNot SpecifiedNot SpecifiedRoom temperature for 30-60 min.Not Specified
Other Labels
Dansyl ChlorideDNS-Cl~347~435pH 10.5.[9]30.0-200.0 ng/mL[9]
NitrobenzoxadiazoleNBD~465~535Room temperature for 10 min with coupling agent.[10]6.5 nM[10]
FluoresceinFITC~491~515Requires pre-activation of carboxylic acid.Not Specified
RhodamineROX~570~590Requires pre-activation of carboxylic acid.[11][12]Not Specified

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reproducible and reliable results.[1] Below are representative protocols for the derivatization of carboxylic acids using this compound derivatives and a common alternative.

Protocol 1: Derivatization with 9-Chloromethylanthracene (9-CMA)

This protocol is adapted for the analysis of various carboxylic acids.[2][6]

Materials:

  • 9-Chloromethylanthracene (9-CMA) solution (1 or 10 mmol/mL in acetonitrile)[1]

  • Tetrabutylammonium (B224687) bromide solution (20 mmol/mL in acetonitrile)[1]

  • Carboxylic acid sample/standard

  • Acetonitrile (B52724) (HPLC grade)

  • Thermostatic water bath or heating block

Procedure:

  • To the dried carboxylic acid sample, add 50 µL of the 9-CMA solution.[1]

  • Add the tetrabutylammonium bromide solution.[1]

  • Add 0.5 mL of acetonitrile.[1]

  • Incubate the mixture at 75°C for 50 minutes in the dark.[1]

  • Cool the reaction mixture to room temperature.[1]

  • Dilute the solution to 1 mL with acetonitrile for HPLC analysis.[1]

dot

experimental_workflow_9cma start Start: Dried Carboxylic Acid Sample add_reagents Add 9-CMA and Tetrabutylammonium Bromide in Acetonitrile start->add_reagents incubate Incubate at 75°C for 50 min (in dark) add_reagents->incubate cool Cool to Room Temperature incubate->cool dilute Dilute with Acetonitrile cool->dilute hplc HPLC Analysis dilute->hplc

Caption: Experimental workflow for derivatization with 9-CMA.

Protocol 2: Derivatization with 4-(Diazomethyl)-7-(diethylamino)coumarin (DEACM)

This protocol is based on the esterification of a carboxylic acid with the diazomethyl group of DEACM.[13]

Materials:

  • Carboxylic acid sample/standard

  • 4-(Diazomethyl)-7-(diethylamino)coumarin (DEACM) solution in anhydrous ethyl acetate (B1210297) or acetonitrile

  • Anhydrous ethyl acetate or acetonitrile

Procedure:

  • Redissolve the dried carboxylic acid sample in a small volume of anhydrous ethyl acetate or acetonitrile.[13]

  • Add a molar excess of the DEACM solution.[13]

  • Incubate the reaction mixture at room temperature for 30-60 minutes in the dark.[13]

  • The reaction mixture can then be prepared for HPLC analysis.[13]

dot

reaction_mechanism cluster_reaction Esterification of Carboxylic Acid with this compound Derivative R-COOH Carboxylic Acid + + Anthracene-CH2-X This compound Derivative (X = OH, Cl, etc.) -> Catalyst/Heat R-COO-CH2-Anthracene Fluorescent Ester + HX + HX

Caption: General reaction mechanism for labeling carboxylic acids with this compound derivatives.

Specificity and Selectivity Considerations

While anthracene-based reagents like 9-chloromethylanthracene are effective, their reactivity is not entirely specific to carboxylic acids. They may also react with other nucleophiles that could be present in a complex sample matrix.[1] Diazomethane derivatives like ADAM and DEACM are highly reactive towards carboxylic acids and often react rapidly at room temperature without the need for a catalyst, which can improve selectivity.[3][13]

For applications requiring very high specificity, the choice of labeling reagent and the optimization of reaction conditions are critical. For instance, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can facilitate the specific labeling of carboxylic acids with amine- or hydrazine-containing fluorescent dyes.[14]

Conclusion

This compound and its derivatives are powerful fluorescent labeling agents for the sensitive detection of carboxylic acids. They offer good fluorescence properties and relatively straightforward derivatization procedures. However, for any given application, the choice of the optimal fluorescent label depends on a careful consideration of factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Alternative reagents, such as coumarin-based labels, offer different reactivity profiles and spectral properties that may be advantageous in certain contexts. Researchers should carefully evaluate the performance data and experimental protocols to select the most suitable fluorescent labeling strategy for their specific analytical needs.

References

A Comparative Analysis of 9-Anthracenemethanol and Pyrene-Based Derivatization Reagents for Enhanced Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of low-level analytes is a persistent challenge. Derivatization, the process of chemically modifying an analyte to enhance its detectability, is a cornerstone of modern analytical chemistry. This guide provides a comprehensive comparative analysis of two prominent classes of fluorescent labeling agents: 9-Anthracenemethanol and pyrene-based reagents. By examining their performance, supported by experimental data, this document aims to equip researchers with the knowledge to select the optimal derivatization strategy for their specific analytical needs.

This comparison will focus on the derivatization of carboxylic acids, a common application for these reagents, to provide a standardized basis for evaluation.

At a Glance: Performance Comparison

FeatureThis compound DerivativesPyrene-Based Derivatives
Reactive Group Primarily hydroxyl (-CH₂OH), requiring activation of the analyte (e.g., carboxylic acid). Also available as more reactive derivatives (e.g., 9-chloromethylanthracene).Various, including diazo (-CHN₂), amine (-NH₂), and sulfonyl chloride, allowing for versatile reaction schemes.
Reaction Conditions Often requires coupling agents (e.g., carbodiimides) and catalysts, potentially at elevated temperatures.Can be milder, with some reagents reacting spontaneously at room temperature (e.g., diazomethanes).
Sensitivity (LOD) Good, with detection limits typically in the picomole to high femtomole range.[1]Excellent, often reaching the low femtomole range, and in some cases, the attomolar level with MS detection.[2]
Stability Anthracene (B1667546) derivatives can be susceptible to photodegradation.Pyrene-based reagents like 1-pyrenyldiazomethane (B12527) (PDAM) are noted for their superior chemical stability compared to anthracene analogs like 9-anthryldiazomethane (B78999) (ADAM).
Quantum Yield Generally high, providing strong fluorescence signals.High quantum yields are characteristic of pyrene (B120774) and its derivatives.
Excimer Formation Not a prominent feature.A key characteristic, allowing for ratiometric analysis based on the formation of an excited-state dimer (excimer) with a red-shifted emission.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and a representative pyrene-based reagent, 1-pyrenyldiazomethane (PDAM), for the derivatization of carboxylic acids.

Table 1: Photophysical Properties

PropertyThis compound DerivativePyrene Derivative
Excitation Wavelength (λex) ~365 nm[1]~340 nm
Emission Wavelength (λem) ~410 nm[1]Monomer: ~375-395 nm, Excimer: ~470 nm
Fluorescence Quantum Yield (Φf) HighHigh
Molar Absorptivity (ε) HighHigh

Table 2: Performance in Carboxylic Acid Derivatization

ParameterThis compound Derivative (e.g., 9-chloromethylanthracene)Pyrene-Based Reagent (e.g., 1-pyrenyldiazomethane)
Analyte Unitary Carboxylic AcidsBiomolecules with Carboxylic Acids
Reaction Time ~50 minutes[1]Typically rapid
Reaction Temperature Often requires heatingRoom temperature
Catalyst Required Yes (e.g., tetrabutylammonium (B224687) bromide)[1]No
Detection Limit (LOD) 0.18 to 2.53 pmol[1]20-30 femtomoles
Linear Range 1-250 nmol/mL[1]Varies by analyte
Relative Sensitivity GoodReported to be five times more sensitive than 9-anthryldiazomethane (ADAM)

Experimental Protocols

Derivatization of Carboxylic Acids with this compound

This protocol is a general guideline for the esterification of carboxylic acids using this compound, requiring activation of the carboxylic acid.

Materials:

Procedure:

  • Activation of Carboxylic Acid (CDI Method):

    • Dissolve the carboxylic acid sample (0.01-1.0 µg) in 10 µL of chloroform in a polypropylene (B1209903) tube.

    • Add 3 mg of CDI and let the mixture stand at 25°C for 5 minutes.

    • Add 1 µL of 4 M hydrochloric acid and heat at 60°C for 30 seconds.

  • Esterification:

    • To the activated carboxylic acid mixture, add 0.5 mg of this compound dissolved in 50 µL of chloroform.

    • Vortex the mixture for 15 seconds and then heat at 60°C for 20 minutes.

  • Sample Preparation for HPLC:

    • Evaporate the reaction mixture to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase.

    • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient of methanol and water

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation at ~365 nm and emission at ~410 nm.[1]

Derivatization of Carboxylic Acids with a Pyrene-Based Reagent (1-Pyrenemethylamine)

This protocol outlines the derivatization of carboxylic acids using 1-pyrenemethylamine, forming a fluorescent amide.

Materials:

  • 1-Pyrenemethylamine hydrochloride

  • Carboxylic acid sample

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Triethylamine or diisopropylethylamine (DIPEA)

  • HPLC-grade acetonitrile and water with formic acid

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid sample in anhydrous DMF or acetonitrile.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to form the NHS-ester.

  • Amidation:

    • Add 1-pyrenemethylamine hydrochloride (1.5 equivalents) and a base such as triethylamine or DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Sample Preparation for HPLC:

    • Quench the reaction with a small amount of water.

    • Dilute the sample with the initial mobile phase for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject an appropriate volume into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~380 nm.

Visualizing the Workflow and Mechanisms

Derivatization and Analysis Workflow

The general workflow for the derivatization of a carboxylic acid with a fluorescent reagent followed by HPLC analysis is depicted below.

G Analyte Carboxylic Acid (Analyte) Activation Activation Step (if required) Analyte->Activation Reagent Derivatization Reagent (e.g., this compound or Pyrene-based Reagent) Reaction Derivatization Reaction Reagent->Reaction Activation->Reaction Derivative Fluorescent Derivative Reaction->Derivative HPLC HPLC Separation Derivative->HPLC Detection Fluorescence Detection HPLC->Detection Data Data Analysis Detection->Data G cluster_reactants Reactants cluster_reagent Reagent RCOOH R-COOH (Carboxylic Acid) ActivatedEster Activated O-Acylisourea Ester RCOOH->ActivatedEster + EDC EDC EDC AnthOH Anthracene-CH₂OH (this compound) Product Fluorescent Ester (R-COO-CH₂-Anthracene) ActivatedEster->Product + Anthracene-CH₂OH G M M M_star M* M->M_star Excitation (hν) M_star->M Monomer Fluorescence E_star E* M_star->E_star + M (Proximity) E_star->M Excimer Fluorescence (red-shifted)

References

A Researcher's Guide to Quantitative Fluorescent Tags: Assessing 9-Anthracenemethanol Against Key Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of a fluorescent tag is paramount to the success of quantitative assays. The ideal tag offers a combination of brightness, stability, and specific reactivity. This guide provides an objective comparison of 9-Anthracenemethanol, a polycyclic aromatic hydrocarbon, with other commonly employed fluorescent tags, including traditional dyes like Fluorescein (B123965) and Rhodamine B, as well as modern alternatives such as Cyanine (Cy) dyes, Alexa Fluor, and DyLight dyes. This analysis is supported by quantitative data and detailed experimental protocols to facilitate an informed decision-making process.

Quantitative Comparison of Photophysical Properties

The efficacy of a fluorescent tag is primarily determined by its photophysical characteristics. Key parameters include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of light emission), fluorescence lifetime (the duration of the excited state), and photostability. The following table summarizes these critical properties for this compound and its alternatives.

Fluorescent TagExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Relative Photostability
This compound ~365~412~9,700 (for anthracene)~0.30 (for anthracene)~5 (for anthracene)Moderate
Fluorescein (FITC) ~495~519~73,0000.92 (in basic solution)~4.1Low
Rhodamine B ~570~590~110,0000.31-0.65~1.7High
Cyanine 3 (Cy3) ~550~570~150,000~0.15~0.2Moderate
Cyanine 5 (Cy5) ~650~670~250,000~0.20~1.0Low to Moderate
Alexa Fluor 488 49551973,0000.924.1High
Alexa Fluor 647 650668239,0000.331.0High
DyLight 488 49351870,0000.90~3.0High
DyLight 650 652672250,0000.70~1.2High

Note: The photophysical properties of fluorophores can be influenced by their local environment, including solvent, pH, and conjugation to a biomolecule. The values presented here are generally accepted values under optimal conditions.

In-Depth Analysis of Comparative Performance

This compound exhibits excitation and emission in the ultraviolet to blue region of the spectrum. Its quantum yield and molar absorptivity are notably lower compared to the other fluorophores in this guide, indicating it is a less efficient emitter.[1] This characteristic might be advantageous in applications where high fluorescence intensity could be detrimental, such as in certain photosensitization experiments or when used as a phototrigger.[1] However, for most quantitative fluorescence applications requiring high sensitivity, its lower brightness is a significant limitation. Anthracene derivatives are also known to be prone to photodimerization upon UV exposure, which can affect their photostability.[2]

Fluorescein , commonly used as fluorescein isothiocyanate (FITC) for labeling, is a bright, green-emitting fluorophore with a high quantum yield in basic solutions.[1] However, its fluorescence is highly pH-dependent, which can be a major drawback in experiments with fluctuating pH.[1] It is also highly susceptible to photobleaching, limiting its use in long-term imaging experiments.[3]

Rhodamine B is a bright, orange-red emitting dye with a good quantum yield that is less sensitive to pH than fluorescein.[1] Its high photostability makes it a robust choice for various imaging applications.[1][4]

Cyanine dyes (Cy3 and Cy5) are widely used for labeling nucleic acids and proteins. They offer high molar extinction coefficients, meaning they absorb light very efficiently.[5] However, their quantum yields can be moderate, and they are known to be susceptible to photobleaching, especially Cy5, which is also sensitive to ozone levels.[5]

Alexa Fluor and DyLight Dyes represent a newer generation of fluorescent tags designed to overcome some of the limitations of traditional dyes. They are characterized by their high brightness, exceptional photostability, and pH insensitivity over a wide range.[][7][8] These dyes are available in a wide array of colors, making them ideal for multiplexing experiments.[7][9]

Experimental Protocols

Accurate and reproducible results in fluorescence-based assays are critically dependent on standardized experimental protocols. Below are detailed methodologies for protein labeling and the determination of fluorescence quantum yield.

Protocol 1: Amine-Reactive Labeling of Proteins

This protocol is a general procedure for labeling proteins with N-hydroxysuccinimide (NHS) ester-functionalized dyes such as Alexa Fluor and DyLight dyes.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Amine-reactive fluorescent dye (NHS ester)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye to the protein solution. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add the quenching solution to stop the reaction and remove any non-specifically bound dye. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and quenching solution using a size-exclusion chromatography column.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified labeled protein at 280 nm and the absorbance maximum of the dye. The DOL can then be calculated using the molar extinction coefficients of the protein and the dye.

Protocol 2: Fluorescence Quantum Yield Measurement (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[2]

Materials:

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

  • Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (η_x² / η_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • The subscripts 'x' and 'std' refer to the sample and the standard, respectively.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in utilizing fluorescent tags, the following diagrams, generated using the DOT language, illustrate key workflows.

Experimental_Workflow_for_Protein_Labeling cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer reaction Incubate Protein and Dye prep_protein->reaction prep_dye Dissolve Amine-Reactive Dye prep_dye->reaction quench Quench Reaction reaction->quench purify Purify Labeled Protein (Size-Exclusion Chromatography) quench->purify analyze Determine Degree of Labeling (DOL) purify->analyze

Caption: A streamlined workflow for the fluorescent labeling of proteins.

Fluorophore_Selection_Decision_Tree start Start: Define Experimental Needs brightness High Sensitivity Required? start->brightness high_brightness Choose: Alexa Fluor, DyLight, Rhodamine B brightness->high_brightness Yes moderate_brightness Consider: Fluorescein, Cy3 brightness->moderate_brightness No photostability Long-Term Imaging? high_photostability Choose: Alexa Fluor, DyLight, Rhodamine B photostability->high_photostability Yes low_photostability Avoid: Fluorescein, Cy5 photostability->low_photostability No ph_sensitivity Variable pH Environment? ph_stable Choose: Alexa Fluor, DyLight, Rhodamine B ph_sensitivity->ph_stable No ph_sensitive Avoid: Fluorescein ph_sensitivity->ph_sensitive Yes multiplexing Multiplexing Experiment? multi_color Choose Dyes with Minimal Spectral Overlap (e.g., Alexa Fluor series) multiplexing->multi_color Yes single_color Select Based on Other Criteria multiplexing->single_color No high_brightness->photostability moderate_brightness->photostability low_brightness Consider: this compound (for specific applications) moderate_brightness->low_brightness low_brightness->photostability high_photostability->ph_sensitivity low_photostability->ph_sensitivity ph_stable->multiplexing ph_sensitive->multiplexing

Caption: A decision tree for selecting an appropriate fluorescent tag.

Conclusion

In assessing the reliability of this compound as a quantitative fluorescent tag, it is evident that while it possesses fluorescent properties, its utility for sensitive, quantitative biological applications is limited by its relatively low brightness and moderate photostability. It may find niche applications where lower fluorescence is desirable. For the majority of quantitative fluorescence assays in research and drug development, modern fluorescent tags such as the Alexa Fluor and DyLight series offer superior performance in terms of brightness, photostability, and environmental insensitivity. Traditional dyes like Rhodamine B remain a robust option, while Fluorescein and Cyanine dyes, despite their widespread use, have notable limitations that must be considered in experimental design. Ultimately, the selection of a fluorescent tag should be a deliberate process guided by the specific demands of the experiment, as outlined in the provided decision tree.

References

A Comparative Guide to Amine Derivatization: Dansyl Chloride vs. Anthracene-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two fluorescent labeling agents for the derivatization of primary and secondary amines: the widely-used dansyl chloride and anthracene-based reagents. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate derivatization strategy for various analytical applications, particularly in chromatography. While dansyl chloride is a well-established reagent with a vast body of supporting literature, 9-Anthracenemethanol is not commonly employed for amine derivatization. A more reactive and relevant alternative from the anthracene (B1667546) family, 9-(chloromethyl)anthracene (B151802), will be considered for a more pertinent comparison, although detailed experimental data for its use with amines is less abundant.

Overview of Derivatization Agents

Dansyl Chloride (DNS-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a classic and highly versatile derivatizing reagent.[1] It readily reacts with primary and secondary amines, as well as phenols and imidazoles, under alkaline conditions to yield stable, intensely fluorescent sulfonamide adducts.[2][3] This property has made it a cornerstone in protein sequencing, amino acid analysis, and various chromatographic assays for decades.[4]

Anthracene-Based Reagents , such as this compound and its more reactive counterpart, 9-(chloromethyl)anthracene, offer the potential for fluorescent labeling due to the inherent fluorescence of the anthracene moiety.[5][6] While this compound is primarily used in other areas of organic synthesis, 9-(chloromethyl)anthracene is designed for nucleophilic substitution reactions and can be used to tag molecules containing amine groups.[6]

Performance Comparison

A direct quantitative comparison is challenging due to the extensive documentation for dansyl chloride versus the limited specific data for 9-(chloromethyl)anthracene in amine derivatization. The following table summarizes the key performance characteristics based on available literature.

FeatureDansyl Chloride9-(Chloromethyl)anthracene
Reactive Towards Primary and Secondary Amines, Phenols, ImidazolesPrimary and Secondary Amines, Carboxylic Acids, Phenols, Thiols
Reaction pH Alkaline (pH 9.5-11.0)Typically requires a catalyst or base
Reaction Temperature Room temperature to 60°COften requires elevated temperatures (e.g., 75-78°C)
Reaction Time 15 - 120 minutes~40 - 50 minutes
Derivative Stability HighGenerally stable
Excitation Wavelength (λex) ~335 nm~365 nm
Emission Wavelength (λem) ~520 nm~410-413 nm
Detection Limits (HPLC-FLD) ng/mL to µg/mL rangepmol range (for carboxylic acids)
Key Advantages Well-established protocols, high reactivity with amines, stable derivatives, environmentally sensitive fluorescence.Potentially high sensitivity due to the anthracene fluorophore.
Limitations Reagent itself is fluorescent, potentially leading to background interference. Slower reaction time compared to some reagents.Limited specific protocols for amine derivatization, potential for side reactions, requires a catalyst.

Reaction Mechanisms and Workflows

The derivatization of amines with both dansyl chloride and 9-(chloromethyl)anthracene involves a nucleophilic attack by the amine on the electrophilic reagent.

Dansyl Chloride Derivatization Workflow

The dansylation reaction is a well-characterized nucleophilic substitution. Under alkaline conditions, the unprotonated amine attacks the sulfonyl chloride group of dansyl chloride, forming a stable sulfonamide bond.

dansyl_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amine-containing Sample Mix Mix Sample/Standard with Dansyl Chloride (in acetone (B3395972)/acetonitrile) Sample->Mix Standard Amine Standards Standard->Mix Buffer Add Alkaline Buffer (pH 9.5-11.0) Mix->Buffer Incubate Incubate (e.g., 60°C for 60 min) Buffer->Incubate Quench Quench excess Dansyl-Cl (e.g., with a primary amine) Incubate->Quench HPLC HPLC Separation (C18 column) Quench->HPLC Detect Fluorescence Detection (λex ~335 nm, λem ~520 nm) HPLC->Detect

A generalized workflow for amine derivatization using dansyl chloride.
9-(Chloromethyl)anthracene Derivatization Workflow

The reaction of 9-(chloromethyl)anthracene with amines is also a nucleophilic substitution, where the amine displaces the chloride ion. This reaction often requires a catalyst or a base to proceed efficiently.

anthracene_workflow cluster_prep_anth Sample Preparation cluster_deriv_anth Derivatization cluster_analysis_anth Analysis Sample_anth Amine-containing Sample Mix_anth Mix Sample with 9-(chloromethyl)anthracene (in acetonitrile) Sample_anth->Mix_anth Catalyst Add Catalyst/Base Mix_anth->Catalyst Incubate_anth Incubate at Elevated Temperature Catalyst->Incubate_anth HPLC_anth HPLC Separation Incubate_anth->HPLC_anth Detect_anth Fluorescence Detection (λex ~365 nm, λem ~410 nm) HPLC_anth->Detect_anth

A putative workflow for amine derivatization using 9-(chloromethyl)anthracene.

Experimental Protocols

Dansyl Chloride Derivatization of Amines for HPLC Analysis

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetone or acetonitrile)

  • Alkaline buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5-11.0)

  • Amine standards and samples

  • Quenching solution (e.g., a solution of a primary amine like proline or methylamine)

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Sample Preparation: Prepare amine standards and samples in a suitable solvent.

  • Derivatization:

    • In a reaction vial, mix 100 µL of the amine sample/standard with 200 µL of the dansyl chloride solution.

    • Add 100 µL of the alkaline buffer.

    • Vortex the mixture and incubate in a water bath or heating block at a specified temperature (e.g., 60°C) for a designated time (e.g., 60 minutes).

  • Quenching: After incubation, cool the mixture to room temperature and add 100 µL of the quenching solution to react with excess dansyl chloride.

  • Analysis: Inject an aliquot of the final solution into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with or without a buffer like acetate (B1210297) or formate) is typically used.

    • Detection: Set the fluorescence detector to an excitation wavelength of approximately 335 nm and an emission wavelength of approximately 520 nm.

9-(Chloromethyl)anthracene Derivatization of Amines (Hypothetical Protocol)

Based on protocols for other nucleophiles, a hypothetical procedure for amine derivatization is outlined below. This would require significant optimization.

Materials:

  • 9-(chloromethyl)anthracene solution (e.g., in acetonitrile)

  • A suitable base or catalyst (e.g., potassium carbonate, triethylamine)

  • Amine standards and samples

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Prepare amine standards and samples in an appropriate solvent.

  • Derivatization:

    • In a reaction vial, combine the amine sample/standard with an excess of the 9-(chloromethyl)anthracene solution.

    • Add the base or catalyst.

    • Seal the vial and heat at an elevated temperature (e.g., 75-80°C) for a specified duration (e.g., 40-50 minutes).

  • Analysis: After cooling, the reaction mixture may be directly injected or may require a work-up step to remove excess reagent and catalyst.

    • HPLC Conditions: A reversed-phase column with a suitable mobile phase gradient would be employed.

    • Detection: The fluorescence detector would be set to an excitation wavelength of around 365 nm and an emission wavelength of approximately 410 nm.[7]

Conclusion

Dansyl chloride remains a gold standard for the derivatization of primary and secondary amines for several reasons: its reactivity is well-understood, protocols are extensively validated and published, and the resulting derivatives are stable and exhibit excellent fluorescence properties.[4] For routine and validated analytical methods, dansyl chloride is a reliable and robust choice.

While anthracene-based reagents like 9-(chloromethyl)anthracene offer the potential for highly sensitive fluorescence detection, their application in amine derivatization is not as well-documented.[6] The lack of established, optimized protocols for a wide range of amines means that significant methods development would be required. Researchers interested in novel derivatization chemistries may find these reagents to be of interest, but for immediate and reliable results in amine analysis, dansyl chloride is the more pragmatic option. The original compound of interest, this compound, is not a suitable reagent for amine derivatization due to the low reactivity of its hydroxyl group towards amines under typical derivatization conditions.

References

Safety Operating Guide

Proper Disposal of 9-Anthracenemethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of 9-Anthracenemethanol, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Information

This compound is a yellow crystalline powder that requires careful handling.[1] While toxicological properties have not been fully investigated, it may cause eye, skin, and respiratory tract irritation.[1] One safety data sheet indicates it is suspected of causing genetic defects.[2] Adherence to proper personal protective equipment (PPE) protocols is essential.

Key Safety Precautions:

  • Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

    • Hand Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and inspect them before use.[2][3] Use proper glove removal technique to avoid skin contact.[2][3]

    • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Handling: Wash hands thoroughly after handling. Avoid dust formation and accumulation.[1][3] Do not breathe dust, fumes, or gas.[3][4]

Quantitative Data Summary

While specific quantitative disposal limits are determined by local, state, and federal regulations, the following table summarizes key physical and safety data for this compound.

PropertyDataSource(s)
Molecular Formula C₁₅H₁₂O[1]
Molecular Weight 208.26 g/mol [3]
Appearance Yellow crystalline powder[1]
Melting Point 152-164 °C (305.6-327.2 °F)[1][5]
Incompatibilities Strong oxidizing agents[1]
Hazardous Decomposition Carbon monoxide, Carbon dioxide[1]
GHS Hazard Statement H341: Suspected of causing genetic defects[2]

Detailed Disposal Protocol

The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations.[4] It is the responsibility of the chemical waste generator to correctly classify and manage the waste.[1][5]

Step 1: Waste Identification and Classification

  • Treat as Hazardous Waste: Unless confirmed otherwise by a qualified environmental health and safety (EHS) professional, treat all this compound waste as hazardous chemical waste.[6]

  • Consult Regulations: Refer to the US EPA guidelines in 40 CFR Part 261.3 to determine if the waste is classified as hazardous.[1][4] Also, consult your institution's EHS department and local hazardous waste regulations.[1][4]

Step 2: Segregation and Collection

  • Avoid Mixing: Never mix this compound waste with other incompatible chemicals, especially strong oxidants.[1][7] Keep different waste streams separate to prevent dangerous reactions.[8]

  • Use Appropriate Containers: Collect solid this compound waste in a designated, properly sealed, and chemically compatible container.[3][9] Ensure the container is in good condition and has a secure, leak-proof closure.[9]

  • Rinsate Collection: If rinsing contaminated labware, collect the rinsate (the rinsing solvent) as hazardous waste.[6]

Step 3: Labeling and Storage

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date you started accumulating the waste.[7]

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area that is close to the point of generation and under the supervision of laboratory personnel.[10] Ensure secondary containment is used to prevent spills.[10]

Step 4: Disposal and Record Keeping

  • Engage a Licensed Disposal Company: Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed chemical waste disposal company.[2][10] Do not attempt to dispose of this compound in the regular trash or down the drain.[9]

  • Contaminated Materials: Dispose of any items used to clean up spills (e.g., absorbent materials) and contaminated personal protective equipment as hazardous waste.[6]

  • Empty Containers: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After proper rinsing, deface the label and dispose of the container as regular trash, if permitted by your institution.[6]

  • Maintain Records: Keep accurate records of the amount of waste generated and its disposal date, in accordance with regulatory requirements.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is waste contaminated or unused surplus? A->B C Treat as Hazardous Waste B->C Yes D Segregate from incompatible chemicals (e.g., strong oxidants) C->D E Place in a designated, sealed, and compatible waste container D->E F Label container: 'Hazardous Waste' 'this compound' Accumulation Start Date E->F G Store in a secure, ventilated area with secondary containment F->G H Arrange for pickup by a licensed waste disposal company G->H I Document waste disposal H->I J End I->J

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 9-Anthracenemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals working with 9-Anthracenemethanol. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 9-(Hydroxymethyl)anthracene, anthracen-9-ylmethanol

  • CAS Number: 1468-95-7

1. Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it may cause skin, eye, and respiratory irritation.[1][2] One source suggests it is suspected of causing genetic defects.[3] Therefore, a cautious approach to handling is warranted, and the following personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses with side-shields.EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[1][4]
Skin Protection Chemical-impermeable gloves (Nitrile rubber recommended). Fire/flame resistant and impervious clothing.EU Directive 89/686/EEC and EN 374.[3][4]
Respiratory Protection Required when dusts are generated or if exposure limits are exceeded. Use N95 (US) or P1/P2 (EU) type dust masks for nuisance dust. A full-face respirator may be necessary if irritation occurs.[4][5]NIOSH (US) or CEN (EU) approved.[5]

Glove Selection Data:

MaterialLayer ThicknessBreakthrough Time
Nitrile Rubber0.11 mm480 minutes

2. Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.[4] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Use a fume hood or provide appropriate exhaust ventilation where dust may be formed.[5]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any damage prior to use.[5]

  • Dispensing: Minimize the generation and accumulation of dust.[1] Avoid breathing dust, mist, gas, or vapors.[4]

  • Operations: Avoid contact with eyes, skin, and clothing.[1] Use non-sparking tools to prevent ignition from electrostatic discharge.[4]

  • Post-Handling: Wash hands thoroughly after handling.[1] Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Store apart from foodstuff containers.[4]

3. Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[5] Seek medical attention if breathing is difficult.[1]
Skin Contact Take off contaminated clothing immediately.[4] Flush skin with plenty of water for at least 15 minutes.[1] Wash off with soap and plenty of water.[5]
Eye Contact Rinse cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.[2]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[5] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[5] Seek medical advice.[3]

4. Disposal Plan

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5] The product should be disposed of as unused waste.[5]

  • Contaminated Containers: Handle uncleaned containers as you would the product itself.[6] Do not mix with other waste.[6]

  • Regulatory Compliance: All disposal must be in accordance with appropriate federal, state, and local regulations.[6]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Assess Hazards & Review SDS B Verify Engineering Controls (Ventilation, Eyewash) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Handle Chemical in Ventilated Area C->D E Minimize Dust Formation D->E F Perform Experimental Work E->F G Decontaminate Work Surfaces F->G K Store in Tightly Closed Container F->K If not all material is used H Dispose of Waste in Designated Container G->H I Remove PPE Correctly H->I J Wash Hands Thoroughly I->J L Place in Cool, Dry, Well-Ventilated Area K->L

Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal and storage.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Anthracenemethanol
Reactant of Route 2
9-Anthracenemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.